molecular formula C8H10FNO B1588032 4-Ethoxy-2-fluoroaniline CAS No. 470702-37-5

4-Ethoxy-2-fluoroaniline

Cat. No.: B1588032
CAS No.: 470702-37-5
M. Wt: 155.17 g/mol
InChI Key: HDPGMJKNRMBTHT-UHFFFAOYSA-N
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Description

4-Ethoxy-2-fluoroaniline is a useful research compound. Its molecular formula is C8H10FNO and its molecular weight is 155.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-2-11-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPGMJKNRMBTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395699
Record name 4-ethoxy-2-fluoroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470702-37-5
Record name 4-ethoxy-2-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxy-2-fluoroaniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethoxy-2-fluoroaniline: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Anilines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological profile of therapeutic candidates. The unique physicochemical properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. Within this context, substituted fluoroanilines have emerged as privileged building blocks, serving as versatile synthons for a diverse array of bioactive molecules.

This technical guide focuses on 4-Ethoxy-2-fluoroaniline, a key intermediate that has garnered interest in the synthesis of targeted therapeutics. Its structural features—a nucleophilic amino group, a fluorine atom ortho to the amine, and an ethoxy group para—provide a unique combination of reactivity and physicochemical properties that are highly advantageous in the design of sophisticated drug candidates, particularly in the realms of kinase inhibitors and targeted protein degraders. This guide will provide an in-depth exploration of its synthesis, properties, and applications, offering a valuable resource for researchers engaged in the design and synthesis of next-generation therapeutics.

Physicochemical and Spectroscopic Data

This compound is most commonly supplied and handled as its hydrochloride salt to improve stability and ease of handling.

PropertyValueSource
Chemical Name This compound hydrochloride[1][2]
CAS Number 380430-46-6[1][2]
Molecular Formula C₈H₁₁ClFNO[1][2]
Molecular Weight 191.63 g/mol [3]
Appearance Off-white to light yellow crystalline solid (typical)N/A
Melting Point 192-195 °C[4]
Purity ≥98% (commercially available)[1]
Solubility No quantitative data is broadly available. Expected to be soluble in polar organic solvents like methanol and DMSO, with limited solubility in non-polar solvents. A general protocol for solubility determination is provided in a later section.N/A

Synthesis and Mechanistic Insights

The most logical and commonly employed synthetic route to this compound is via the reduction of its corresponding nitro precursor, 4-ethoxy-2-fluoro-1-nitrobenzene. This two-step approach is advantageous due to the availability of starting materials and the high efficiency of nitro group reductions.

Proposed Synthetic Pathway

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Salt Formation 2,4-difluoro-1-nitrobenzene 2,4-Difluoro-1-nitrobenzene intermediate 4-Ethoxy-2-fluoro-1-nitrobenzene 2,4-difluoro-1-nitrobenzene->intermediate sodium_ethoxide Sodium Ethoxide (NaOEt) in Ethanol (EtOH) nitro_intermediate 4-Ethoxy-2-fluoro-1-nitrobenzene intermediate->nitro_intermediate final_product_base This compound (Free Base) nitro_intermediate->final_product_base reducing_agent Reducing Agent (e.g., H₂, Pd/C) free_base This compound final_product_base->free_base final_product_hcl This compound HCl free_base->final_product_hcl hcl HCl in solvent (e.g., Ether, Dioxane)

Caption: Proposed synthetic pathway for this compound Hydrochloride.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Ethoxy-2-fluoro-1-nitrobenzene (Not detailed in search results, a general procedure is provided)

This step involves a nucleophilic aromatic substitution (SNAr) reaction where the more activated fluorine at the 4-position of 2,4-difluoro-1-nitrobenzene is displaced by an ethoxide anion. The nitro group strongly activates the ring towards nucleophilic attack, particularly at the para position.

Step 2: Reduction of 4-Ethoxy-2-fluoro-1-nitrobenzene

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.

Materials:

  • 4-Ethoxy-2-fluoro-1-nitrobenzene

  • Palladium on carbon (10 wt. % Pd/C)

  • Ethanol (or Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a flask suitable for hydrogenation (e.g., a Parr shaker flask), dissolve 4-ethoxy-2-fluoro-1-nitrobenzene (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% palladium on carbon (typically 5-10 mol%) to the solution.

  • Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or as per equipment specifications) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound. The product is often of sufficient purity for the next step or can be purified by column chromatography if necessary.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude this compound in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will typically precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield this compound hydrochloride.

Applications in Drug Discovery

The structural motifs present in this compound make it a valuable building block for targeting complex biological systems. Its primary application lies in the synthesis of kinase inhibitors and as a crucial component in Proteolysis-Targeting Chimeras (PROTACs).

Role in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapies that function by blocking the action of protein kinases, enzymes that are often overactive in cancer cells. The aniline moiety is a common feature in many kinase inhibitors, as it can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of the kinase.

G Kinase Kinase ATP Binding Pocket Hinge Hinge Region Kinase->Hinge contains Inhibitor Kinase Inhibitor Inhibitor->Kinase binds to Aniline Aniline Moiety (from this compound) Inhibitor->Aniline incorporates Aniline->Hinge forms H-bonds with

Caption: Interaction of an aniline-containing kinase inhibitor with the kinase hinge region.

The this compound scaffold offers several advantages in this context:

  • Modulation of Basicity: The fluorine atom's electron-withdrawing nature reduces the pKa of the aniline nitrogen, which can be crucial for optimizing binding and pharmacokinetic properties.

  • Enhanced Binding Interactions: The fluorine and ethoxy groups can form additional favorable interactions within the binding pocket, potentially increasing potency and selectivity.

  • Improved Metabolic Stability: The C-F bond is highly stable, and its presence can block sites of metabolic oxidation, leading to a longer in vivo half-life.

While a specific, marketed kinase inhibitor directly using this compound was not identified in the literature reviewed, its structural elements are present in numerous patented kinase inhibitors, highlighting its relevance in this field of research.[9][10][11]

Application as a Protein Degrader Building Block

Targeted protein degradation using technologies like PROTACs represents a paradigm shift in drug discovery. PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.

G cluster_PROTAC PROTAC Molecule POI_Ligand Protein of Interest (POI) Ligand Linker Linker POI Target Protein (Protein of Interest) POI_Ligand->POI binds E3_Ligand E3 Ligase Ligand E3 E3 Ubiquitin Ligase E3_Ligand->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub Ubiquitination Ternary->Ub induces Proteasome Proteasomal Degradation Ub->Proteasome leads to

Caption: General mechanism of action for a PROTAC molecule.

This compound is designated as a "Protein Degrader Building Block,"[1] indicating its utility in constructing either the Protein of Interest (POI) ligand or the linker component of a PROTAC. The aniline nitrogen provides a convenient handle for chemical modification and attachment to the linker or other parts of the PROTAC scaffold. The substitution pattern on the aromatic ring can be fine-tuned to achieve optimal binding to the target protein and to confer desirable drug-like properties to the final PROTAC molecule. While specific PROTACs incorporating this moiety are often proprietary and found within patent literature, the classification of this compound underscores its importance in this cutting-edge area of drug development.[12][13][14][15][16]

Safety, Handling, and Storage

As with any laboratory chemical, this compound hydrochloride should be handled with appropriate safety precautions by trained personnel.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. Avoid the formation of dust and aerosols.[17]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[17]

  • First Aid:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.

    • In case of skin contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Protocol for Solubility Determination

For researchers needing to determine the solubility of this compound hydrochloride in specific solvents for reaction optimization or formulation, the following general protocol for the shake-flask method can be employed.

Materials and Equipment:

  • This compound hydrochloride

  • Selected organic solvent(s)

  • Scintillation vials or other sealable containers

  • Thermostatic shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound hydrochloride to a vial containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Seal the vial to prevent solvent evaporation.

  • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to allow it to reach equilibrium.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the clear supernatant and immediately filter it using a syringe filter compatible with the solvent.

  • Accurately dilute the filtered solution with a known volume of the solvent.

  • Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV).

  • Calculate the original concentration in the saturated solution, taking the dilution factor into account. This value represents the solubility of the compound in that solvent at the specified temperature.[18][19][20]

Conclusion

This compound hydrochloride is a valuable and versatile building block for medicinal chemists and drug development professionals. Its carefully arranged functional groups provide a powerful tool for creating molecules with enhanced pharmacological properties. From serving as a key anchor in the hinge-binding motifs of kinase inhibitors to its role as a modifiable scaffold in the development of sophisticated protein degraders, this compound is well-positioned to contribute to the advancement of targeted therapies. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is crucial for unlocking its full potential in the laboratory and beyond.

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An In-depth Technical Guide to the Chemical Properties and Applications of 4-Ethoxy-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Ethoxy-2-fluoroaniline, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, with a focus on its role in the creation of targeted therapeutics.

Core Chemical Identity and Physical Properties

This compound is a substituted aniline derivative that has garnered significant interest in the pharmaceutical and agrochemical industries. Its unique combination of an ethoxy group, a fluorine atom, and an amino group on a benzene ring imparts specific physicochemical properties that are advantageous for designing bioactive molecules.

The compound is most commonly handled in its hydrochloride salt form for improved stability and ease of handling. However, understanding the properties of the free base is crucial for its application in chemical synthesis.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound Hydrochloride
Molecular Formula C₈H₁₀FNOC₈H₁₁ClFNO[1][2]
Molecular Weight 155.17 g/mol 191.63 g/mol [1][2][3][4]
CAS Number 470702-37-5380430-46-6[1][2][3][4]
Appearance Not widely reported, likely a liquid or low-melting solidSolid
Melting Point Not available192-195 °C[3]
Boiling Point Not availableNot applicable
Density Not availableNot available
Solubility Expected to be soluble in common organic solventsData not widely available

Synthesis and Mechanistic Considerations

The most prevalent and efficient method for the synthesis of this compound is through the catalytic hydrogenation of its nitro precursor, 4-ethoxy-2-fluoro-1-nitrobenzene. This reaction is a cornerstone of aromatic amine synthesis, valued for its high yield and clean conversion.

Catalytic Hydrogenation of 4-Ethoxy-2-fluoro-1-nitrobenzene

The reduction of the nitro group to an amine is typically achieved using hydrogen gas in the presence of a noble metal catalyst, most commonly palladium on carbon (Pd/C).

Reaction: O₂N(C₆H₃)(F)(OC₂H₅) + 3H₂ → H₂N(C₆H₃)(F)(OC₂H₅) + 2H₂O

The choice of a palladium catalyst is strategic. Palladium has a high affinity for adsorbing hydrogen gas and efficiently catalyzes the reduction of the nitro group without affecting the other functional groups on the aromatic ring, such as the fluorine and ethoxy substituents. The reaction is typically carried out in a protic solvent like methanol or ethanol, which facilitates the dissolution of the starting material and the progress of the reaction.

Diagram 1: Synthesis of this compound

G Start 4-Ethoxy-2-fluoro-1-nitrobenzene Reagents H₂, 10% Pd/C Methanol or Ethanol Start->Reagents Product This compound Reagents->Product Catalytic Hydrogenation

Caption: Synthesis via catalytic hydrogenation.

Detailed Experimental Protocol: Catalytic Hydrogenation

The following protocol is a self-validating system for the synthesis of this compound.

Materials:

  • 4-Ethoxy-2-fluoro-1-nitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (or Ethanol)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Standard reaction glassware suitable for hydrogenation

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer, dissolve 4-ethoxy-2-fluoro-1-nitrobenzene in methanol.

  • Carefully add 10% Pd/C to the solution under a stream of inert gas to prevent ignition of the catalyst.

  • Seal the reaction vessel and purge with hydrogen gas.

  • Maintain a positive pressure of hydrogen gas (e.g., using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst.

  • Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield this compound. The product can be further purified by distillation or chromatography if necessary.

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected spectral characteristics can be inferred from closely related structures, such as 4-fluoroaniline.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), as well as distinct aromatic proton signals, with coupling patterns influenced by the fluorine substituent.

¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethoxy group and the six aromatic carbons. The carbon atoms bonded to fluorine will exhibit characteristic splitting (C-F coupling).

FT-IR: The infrared spectrum will show characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the ethoxy group, C=C stretching of the aromatic ring, and a strong C-F stretching band.

Reactivity and Role in Drug Development

The chemical reactivity of this compound is primarily dictated by the nucleophilic amino group. This functionality allows for a wide range of chemical transformations, making it a versatile building block in organic synthesis.

Key Reactions
  • Amide Bond Formation: The amino group readily reacts with carboxylic acids, acyl chlorides, and acid anhydrides to form amides. This is a fundamental reaction in the synthesis of many pharmaceutical compounds.

  • N-Alkylation and N-Arylation: The aniline can undergo alkylation or arylation reactions to form secondary or tertiary amines.

  • Diazotization: The primary amino group can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups.

  • Formation of Heterocycles: this compound can serve as a key precursor for the synthesis of various heterocyclic ring systems, which are prevalent in drug molecules.

Application in Kinase Inhibitor Synthesis

Substituted anilines, particularly fluoroanilines, are critical components in the design of kinase inhibitors, a major class of cancer therapeutics. The aniline moiety often serves as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase's ATP-binding pocket. The fluorine atom can enhance binding affinity through favorable interactions and improve metabolic stability.

While a specific, marketed drug containing the this compound scaffold has not been definitively identified in the public domain, its structural motifs are highly relevant to the development of potent and selective kinase inhibitors. For instance, the anilinoquinazoline core is a well-established scaffold for epidermal growth factor receptor (EGFR) inhibitors.

Diagram 2: Role in Kinase Inhibitor Scaffolds

G Aniline This compound Heterocycle Heterocyclic Core (e.g., Quinazoline) Aniline->Heterocycle Nucleophilic Substitution Inhibitor Kinase Inhibitor Heterocycle->Inhibitor Forms Scaffold

Caption: Role as a key building block.

Safety and Handling

This compound hydrochloride is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

First Aid Measures:

  • Inhalation: Move the person to fresh air.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes.

  • Ingestion: Rinse mouth with water. Seek medical attention.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis, combined with the desirable physicochemical properties imparted by its unique substitution pattern, makes it an attractive building block for the creation of novel therapeutics, particularly in the area of kinase inhibition. As the demand for targeted and effective pharmaceuticals continues to grow, the importance of well-characterized and readily accessible building blocks like this compound will undoubtedly increase.

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Foreword: The Imperative of Unambiguous Structure Elucidation in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-Ethoxy-2-fluoroaniline

Molecular Structure and Analytical Overview

The target molecule is this compound. For clarity in the following spectroscopic discussions, the atoms are numbered as shown below.

Chemical structure of this compound with atom numbering for spectral assignment.

A definitive structure elucidation cannot rely on a single technique. Instead, we will employ an integrated workflow that combines mass spectrometry for molecular formula determination with infrared spectroscopy for functional group identification and a comprehensive suite of nuclear magnetic resonance experiments to map the precise atomic connectivity.

G cluster_0 Initial Analysis cluster_1 Core Structure & Connectivity cluster_2 Final Confirmation MS High-Resolution MS (HRMS) NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) MS->NMR_1D Provides Molecular Formula C₈H₁₀FNO IR Infrared Spectroscopy (IR) IR->NMR_1D Confirms Functional Groups (N-H, C-O, C-F) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Provides Atom Counts & Initial Assignments Confirmation Unambiguous Structure Confirmation NMR_2D->Confirmation Establishes Atom Connectivity & Final Assignments

Caption: Integrated workflow for the structure elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before delving into the complex world of NMR, we must first confirm the elemental composition. Low-resolution MS could yield a nominal mass that corresponds to multiple formulas. HRMS is non-negotiable as it provides the accurate mass, allowing for the confident determination of the molecular formula. For a molecule like this compound, which contains nitrogen, the Nitrogen Rule can be a useful preliminary check on a low-resolution spectrum (an odd nominal mass suggests an odd number of nitrogen atoms), but it is not a substitute for high-resolution data.

Predicted HRMS Data: The expected monoisotopic mass for the protonated molecule [M+H]⁺ is calculated from the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ¹⁹F).

FormulaAdductCalculated Accurate Mass
C₈H₁₀FNO[M+H]⁺156.08193
C₈H₁₀FNO[M+Na]⁺178.06387

Experimental Protocol: HRMS via ESI-TOF

  • Sample Preparation: Dissolve approximately 0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Positive ion mode is preferred to generate the [M+H]⁺ adduct, which is typical for amines.

  • Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known calibration standard that brackets the expected mass of the analyte.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Analysis: Use the instrument's software to calculate the molecular formula from the measured accurate mass of the most intense ion (expected to be [M+H]⁺). The measured mass should be within a 5 ppm tolerance of the calculated mass.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. While it does not provide connectivity information, it serves as a crucial validation step. For this compound, we are looking for the characteristic vibrations of the amine, the ether linkage, the aromatic ring, and the carbon-fluorine bond. The presence of these bands provides strong, early evidence that the gross structural features are correct.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3450-3300N-H StretchPrimary Amine (-NH₂)Two distinct, sharp peaks
3100-3000C-H StretchAromaticMedium to weak peaks
2980-2850C-H StretchAliphatic (Ethoxy)Medium to strong peaks
1620-1580C=C StretchAromatic RingTwo to three sharp peaks
1520-1500N-H BendPrimary Amine (-NH₂)Medium, sharp peak
1260-1220C-O StretchAryl-Alkyl EtherStrong, characteristic peak
1150-1085C-F StretchAryl-FluorideStrong, sharp peak

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction using the instrument software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structure elucidation, providing unparalleled detail about the molecular framework. For a fluorinated compound, a multi-nuclear approach is essential. The presence of the spin-½ ¹⁹F nucleus provides an additional layer of information through its couplings to both ¹H and ¹³C nuclei, which is invaluable for assignment.[1][2][3][4] The large chemical shift range of ¹⁹F NMR makes it highly sensitive to the electronic environment.[5]

¹H NMR Spectroscopy

Causality Behind Predictions: The electron-donating effects of the amine (-NH₂) and ethoxy (-OCH₂CH₃) groups increase the electron density on the aromatic ring, shifting the ring protons upfield (to lower ppm values). Conversely, the electronegative fluorine atom has a deshielding effect. The final chemical shifts are a balance of these influences. The splitting patterns (multiplicities) are dictated by spin-spin coupling to neighboring protons (n+1 rule) and through-space or through-bond coupling to the fluorine atom.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityCoupling Constants (J, Hz)Integration
H-3~6.75Doublet of doublets (dd)³JHH ≈ 9.0, ⁴JHF ≈ 5.01H
H-5~6.65Doublet of doublets (dd)³JHH ≈ 9.0, ³JHF ≈ 9.51H
H-6~6.80Doublet (d)⁴JHH ≈ 3.01H
H-8 (CH₂)~4.00Quartet (q)³JHH = 7.02H
H-9 (CH₃)~1.40Triplet (t)³JHH = 7.03H
H-7 (NH₂)~3.70Broad singlet (br s)-2H
¹³C NMR Spectroscopy

Causality Behind Predictions: Carbon chemical shifts are heavily influenced by the electronegativity of attached atoms. The carbon directly bonded to fluorine (C-2) will be significantly downfield and will exhibit a very large one-bond coupling constant (¹JCF ≈ 240-280 Hz).[3] The carbons ortho and meta to the fluorine will show smaller but still diagnostic couplings (²JCF, ³JCF). The carbons attached to the oxygen (C-4) and nitrogen (C-1) will also be downfield.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Carbon AssignmentPredicted δ (ppm)Predicted Multiplicity (due to F)Coupling Constants (J, Hz)
C-1~138.0Doublet (d)²JCF ≈ 10-15
C-2~152.0Doublet (d)¹JCF ≈ 245
C-3~116.0Doublet (d)²JCF ≈ 20-25
C-4~145.0Singlet (or small d)⁴JCF ≈ 0-3
C-5~114.0Doublet (d)³JCF ≈ 5-8
C-6~110.0Singlet (or small d)⁵JCF ≈ 0-3
C-8 (CH₂)~64.0Singlet-
C-9 (CH₃)~15.0Singlet-
¹⁹F NMR Spectroscopy

Causality Behind Predictions: ¹⁹F NMR is highly sensitive to substitution patterns.[6] The chemical shift of the single fluorine atom will be influenced by the ortho-amino and para-ethoxy groups. The signal will be split into a multiplet due to coupling with the ortho (H-3) and meta (H-5) protons.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):

Fluorine AssignmentPredicted δ (ppm)Predicted MultiplicityCoupling Constants (J, Hz)
F (on C-2)-120 to -140Triplet of doublets (td) or multiplet (m)³JFH ≈ 9.5, ⁴JFH ≈ 5.0
2D NMR for Definitive Assignment

Expertise & Experience: While 1D NMR provides the fundamental data, 2D NMR experiments are required to irrefutably connect the pieces. COSY confirms proton-proton adjacencies, HSQC links protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) proton-carbon correlations, which is the key to mapping the substitution pattern on the aromatic ring.

G C1 C1 C2 C2-F C3 C3 C4 C4 C5 C5 C8 C8 C6 C6 C9 C9 H3 H3 H3->C1 HMBC H3->C2 H3->C4 H3->C5 H5 H5 H3->H5 COSY H5->C1 H5->C3 H5->C4 H6 H6 H6->C2 H6->C4 H8 H8 H8->C4 H8->C9 H9 H9 H8->H9 H9->C8

Caption: Key expected COSY and HMBC correlations for this compound.

Key Correlations to Confirm Structure:

  • COSY: A correlation between H-3 and H-5 would confirm their meta relationship. A strong correlation between the ethoxy H-8 (CH₂) and H-9 (CH₃) protons is expected.

  • HMBC: This is the most powerful experiment for this molecule.

    • The ethoxy protons (H-8) must show a correlation to C-4, locking the position of the ether group.

    • The aromatic proton H-6 should show correlations to C-2 and C-4.

    • The aromatic proton H-3 should show correlations to C-1, C-2, C-4, and C-5. These correlations, combined with the others, will unambiguously place all substituents.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR: Acquire data with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30), a 2-second relaxation delay, and accumulate at least 1024 scans for good signal-to-noise.

  • ¹⁹F NMR: Acquire data with proton decoupling, using a suitable spectral width to cover the aryl-fluoride region.

  • 2D NMR: Acquire COSY, HSQC, and HMBC spectra using standard gradient-selected pulse programs. Optimize the HMBC experiment for a long-range coupling of 8 Hz.

  • Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm).

Conclusion: A Self-Validating Structural Proof

The structure of this compound is confirmed through the cohesive interpretation of orthogonal analytical techniques. HRMS establishes the elemental formula of C₈H₁₀FNO. IR spectroscopy confirms the presence of primary amine, aryl-alkyl ether, and aryl-fluoride functional groups. Finally, a full suite of 1D and 2D NMR experiments provides the definitive atomic connectivity. The characteristic large ¹JCF coupling constant confirms the direct attachment of fluorine to the aromatic ring, and long-range HMBC correlations between the ethoxy protons and the aromatic framework, as well as between the aromatic protons themselves, lock in the 1,2,4-substitution pattern. This integrated approach exemplifies a robust, self-validating methodology essential for modern chemical research.

References

  • Gunther, H. (2013).
  • PubChem. (n.d.). This compound.
  • Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-148.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Aladdin Scientific Corporation. (n.d.). This compound, HCl. Labcompare.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
  • National Institute of Standards and Technology. (n.d.). p-Fluoroaniline. NIST Chemistry WebBook.
  • Spectral Database for Organic Compounds (SDBS). (n.d.). 4-Fluoroaniline. AIST.
  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. UCSB NMR Facility.
  • Sandford, G. (2003). Fluorine-containing synthons. Journal of Fluorine Chemistry, 122(1), 53-60.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical journal, 55(4), 799–804.

Sources

An In-depth Technical Guide to the Synthesis of 4-Ethoxy-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Ethoxy-2-fluoroaniline in Modern Drug Discovery

This compound is a highly valued substituted aniline that serves as a critical building block in the synthesis of a diverse array of complex molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring an activating ethoxy group and a modulating fluorine atom, makes it an attractive synthon for constructing pharmacologically active scaffolds. The presence of the fluorine atom can significantly enhance metabolic stability and binding affinity of a drug candidate, while the ethoxy group can influence solubility and other pharmacokinetic properties. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of methodologies.

Primary Synthetic Pathway: Catalytic Hydrogenation of 4-Ethoxy-2-fluoro-1-nitrobenzene

The most direct and industrially scalable route to this compound is the reduction of its corresponding nitro precursor, 4-Ethoxy-2-fluoro-1-nitrobenzene. Catalytic hydrogenation stands out as the method of choice due to its high efficiency, clean reaction profile, and amenability to scale-up.

Causality of Experimental Choices

The selection of a palladium on carbon (Pd/C) catalyst is predicated on its high activity and selectivity for the reduction of aromatic nitro groups in the presence of other sensitive functionalities, such as the C-F bond, which remains intact under these conditions. The choice of solvent, typically methanol or ethanol, is based on the good solubility of the starting material and the product, as well as their compatibility with the hydrogenation process. The reaction is typically run under a positive pressure of hydrogen gas to ensure sufficient availability of the reducing agent for the reaction to proceed to completion in a timely manner.

Visualizing the Pathway

Synthesis_Pathway_1 4-Ethoxy-2-fluoro-1-nitrobenzene 4-Ethoxy-2-fluoro-1-nitrobenzene This compound This compound 4-Ethoxy-2-fluoro-1-nitrobenzene->this compound H₂, 10% Pd/C Methanol or Ethanol

Caption: Catalytic hydrogenation of 4-Ethoxy-2-fluoro-1-nitrobenzene.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 4-Ethoxy-2-fluoro-1-nitrobenzene

  • 10% Palladium on Carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 4-Ethoxy-2-fluoro-1-nitrobenzene (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).[1]

  • Carefully add 10% Pd/C (1-5 mol%) to the solution under an inert atmosphere.[1]

  • Seal the vessel and purge the system with an inert gas (Nitrogen or Argon) 3-5 times to remove any oxygen.[1]

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).[1]

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[2]

  • Wash the filter cake with the reaction solvent.[1]

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.[1] The product can be further purified by column chromatography or recrystallization if necessary.

ParameterValueRationale
Catalyst 10% Palladium on Carbon (Pd/C)High activity and selectivity for nitro group reduction.
Catalyst Loading 1-5 mol%Sufficient for efficient conversion without excessive cost or difficult removal.
Solvent Methanol or EthanolGood solubility of reactants and products, compatible with the catalytic system.
Hydrogen Pressure 1-4 atmEnsures adequate hydrogen availability for the reaction to proceed at a reasonable rate.
Temperature Room TemperatureThe reaction is typically exothermic and proceeds efficiently without the need for heating.
Work-up Filtration through Celite®Effectively removes the heterogeneous catalyst from the reaction mixture.

Alternative Synthetic Pathway: Metal-Mediated Reduction

While catalytic hydrogenation is the preferred method, chemical reduction using metals in acidic media provides a viable alternative, particularly in laboratory settings where high-pressure hydrogenation equipment may not be readily available. A common system for this transformation is the use of iron powder in the presence of a weak acid, such as acetic acid or ammonium chloride.

Causality of Experimental Choices

Iron is a cost-effective and readily available reducing agent. The reaction is typically carried out in a protic solvent mixture, such as ethanol and water, to facilitate the transfer of protons required for the reduction of the nitro group. The addition of an acid helps to activate the iron surface and serves as a proton source.

Visualizing the Pathway

Synthesis_Pathway_2 4-Ethoxy-2-fluoro-1-nitrobenzene 4-Ethoxy-2-fluoro-1-nitrobenzene This compound This compound 4-Ethoxy-2-fluoro-1-nitrobenzene->this compound Fe, NH₄Cl Ethanol/Water

Caption: Iron-mediated reduction of 4-Ethoxy-2-fluoro-1-nitrobenzene.

Experimental Protocol: Iron Reduction

Materials:

  • 4-Ethoxy-2-fluoro-1-nitrobenzene

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, create a slurry of iron powder (3-5 eq) and ammonium chloride (0.1-0.2 eq) in a mixture of ethanol and water.

  • Heat the slurry to reflux with vigorous stirring.

  • Add a solution of 4-Ethoxy-2-fluoro-1-nitrobenzene (1.0 eq) in ethanol dropwise to the refluxing slurry.

  • Maintain the reaction at reflux and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron salts.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude this compound.

ParameterValueRationale
Reducing Agent Iron powderCost-effective and efficient for nitro group reduction.
Acid Source Ammonium chloride or Acetic acidActivates the iron and provides a source of protons.
Solvent Ethanol/WaterA protic solvent system that facilitates the reaction.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a practical rate.
Work-up Filtration and ExtractionRemoves inorganic byproducts and isolates the desired product.

Synthesis of the Precursor: 4-Ethoxy-2-fluoro-1-nitrobenzene

The starting material for the aforementioned reductions, 4-Ethoxy-2-fluoro-1-nitrobenzene, is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction on a suitable difluoronitrobenzene precursor. A common and effective starting material is 3,4-difluoronitrobenzene.

Causality of Experimental Choices

In 3,4-difluoronitrobenzene, the fluorine atom at the 4-position is highly activated towards nucleophilic attack by the strongly electron-withdrawing nitro group at the 1-position. This allows for a regioselective substitution by an ethoxide nucleophile. The use of a base, such as sodium ethoxide or a combination of ethanol and a strong base like sodium hydroxide, generates the necessary ethoxide anion to initiate the substitution.

Visualizing the Pathway

Synthesis_Pathway_3 3,4-Difluoronitrobenzene 3,4-Difluoronitrobenzene 4-Ethoxy-2-fluoro-1-nitrobenzene 4-Ethoxy-2-fluoro-1-nitrobenzene 3,4-Difluoronitrobenzene->4-Ethoxy-2-fluoro-1-nitrobenzene Sodium Ethoxide Ethanol

Caption: Synthesis of the precursor via nucleophilic aromatic substitution.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

  • 3,4-Difluoronitrobenzene

  • Sodium ethoxide or Sodium metal

  • Anhydrous Ethanol

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol. Alternatively, carefully add sodium metal (1.0-1.1 eq) to anhydrous ethanol to generate sodium ethoxide in situ.

  • Cool the sodium ethoxide solution in an ice bath.

  • Add a solution of 3,4-difluoronitrobenzene (1.0 eq) in anhydrous ethanol dropwise to the cooled ethoxide solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC or GC-MS.

  • Carefully quench the reaction by pouring it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Ethoxy-2-fluoro-1-nitrobenzene.

  • The product can be purified by column chromatography or distillation under reduced pressure.

ParameterValueRationale
Nucleophile Sodium ethoxideA strong nucleophile that readily displaces the activated fluorine atom.
Solvent Anhydrous EthanolServes as both the solvent and the source of the ethoxy group when using sodium metal.
Temperature 0 °C to Room TemperatureThe reaction is typically exothermic, and initial cooling helps to control the reaction rate.
Work-up Aqueous Quench and ExtractionNeutralizes any remaining base and isolates the organic product.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process commencing with the nucleophilic aromatic substitution of 3,4-difluoronitrobenzene to form 4-Ethoxy-2-fluoro-1-nitrobenzene, followed by the catalytic hydrogenation of the nitro intermediate. This sequence of reactions is robust, scalable, and provides the target molecule in high yield and purity. The alternative metal-mediated reduction offers a valuable laboratory-scale method. A thorough understanding of the underlying chemical principles and the rationale for the chosen experimental conditions is paramount for the successful and safe execution of these synthetic pathways.

References

Sources

An In-depth Technical Guide to the Physical Properties of 4-Ethoxy-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-2-fluoroaniline is an aromatic amine that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an ethoxy group and a fluorine atom on the aniline core, imparts specific physicochemical properties that are critical for its application in the development of novel pharmaceutical agents and other functional materials. Understanding these properties is paramount for optimizing reaction conditions, ensuring purity, and predicting the behavior of this compound in various biological and chemical systems. This guide provides a comprehensive overview of the key physical properties of this compound, methodologies for their determination, and essential safety and handling information.

Molecular Structure and Properties

The molecular structure of this compound dictates its physical and chemical behavior. The presence of the electron-donating ethoxy group and the electron-withdrawing fluorine atom influences the electron density of the aromatic ring and the basicity of the amino group.

Table 1: Core Physical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound HCl (Hydrochloride Salt)
CAS Number 470702-37-5380430-46-6
Molecular Formula C₈H₁₀FNOC₈H₁₁ClFNO[1][2]
Molecular Weight 155.17 g/mol 191.63 g/mol [1][2][3]
Appearance Not specified (likely a liquid or low-melting solid)Solid
Melting Point Data not available192-195 °C[4]
Boiling Point Data not availableData not available
Density Data not availableData not available
Solubility Data not availableData not available

Note: Experimental data for the free base of this compound is limited in publicly available literature. The data for the hydrochloride salt is more readily available from commercial suppliers.

Experimental Determination of Physical Properties

The precise determination of physical properties is crucial for the characterization and quality control of chemical compounds. Below are detailed protocols for measuring the key physical properties of an organic compound like this compound.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a solid compound. A sharp melting range typically indicates a high degree of purity, whereas a broad melting range suggests the presence of impurities.[5][6]

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the crystalline solid is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and gently tapped to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.[7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or integrated temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[8]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.[5]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result Powder Powder the solid sample Pack Pack into capillary tube Powder->Pack Place Place in apparatus Pack->Place Heat Heat slowly (1-2°C/min) Place->Heat Observe Record melting range Heat->Observe Purity Assess Purity Observe->Purity

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

For liquid compounds, the boiling point is a key characteristic property. It is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[9]

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

  • Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[9][10]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil). The setup ensures uniform heating.[11]

  • Heating: The Thiele tube is gently heated, and the temperature is monitored.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed. The heat is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9][11]

Solubility Analysis

Solubility provides insights into the polarity and functional groups of a molecule. The principle of "like dissolves like" is a useful guide.[12] For an aniline derivative, solubility in aqueous acidic and basic solutions, as well as in organic solvents, is of particular interest.

Methodology: Qualitative Solubility Testing

  • Solvent Selection: A range of solvents with varying polarities should be used, including water, 5% aqueous HCl, 5% aqueous NaOH, and a common organic solvent like ethanol or acetone.[13]

  • Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small amount (around 20-30 mg of solid or 1-2 drops of liquid) of the compound.

  • Observation: The mixture is agitated and observed for dissolution. The compound is classified as soluble, partially soluble, or insoluble in each solvent. The basicity of the aniline group would suggest solubility in acidic solutions due to the formation of the corresponding ammonium salt.[14][15]

Spectral Data Interpretation

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a triplet and a quartet for the ethoxy group protons. The aromatic protons would appear as complex multiplets, with their chemical shifts influenced by the positions of the fluoro, ethoxy, and amino groups. The amino group protons would likely appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine atom would show a large coupling constant (¹Jcf).

  • IR (Infrared) Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-O stretching for the ether linkage (around 1200-1250 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹).

  • MS (Mass Spectrometry): The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight of the compound (155.17 for the free base). Fragmentation patterns would likely involve the loss of the ethoxy group or other characteristic fragments.

Caption: Molecular structure of this compound.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound and its derivatives. The safety data for the hydrochloride salt indicates that the compound may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[17]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a key intermediate with physical properties that are influenced by its substituted aniline structure. While comprehensive experimental data for the free base is not widely published, this guide provides the fundamental knowledge of its expected properties and the established methodologies for their determination. For researchers and drug development professionals, a thorough understanding and experimental verification of these properties are essential for the successful application of this compound in synthesis and development.

References

  • University of Calgary. (n.d.). Melting point determination.
  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
  • Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube.
  • Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.
  • Pace University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
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Spectroscopic Characterization of 4-Ethoxy-2-fluoroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Ethoxy-2-fluoroaniline, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure technical accuracy and reproducibility.

Introduction

This compound is a substituted aniline derivative with the molecular formula C₈H₁₀FNO. Its structural elucidation and purity assessment are critical for its application in synthesis and product development. Spectroscopic techniques are indispensable tools for this purpose, each providing unique and complementary information about the molecule's structure, functional groups, and connectivity. This guide will delve into the expected spectroscopic data for this compound and the methodologies to acquire and interpret it. While experimental data for this specific molecule is not widely published, this guide will provide a robust framework for its analysis based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

Experimental Protocol: NMR Sample Preparation

A high-quality NMR spectrum starts with proper sample preparation. The following protocol is a standard procedure for acquiring NMR data for small organic molecules like this compound.

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. Other options include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.[1][2] The choice of solvent can slightly influence chemical shifts.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3][4]

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3][4]

  • Sample Volume: Ensure the final sample height in the NMR tube is around 4-5 cm to be within the detection region of the spectrometer's coil.[5]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Caption: Workflow for NMR sample preparation.

¹H NMR Spectroscopy: Expected Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating ethoxy and amino groups will shield the aromatic protons, shifting them upfield, while the electronegative fluorine atom will have a deshielding effect, particularly on adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegrationCoupling Constants (Hz)
CH₃ (ethoxy)1.3 - 1.5Triplet (t)3HJ = ~7 Hz
CH₂ (ethoxy)3.9 - 4.1Quartet (q)2HJ = ~7 Hz
NH₂3.5 - 4.5Broad Singlet (br s)2H-
Aromatic H (H-3)6.6 - 6.8Doublet of doublets (dd)1HJ(H-F) = ~10-12 Hz, J(H-H) = ~3 Hz
Aromatic H (H-5)6.7 - 6.9Doublet of doublets (dd)1HJ(H-H) = ~9 Hz, J(H-H) = ~3 Hz
Aromatic H (H-6)6.8 - 7.0Doublet of doublets (dd)1HJ(H-H) = ~9 Hz, J(H-F) = ~5 Hz

Interpretation:

  • Ethoxy Group: The characteristic triplet for the methyl group and quartet for the methylene group are due to coupling with each other.

  • Amine Protons: The amine protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and possible exchange with trace amounts of water. The chemical shift can vary depending on concentration and solvent.

  • Aromatic Protons: The aromatic region will be complex due to the different electronic environments and spin-spin coupling between the protons and the fluorine atom. The fluorine atom will couple with the ortho proton (H-3) and the meta proton (H-6) with different coupling constants.

¹³C NMR Spectroscopy: Expected Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (ppm)
CH₃ (ethoxy)14 - 16
CH₂ (ethoxy)63 - 65
C-1 (C-NH₂)135 - 140 (d, J(C-F) = ~3-5 Hz)
C-2 (C-F)150 - 155 (d, J(C-F) = ~230-250 Hz)
C-3115 - 120 (d, J(C-F) = ~20-25 Hz)
C-4 (C-OEt)145 - 150 (d, J(C-F) = ~2-4 Hz)
C-5118 - 122 (d, J(C-F) = ~8-10 Hz)
C-6110 - 115

Interpretation:

  • Aliphatic Carbons: The ethoxy group carbons will appear in the upfield region.

  • Aromatic Carbons: The aromatic carbons will appear in the downfield region. The carbon directly attached to the highly electronegative fluorine atom (C-2) will have the largest chemical shift and a large one-bond carbon-fluorine coupling constant. The other aromatic carbons will also show smaller couplings to the fluorine atom depending on their proximity. The chemical shifts of aromatic carbons in substituted benzenes generally range from 110 to 170 ppm.[6][7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the primary amine, the C-O bond of the ether, the C-F bond, and the aromatic C-H and C=C bonds.

Experimental Protocol: KBr Pellet Preparation for FTIR

For solid samples like this compound, the potassium bromide (KBr) pellet method is a common sample preparation technique for transmission FTIR analysis.

Step-by-Step Methodology:

  • Grinding: Grind a small amount of the sample (1-2 mg) to a fine powder using an agate mortar and pestle.[9]

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar and gently but thoroughly mix with the sample.[9][10] It is crucial to minimize exposure to moisture as KBr is hygroscopic.[9][10]

  • Pellet Pressing: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[10][11][12]

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Caption: Workflow for KBr pellet preparation for FTIR analysis.

Expected IR Absorption Bands and Interpretation

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)IntensityVibration
N-H (amine)3350 - 3500MediumAsymmetric & Symmetric Stretch (two bands for primary amine)
C-H (aromatic)3000 - 3100Medium to WeakStretch
C-H (aliphatic)2850 - 3000MediumStretch
C=C (aromatic)1500 - 1600Medium to StrongStretch
N-H (amine)1580 - 1650MediumBend (scissoring)
C-O (ether)1200 - 1270StrongAsymmetric Stretch
C-F1100 - 1250StrongStretch
C-N (aromatic amine)1250 - 1335StrongStretch
C-H (aromatic)675 - 900StrongOut-of-plane bend

Interpretation:

  • N-H Stretch: The presence of two distinct bands in the 3350-3500 cm⁻¹ region is a clear indication of a primary amine.[13][14][15]

  • C-O Stretch: A strong absorption band around 1200-1270 cm⁻¹ is characteristic of the aryl-alkyl ether linkage.[16]

  • C-F Stretch: A strong band in the 1100-1250 cm⁻¹ region is expected for the C-F bond. This may overlap with the C-O stretching band.

  • Aromatic Region: Multiple bands in the 1500-1600 cm⁻¹ and 675-900 cm⁻¹ regions confirm the presence of a substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic compounds.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, if the compound is sufficiently volatile and thermally stable, it can be introduced via a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV).[17][18][19] This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and often induces fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Expected Mass Spectrum and Fragmentation

The molecular weight of this compound is 155.18 g/mol .[20] According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this compound.[21]

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
155[M]⁺• (Molecular Ion)
140[M - CH₃]⁺
127[M - C₂H₄]⁺•
111[M - C₂H₄ - O]⁺• or [M - OC₂H₄]⁺•
99[M - C₂H₄ - CO]⁺•

Interpretation of Fragmentation Pattern:

  • Molecular Ion: The molecular ion peak at m/z 155 should be observable. Aromatic amines generally show a prominent molecular ion peak.[22]

  • Loss of Methyl Radical: A peak at m/z 140 can arise from the loss of a methyl radical (•CH₃) from the ethoxy group.

  • Loss of Ethene: A common fragmentation pathway for ethyl ethers is the loss of a neutral ethene molecule (C₂H₄) via a McLafferty-type rearrangement, which would result in a peak at m/z 127.

  • Further Fragmentation: Subsequent losses of small neutral molecules like CO from the fragmented ions can lead to other observed peaks. The fragmentation of aromatic amines is often directed by the nitrogen atom.[21][22][23]

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous structural confirmation. By understanding the principles behind each technique and the expected data based on the molecule's functional groups, researchers can confidently identify and assess the purity of this important chemical intermediate. The protocols and interpretation guidelines presented in this technical guide serve as a valuable resource for scientists engaged in the synthesis and application of this compound.

References

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A Comprehensive Technical Guide to the Solubility Characteristics of 4-Ethoxy-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 4-Ethoxy-2-fluoroaniline, a key intermediate in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical sectors. Recognizing the critical role of solubility in reaction kinetics, purification, formulation, and overall process efficiency, this document synthesizes theoretical principles with actionable experimental protocols. It offers a detailed examination of the physicochemical properties of this compound, predictive analyses of its solubility in a range of common organic solvents, and a thorough discussion of the influence of environmental factors such as pH and temperature. Furthermore, this guide presents validated, step-by-step methodologies for both thermodynamic and kinetic solubility determination, empowering researchers to generate precise and reliable data. Advanced topics, including the strategic use of co-solvents to enhance solubility, are also explored. Visualized workflows and data presented in clear, accessible formats are intended to equip researchers and drug development professionals with the essential knowledge to effectively utilize this compound in their work.

Introduction: The Synthetic Versatility and Solubility Challenges of this compound

This compound is a substituted aniline derivative whose structural motifs—a fluorine atom ortho to the amine and an ethoxy group para—confer unique reactivity and make it a valuable building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the development of novel pharmaceutical agents and advanced agrochemicals, where precise molecular architecture is paramount.

However, the successful application of this compound in synthetic workflows is intrinsically linked to its solubility profile. Inadequate solubility can lead to a cascade of challenges, including poor reaction yields, difficulties in purification and isolation, and significant hurdles in formulation and bioavailability for active pharmaceutical ingredients (APIs). A comprehensive understanding of its solubility in various solvent systems is therefore not merely academic but a practical necessity for process optimization and the rational design of experimental conditions.

This guide is structured to provide a holistic view of the solubility of this compound. We will begin by examining its fundamental physicochemical properties, which are the primary determinants of its solubility. Subsequently, we will delve into predictive models for its solubility in a diverse array of common laboratory solvents. The core of this document is dedicated to providing detailed, field-proven experimental protocols for the accurate determination of both thermodynamic and kinetic solubility. The influence of critical parameters such as pH and temperature will be thoroughly discussed, followed by an exploration of advanced strategies, like the use of co-solvents, to modulate and enhance solubility.

Physicochemical Properties of this compound

The solubility of a compound is governed by its inherent physicochemical properties. For this compound, the interplay between its aromatic core, the basicity of the amino group, and the electronic effects of the fluoro and ethoxy substituents dictates its interactions with various solvents. The table below summarizes key physicochemical parameters for the free base form of this compound.

PropertyValueSource
Chemical Name This compound-
CAS Number 470702-37-5[1]
Molecular Formula C₈H₁₀FNO[1]
Molecular Weight 155.17 g/mol [1]
Appearance Predicted: Off-white to light brown solid or oil-
Predicted pKa (amine) ~3.5 - 4.5QSAR Estimation
Predicted LogP 1.8 - 2.2Cheminformatics Prediction

Note: Predicted values are derived from computational models and should be experimentally verified for critical applications.

Predictive Solubility Profile in Common Laboratory Solvents

Based on the principle of "like dissolves like," the solubility of this compound can be predicted in various solvent classes. The presence of a polar amino group capable of hydrogen bonding suggests solubility in polar protic solvents. The overall aromatic character and moderate LogP value indicate potential solubility in a range of polar aprotic and some non-polar solvents.

The following table provides a qualitative and quantitative prediction of solubility. The quantitative predictions are based on computational models and data from structurally similar compounds, such as 4-Ethoxy-2-fluoro-1-nitrobenzene[2]. These values should be considered as estimates and must be confirmed experimentally.

Solvent ClassSolvent ExamplePredicted Qualitative SolubilityPredicted Quantitative Solubility (g/L) at 25°CRationale for Prediction
Polar Protic MethanolHigh> 50The amino group can form strong hydrogen bonds with the hydroxyl group of methanol.
EthanolHigh> 40Similar to methanol, ethanol is an effective hydrogen bond donor and acceptor.
WaterLow to Moderate1 - 10The hydrophobic benzene ring and ethoxy group limit aqueous solubility, though some interaction via the amine is possible.
Polar Aprotic AcetoneHigh> 100The ketone group can act as a hydrogen bond acceptor for the amine, and the overall polarity is favorable.
Dichloromethane (DCM)High> 100The dipole moment of DCM facilitates dissolution of the polar functional groups.
Ethyl AcetateModerate to High20 - 50The ester functionality provides polarity and hydrogen bond accepting capabilities.
Non-Polar TolueneModerate5 - 20The aromatic nature of toluene allows for favorable π-π stacking interactions with the benzene ring of the analyte.
HexaneLow< 1The significant difference in polarity leads to poor solute-solvent interactions.

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate solubility data is best obtained through empirical measurement. The choice between determining thermodynamic or kinetic solubility depends on the specific application. Thermodynamic solubility represents the true equilibrium solubility and is crucial for formulation and physical chemistry studies. Kinetic solubility is often more relevant for early-stage drug discovery, where compounds are typically dissolved in a stock solvent (like DMSO) and then diluted into an aqueous buffer.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is considered the gold standard for determining equilibrium solubility and is aligned with ICH guidelines[1][3].

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution reaches saturation.

  • Prolonged Equilibration: Allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved states.

  • Temperature Control: Solubility is temperature-dependent; precise control is essential for reproducibility.

  • Filtration/Centrifugation: Removes undissolved solid to ensure only the soluble fraction is quantified.

Experimental Protocol:

  • Preparation: To a series of glass vials, add an excess amount of solid this compound (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the selected solvent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or rotator (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium (typically 24-48 hours). The presence of undissolved solid at the end of the incubation period is essential.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle. Alternatively, centrifuge the samples at a controlled temperature.

  • Sample Collection: Carefully withdraw a known aliquot of the clear supernatant. It is critical to avoid aspirating any solid material.

  • Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve of known concentrations should be prepared to ensure accurate quantification.

  • Data Reporting: Express the solubility in units of mg/mL, µg/mL, or molarity (mol/L).

.dot graph TD; A[Start: Add Excess Solid to Solvent] --> B{Equilibrate at Constant Temperature}; B --> C[Phase Separation: Settle/Centrifuge]; C --> D[Collect Supernatant]; D --> E[Quantify by HPLC]; E --> F[End: Report Solubility];

end .enddot Caption: Thermodynamic Solubility Workflow

Kinetic Aqueous Buffer Solubility Determination

This high-throughput method is valuable for assessing the solubility of compounds under conditions that mimic early-stage biological screening assays[4][5].

Causality Behind Experimental Choices:

  • DMSO Stock Solution: Mimics the common practice in HTS where compounds are stored in a soluble organic solvent.

  • Short Incubation Time: Reflects the non-equilibrium conditions of many in vitro assays.

  • Precipitate Detection: The formation of a precipitate upon dilution into an aqueous buffer is the key indicator of kinetic insolubility.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) of each concentration from the DMSO plate to a corresponding 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate at room temperature for a defined period, typically 1-2 hours.

  • Precipitate Detection and Quantification: Analyze the plate using a nephelometer to detect light scattering from any precipitate formed. Alternatively, filter the samples and quantify the concentration in the filtrate via HPLC-UV or LC-MS/MS[6].

  • Data Reporting: The kinetic solubility is the highest concentration at which no precipitate is observed.

Influence of pH on the Solubility of this compound

As an aromatic amine, the solubility of this compound is expected to be significantly influenced by the pH of the aqueous medium. The amino group can be protonated under acidic conditions, forming a more polar and, therefore, more water-soluble salt.

The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the protonated and unprotonated forms of the amine. Given a predicted pKa of approximately 3.5-4.5, it is anticipated that:

  • At pH < pKa (e.g., pH 1-3): The amine will be predominantly in its protonated, cationic form (Ar-NH₃⁺). This form is significantly more polar and will exhibit higher aqueous solubility.

  • At pH > pKa (e.g., pH 7 and above): The amine will exist primarily as the neutral free base (Ar-NH₂). In this state, its aqueous solubility will be lower and dictated more by the hydrophobic character of the molecule.

This pH-dependent solubility is a critical consideration in drug development, affecting everything from dissolution in the gastrointestinal tract to the choice of buffers in formulation.

G

Advanced Solubility Considerations: The Role of Co-solvents

For many applications, the intrinsic solubility of this compound in a single solvent may be insufficient. In such cases, the use of a co-solvent system can be a highly effective strategy to enhance solubility[7][8]. Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.

Commonly used co-solvents in pharmaceutical formulations and laboratory settings include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol (PEG 400)

  • Glycerol

  • Dimethyl Sulfoxide (DMSO)

The mechanism of co-solvency involves the disruption of water's hydrogen-bonding network, creating a more favorable environment for the dissolution of non-polar solutes. For this compound, a mixture of water and a co-solvent like ethanol or PEG 400 would likely lead to a significant increase in its aqueous solubility. The optimal co-solvent and its concentration would need to be determined experimentally by constructing a solubility profile across a range of co-solvent percentages.

G

Conclusion

The solubility of this compound is a multifaceted characteristic that is fundamental to its effective use in research and development. This guide has provided a comprehensive framework for understanding and evaluating this critical property. By combining theoretical predictions with robust experimental protocols, researchers can confidently navigate the challenges associated with the solubility of this versatile synthetic intermediate. The principles and methodologies outlined herein are designed to be broadly applicable, empowering scientists to optimize their synthetic routes, develop robust formulations, and ultimately accelerate the pace of innovation.

References

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  • STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. (2016). Journal of Drug Discovery and Therapeutics, 4(1), 1-3. Link
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  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021). Pharmaceutics, 13(3), 395. Link
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Exploration of 4-Ethoxy-2-fluoroaniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Exploration of 4-Ethoxy-2-fluoroaniline Derivatives

Abstract

The this compound scaffold is a privileged structural motif in modern medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds. The strategic placement of the fluorine and ethoxy groups on the aniline ring imparts unique physicochemical properties that can significantly enhance drug-like characteristics such as metabolic stability, membrane permeability, and target-binding affinity. This guide provides a comprehensive exploration of this compound derivatives, covering their synthesis, spectroscopic characterization, and burgeoning applications in drug discovery. We delve into the causal reasoning behind synthetic strategies and analytical methodologies, offering field-proven insights to empower researchers in their quest to develop novel therapeutics.

The this compound Core: A Strategic Starting Point

At its heart, this compound is an aniline ring substituted with three key functional groups: a primary amine (-NH₂), a fluorine atom (-F), and an ethoxy group (-OCH₂CH₃). The specific ortho- and para-positioning of these groups relative to each other is not accidental; it is a deliberate design element that confers desirable properties for drug development.

  • The Amine Group (Position 1): This serves as a primary chemical handle for synthetic elaboration. It is a nucleophilic site, readily participating in a wide array of reactions to build molecular complexity, such as amide bond formations, N-alkylations, and sulfonamide synthesis.

  • The Fluorine Atom (Position 2): The introduction of fluorine is a well-established strategy in medicinal chemistry.[1] Its high electronegativity can modulate the pKa of the nearby amine group, influencing its basicity and interaction potential. Furthermore, the C-F bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the compound's half-life in vivo.

  • The Ethoxy Group (Position 4): Positioned para to the amine, the ethoxy group acts as a lipophilic hydrogen bond acceptor. This can improve a molecule's solubility and permeability profile (LogP) and provides an additional point of interaction with biological targets.

Physicochemical Properties

Understanding the fundamental properties of the core scaffold is essential before embarking on a derivatization campaign.

PropertyValueSource
Molecular Formula C₈H₁₀FNO[2]
Molecular Weight 155.17 g/mol [2]
CAS Number 380430-46-6 (for HCl salt)[3][4]
Appearance Typically a liquid or low-melting solid[5]
Predicted XlogP 1.8[2]
Purity (Commercial) ≥98% (as HCl salt)[3][6]

Synthesis and Derivatization Strategies

The synthesis of this compound derivatives is a multi-step process that begins with the construction of the core molecule, followed by systematic derivatization. The logic behind the chosen synthetic route is to install the less reactive substituents first, saving the versatile amine group for the final stages of diversification.

Synthesis of the this compound Core

A common and logical approach to synthesizing the core involves a sequence of nitration, etherification, and reduction starting from a fluorinated precursor. This ensures regiochemical control.

G A 1-Fluoro-2-nitrobenzene B 4-Ethoxy-2-nitrophenol A->B Hydroxylation (e.g., KOH) C 1-Ethoxy-4-fluoro-2-nitrobenzene B->C Williamson Ether Synthesis (e.g., Ethyl iodide, K₂CO₃) D This compound C->D Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂)

Caption: A representative synthetic pathway for this compound.

Causality Behind the Workflow:

  • Starting Material Selection: Beginning with a fluorinated nitrobenzene derivative ensures the fluorine is positioned correctly from the outset.

  • Hydroxylation: Introducing a hydroxyl group creates the necessary functionality for the subsequent etherification step.

  • Williamson Ether Synthesis: This classic and reliable reaction forms the ethoxy group. Using a base like potassium carbonate is crucial to deprotonate the phenol, forming a nucleophilic phenoxide ion that readily attacks the ethyl halide.

  • Nitro Group Reduction: The final step unmasks the reactive aniline. Catalytic hydrogenation (e.g., using Palladium on Carbon) is a clean and efficient method, producing water as the only byproduct.[7] Alternatively, metal-acid systems like tin(II) chloride (SnCl₂) in HCl can be used, which are particularly effective for small-scale lab syntheses.

Key Derivatization Reactions

With the this compound core in hand, the primary amine becomes the focal point for building a library of derivatives.

Derivatization cluster_reactions Derivatization Pathways Core This compound Acylation Amide Formation Core->Acylation R-COCl, Base Sulfonylation Sulfonamide Formation Core->Sulfonylation R-SO₂Cl, Base Alkylation N-Alkylation / Reductive Amination Core->Alkylation R-CHO, NaBH(OAc)₃ Coupling Buchwald-Hartwig Coupling Core->Coupling Aryl-Br, Pd Catalyst, Base

Caption: Major synthetic pathways for derivatizing the aniline core.

  • Amide Bond Formation: Reacting the aniline with acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) is one of the most common and robust methods. This introduces a carbonyl group which can act as a hydrogen bond acceptor and provides a vector for extending the molecule.

  • Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides. This group is a bioisostere of a phosphate and can form strong hydrogen bonds, often utilized in designing enzyme inhibitors.

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds with aryl halides or triflates. It is an indispensable tool for creating complex biaryl amine structures, which are common in kinase inhibitors.

Experimental Protocol: Synthesis of N-(4-Ethoxy-2-fluorophenyl)acetamide

This protocol details a fundamental acylation reaction, a cornerstone of library synthesis.

Objective: To synthesize a simple amide derivative to demonstrate a core synthetic transformation.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.5 eq) to the solution. The base is critical to neutralize the HCl byproduct generated during the reaction, preventing protonation of the starting aniline.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C. Allowing the reaction to proceed at a low temperature helps to control the exotherm and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The acid wash removes excess base, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(4-Ethoxy-2-fluorophenyl)acetamide.

Spectroscopic and Analytical Characterization

Unambiguous characterization of newly synthesized derivatives is a pillar of scientific integrity. A combination of spectroscopic techniques is employed to confirm the identity, structure, and purity of each compound.[8]

A Multi-Technique Approach

A typical workflow for characterization involves a logical progression from simple purity checks to detailed structural elucidation.

G Start Synthesized Derivative TLC TLC Analysis (Purity Check) Start->TLC MS Mass Spectrometry (MS) (Confirm Molecular Weight) TLC->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Elucidation) MS->NMR IR IR Spectroscopy (Confirm Functional Groups) NMR->IR Final Structurally Confirmed Pure Compound IR->Final

Caption: Standard workflow for the analytical characterization of novel derivatives.

Expected Spectroscopic Signatures

For the example derivative, N-(4-Ethoxy-2-fluorophenyl)acetamide:

TechniqueExpected ObservationsRationale
¹H NMR δ 7.0-8.0 ppm: Aromatic protons showing complex splitting due to H-H and H-F coupling. δ ~4.0 ppm: Quartet for the -OCH₂- protons. δ ~2.2 ppm: Singlet for the acetyl -CH₃ protons. δ ~1.4 ppm: Triplet for the ethoxy -CH₃ protons.The chemical shifts and coupling patterns are diagnostic for the specific electronic environment of each proton.
¹³C NMR δ ~168 ppm: Carbonyl carbon of the amide. δ 140-160 ppm: Aromatic carbons attached to O, N, and F, showing C-F coupling. δ 110-130 ppm: Other aromatic carbons. δ ~64 ppm: -OCH₂- carbon. δ ~24 ppm: Acetyl -CH₃ carbon. δ ~15 ppm: Ethoxy -CH₃ carbon.Provides a map of the carbon skeleton. C-F coupling is a key indicator of fluorine's position.
¹⁹F NMR A single resonance, likely a multiplet due to coupling with ortho-protons.Directly confirms the presence and electronic environment of the fluorine atom.
MS (ESI+) [M+H]⁺: Expected at m/z = 198.09.Confirms the molecular weight of the synthesized compound.
IR (KBr) ~3300 cm⁻¹: N-H stretch (amide). ~1670 cm⁻¹: C=O stretch (amide I band). ~1240 cm⁻¹: C-O-C stretch (aryl ether). ~1100 cm⁻¹: C-F stretch.Confirms the presence of key functional groups introduced or retained during the reaction.
Protocol: Acquiring ¹H NMR Data

Objective: To obtain a high-quality proton NMR spectrum for structural verification.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Allow the sample to equilibrate to the probe temperature.

  • Tuning and Shimming: The instrument software will automatically tune the probe to the correct frequency and shim the magnetic field to ensure homogeneity, which is critical for high resolution.

  • Data Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set to cover a range of -2 to 12 ppm.

    • Number of Scans: Acquire 16 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): Set a delay of 2-5 seconds to allow for full proton relaxation between pulses, ensuring accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known value.

    • Integrate the peaks to determine the relative ratios of protons in the molecule.

Applications in Medicinal Chemistry and Drug Discovery

The true value of the this compound scaffold lies in the pharmacological activity of its derivatives. While specific examples directly citing "this compound" in extensive biological studies can be proprietary, the broader class of fluoroanilines are well-established as key intermediates in pharmaceuticals.[5][9] The strategic fluorination and substitution pattern seen in this core is frequently employed in the design of targeted therapies.

Therapeutic Potential

Derivatives built from this scaffold are being investigated in numerous therapeutic areas, including:

  • Oncology: As kinase inhibitors, where the aniline core can form a critical hydrogen bond in the hinge region of the enzyme's active site.

  • Anti-inflammatory Agents: The scaffold can be elaborated to target enzymes or receptors involved in inflammatory pathways, such as cyclooxygenases or cytokine receptors.[10][11]

  • Antiviral/Antibacterial Agents: The unique electronic properties can be leveraged to design molecules that disrupt viral replication or bacterial cell wall synthesis.[1]

Structure-Activity Relationship (SAR) Insights

The process of exploring derivatives is a systematic search for improved potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion).

  • Exploring the "North" Vector (Amide/Sulfonamide): Modifications at the aniline nitrogen directly probe the binding pocket. Changing the size, shape, and electronics of the R-group in an N-(4-ethoxy-2-fluorophenyl)-R derivative can drastically alter target affinity. For example, replacing a simple acetyl group with a larger, more complex heterocyclic ring could engage with a previously unoccupied region of a protein's active site, leading to a significant boost in potency.

  • Metabolic Stability: The fluorine at position 2 sterically hinders and electronically deactivates the adjacent C3 position, a common site for metabolic attack (oxidation) on aniline rings. This inherent property of the core scaffold is a primary reason for its use, as it can lead to drugs with longer in-vivo half-lives and improved bioavailability.

  • Modulating Physicochemical Properties: The interplay between the lipophilic ethoxy group and the polar fluorine and amine groups allows for fine-tuning of the overall molecule's LogP. This balance is critical for achieving good oral absorption and cell permeability without sacrificing aqueous solubility.

Conclusion and Future Directions

The this compound core is more than just a chemical intermediate; it is a strategically designed platform for the efficient discovery of novel therapeutic agents. Its synthesis is logical and scalable, and its derivatives can be characterized through well-established analytical workflows. The inherent physicochemical advantages conferred by its specific substitution pattern—namely, a versatile chemical handle, a metabolic block, and a modulator of lipophilicity—make it an exceptionally valuable starting point for drug discovery campaigns.

Future research will undoubtedly focus on incorporating this scaffold into novel and more complex molecular architectures through advanced synthetic methods like C-H activation and photocatalysis. As our understanding of disease biology deepens, the this compound scaffold will continue to serve as a reliable and effective foundation upon which the next generation of targeted medicines are built.

References

  • PubChemLite. This compound (C8H10FNO).
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  • PubChem. 4-Fluoroaniline | C6H6FN | CID 9731.
  • El-Damasy, A. K., et al. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances (2024).
  • Google Patents. US5053542A - Catalytic bromination of 2-fluoroaniline.
  • Arul Dhas, D., et al. Spectroscopic analysis and charge transfer interaction studies of 4-benzyloxy-2-nitroaniline insecticide: a density functional theoretical approach. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (2015).
  • PubChem. 4-Ethyl-2-fluoroaniline | C8H10FN | CID 21161339.
  • Chern, J., et al. Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. Bioorganic & Medicinal Chemistry (2004).
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A Comprehensive Technical Guide to the Reactivity Profile of 4-Ethoxy-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Ethoxy-2-fluoroaniline is a substituted aniline derivative of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique reactivity, governed by the interplay of the amino, ethoxy, and fluoro substituents, makes it a versatile building block for the synthesis of complex molecules. This guide provides an in-depth analysis of the electronic and steric factors influencing the reactivity of the aniline moiety in this compound. We will explore its behavior in key organic transformations including electrophilic aromatic substitution, diazotization, and nucleophilic substitution reactions, supported by mechanistic insights and established experimental protocols.

Introduction: The Structural and Electronic Landscape of this compound

This compound (CAS No: 380430-46-6) is an aromatic amine characterized by three key functional groups attached to a benzene ring: a primary amine (-NH₂), an ethoxy group (-OCH₂CH₃), and a fluorine atom (-F). The relative positions of these substituents—amino group at C1, fluorine at C2, and ethoxy group at C4—create a unique electronic environment that dictates the molecule's chemical behavior.

The amino group is a powerful activating and ortho-, para- directing group in electrophilic aromatic substitution reactions.[2] Conversely, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[3] The ethoxy group, also an activating group, exhibits both an electron-donating resonance effect (+R) and a weaker electron-withdrawing inductive effect (-I). The overall reactivity of the aromatic ring is a consequence of the cumulative effects of these substituents.

Electronic Profile and Basicity

The basicity of the aniline nitrogen is a critical parameter influencing its nucleophilicity and reactivity in various reactions. The presence of both electron-donating and electron-withdrawing groups on the ring modulates the electron density on the nitrogen atom.

  • Electron-Donating Effect of the Ethoxy Group: The ethoxy group at the para position increases the electron density on the nitrogen atom through resonance, thereby enhancing its basicity compared to unsubstituted aniline.[4]

  • Electron-Withdrawing Effect of the Fluoro Group: The fluorine atom at the ortho position withdraws electron density from the ring via the inductive effect, which in turn decreases the basicity of the amino group.[3]

The net effect of these opposing influences results in a finely tuned basicity for this compound, which is a crucial factor in its synthetic applications.

Compound pKa of Conjugate Acid Effect of Substituents
Aniline4.6Reference
4-Ethoxyaniline5.3+R effect of ethoxy group increases basicity.
2-Fluoroaniline3.2-I effect of fluorine decreases basicity.
This compoundEstimated ~4.0-4.5The opposing effects of the ethoxy and fluoro groups lead to an intermediate basicity.

Table 1: Comparison of the pKa values of substituted anilines.

Reactivity in Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry, and the directing effects of the substituents in this compound play a pivotal role in determining the regioselectivity of these reactions.[5] The powerful ortho-, para- directing influence of the amino group, combined with the ortho-, para- directing nature of the ethoxy group, strongly activates the positions ortho and para to them.

Given the substitution pattern, the available positions for electrophilic attack are C3, C5, and C6. The C6 position is ortho to the strongly activating amino group and is therefore the most likely site for electrophilic attack under neutral or weakly acidic conditions.[2]

SEAr_Directing_Effects cluster_0 This compound Ring cluster_1 Directing Effects cluster_2 Predicted Reactivity C1 C1-NH2 C2 C2-F C1->C2 C3 C3 C2->C3 C4 C4-OEt C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 NH2 NH2 (Strong Activator, o,p-director) NH2->C6 Activates F F (Deactivator, o,p-director) F->C3 Deactivates OEt OEt (Activator, o,p-director) OEt->C5 Activates Reactivity Most Reactive Site for SEAr: C6

Figure 1: Directing effects in electrophilic aromatic substitution of this compound.

3.1. Halogenation

Halogenation of this compound is expected to proceed readily. For instance, bromination using molecular bromine in a suitable solvent would likely yield 6-bromo-4-ethoxy-2-fluoroaniline as the major product.

Experimental Protocol: Bromination of this compound

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane in a flask protected from light.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate.

  • Work-up: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

3.2. Nitration

Nitration of anilines requires careful control of reaction conditions to prevent oxidation of the amino group. The use of a protecting group for the amine, such as an acetyl group, is often employed. However, direct nitration can be achieved under milder conditions.

Diazotization and Subsequent Reactions

The primary amino group of this compound can be converted to a diazonium salt through diazotization.[6] This reaction is typically carried out by treating the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[6][7]

The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, including Sandmeyer and Schiemann reactions, to introduce a wide range of functional groups onto the aromatic ring.

Diazotization_Workflow Aniline This compound Reagents NaNO2, HCl 0-5 °C Diazonium 4-Ethoxy-2-fluorobenzenediazonium chloride Reagents->Diazonium Diazotization Sandmeyer Sandmeyer Reaction (e.g., CuCl, CuBr, CuCN) Diazonium->Sandmeyer Substitution Schiemann Schiemann Reaction (HBF4, heat) Diazonium->Schiemann Substitution AzoCoupling Azo Coupling (Activated Aromatic Ring) Diazonium->AzoCoupling Coupling Product_Halo Halogenated Product Sandmeyer->Product_Halo Product_Fluoro Fluorinated Product Schiemann->Product_Fluoro Product_Azo Azo Dye AzoCoupling->Product_Azo

Figure 2: Reaction pathways involving the diazotization of this compound.

Experimental Protocol: Diazotization of this compound

  • Acidic Solution: Prepare a solution of this compound (1 equivalent) in an aqueous solution of a strong acid (e.g., hydrochloric acid, sulfuric acid).

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Slowly add an aqueous solution of sodium nitrite (1.05 equivalents) dropwise, keeping the temperature below 5 °C.

  • Stirring: Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete.

  • Use in situ: The resulting diazonium salt solution is typically used immediately in subsequent reactions without isolation.

Nucleophilic Aromatic Substitution (SNAr)

While the electron-rich nature of the aniline ring generally makes it unreactive towards nucleophiles, the presence of the electron-withdrawing fluorine atom can activate the ring for nucleophilic aromatic substitution (SNAr), particularly when a strong electron-withdrawing group is also present. In the case of this compound, the fluorine atom at C2 is a potential leaving group. For a successful SNAr reaction, an electron-withdrawing group would ideally be positioned ortho or para to the fluorine.

Applications in Drug Development

The this compound moiety is a valuable scaffold in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates.[1][8] The ethoxy group can improve pharmacokinetic properties. This substituted aniline is a key intermediate in the synthesis of various biologically active compounds.[1][9]

Conclusion

The reactivity of this compound is a fascinating case study in the interplay of electronic and steric effects in substituted aromatics. The activating, ortho-, para- directing amino and ethoxy groups, combined with the deactivating, inductively withdrawing fluorine atom, create a nuanced reactivity profile. This understanding is crucial for harnessing its potential as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other functional organic molecules.

References
  • Vertex AI Search. (n.d.). Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline.
  • BenchChem. (2025). An In-depth Technical Guide to Electron-donating and -withdrawing Effects in Substituted Fluoroanilines.
  • BenchChem. (n.d.). 4-Chloro-3-ethoxy-2-fluoroaniline | 1323966-31-9.
  • Bharti, D. (2024, February 20). How do electron-releasing and electron-withdrawing groups affect the basic strength of substituted aniline, and what is the observed impact of groups like –OCH₃ and –NO₂?.
  • ResearchGate. (2025, October 19). (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • Labcompare. (n.d.). This compound, HCl, min 98%, 5 grams.
  • Appchem. (n.d.). This compound, HCl | 380430-46-6 | C8H11ClFNO.
  • Organic Chemistry Portal. (n.d.). Diazotisation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective.
  • Google Patents. (n.d.). WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.

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Methodological & Application

Application Notes and Protocols for 4-Ethoxy-2-fluoroaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4-Ethoxy-2-fluoroaniline as a Synthetic Building Block

This compound is a highly functionalized aromatic amine that serves as a versatile and valuable building block in modern organic synthesis. Its strategic importance lies in the unique interplay of its three distinct functional components: the nucleophilic aniline moiety, the electron-withdrawing fluorine atom, and the electron-donating ethoxy group. This specific substitution pattern (ortho-fluoro, para-ethoxy) imparts a nuanced reactivity profile, making it a sought-after intermediate in the synthesis of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development.

The presence of fluorine, a bioisostere of hydrogen with a minimal steric footprint, is a key feature in drug design.[1] Incorporating fluorine can significantly enhance a molecule's metabolic stability by blocking sites of oxidative metabolism, increase its binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability, thereby favorably modulating its pharmacokinetic and pharmacodynamic properties.[2] The ethoxy group, on the other hand, can increase lipophilicity and influence solubility, both critical parameters for the optimization of drug candidates.[2] The aniline nitrogen provides a reactive handle for a wide array of chemical transformations, allowing for the construction of diverse molecular scaffolds. This guide provides detailed protocols for the application of this compound in several key synthetic transformations and offers insights into its role in the synthesis of advanced functional molecules.

Physicochemical and Spectroscopic Data

A thorough characterization of the starting material is fundamental to any synthetic endeavor. Below is a summary of the key physicochemical and spectroscopic data for this compound and its hydrochloride salt.

PropertyValueReference
Chemical Formula C₈H₁₀FNO[3]
Molecular Weight 155.17 g/mol [3]
CAS Number 380430-46-6 (HCl Salt)[4]
Appearance Typically a solidN/A
Solubility Soluble in common organic solventsN/A

Expected Spectroscopic Characteristics:

  • ¹H NMR: Distinct signals for the ethoxy group (a triplet and a quartet), aromatic protons with characteristic splitting patterns due to fluorine-hydrogen coupling, and a broad singlet for the amine protons.

  • ¹³C NMR: Aromatic carbons will show splitting due to carbon-fluorine coupling. Signals for the ethoxy carbons and the carbon atoms attached to nitrogen and fluorine will be identifiable.

  • IR Spectroscopy: Characteristic N-H stretching bands for the primary amine, C-O stretching for the ether linkage, and C-F stretching vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, along with a predictable fragmentation pattern.

Core Synthetic Applications and Protocols

This compound is a versatile precursor for a variety of synthetic transformations. The following sections provide detailed protocols for some of its most important applications.

Protocol 1: Synthesis of this compound via Nitro Group Reduction

The most common route to this compound is the reduction of its nitro precursor, 4-ethoxy-2-fluoro-1-nitrobenzene. Catalytic hydrogenation is a clean and efficient method for this transformation.[2]

G start 4-Ethoxy-2-fluoro-1-nitrobenzene catalyst 10% Pd/C, H₂ start->catalyst Dissolve in solvent Methanol or Ethanol start->solvent in product This compound solvent->product Vigorous stirring at RT workup Filtration through Celite product->workup Reaction completion purification Concentration under reduced pressure workup->purification purification->product Yields final product

Methodology:

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve 4-ethoxy-2-fluoro-1-nitrobenzene (1.0 equivalent) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).[2]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (typically 5-10 mol%) to the solution under an inert atmosphere.[2]

  • Reaction Conditions: Place the reaction vessel under an atmosphere of hydrogen gas (H₂), using either a balloon or a Parr hydrogenation apparatus. Stir the mixture vigorously at room temperature.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.[2]

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting this compound is often pure enough for use in subsequent steps without further purification.[2]

Causality and Insights:

  • Catalyst Choice: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. It offers good activity and selectivity under mild conditions.

  • Solvent: Protic solvents like methanol or ethanol are excellent for this reaction as they readily dissolve the starting material and are compatible with the hydrogenation conditions.

  • Safety: Catalytic hydrogenation with Pd/C and hydrogen gas is potentially hazardous and should be performed in a well-ventilated fume hood with appropriate safety precautions. The catalyst can be pyrophoric upon exposure to air after the reaction.

Protocol 2: Amide Bond Formation

The aniline functionality of this compound readily participates in amide bond formation with carboxylic acids or their activated derivatives. This is a cornerstone reaction in medicinal chemistry for linking molecular fragments.[9]

G sub_A Carboxylic Acid (R-COOH) coupling Coupling Agent (e.g., HATU, EDC) sub_A->coupling Activation solvent Anhydrous DMF or CH₂Cl₂ sub_A->solvent Dissolve in sub_B This compound base Base (e.g., DIPEA) sub_B->solvent Add to coupling->sub_B Nucleophilic Attack product N-(4-ethoxy-2-fluorophenyl)amide solvent->product Stir at RT

Methodology using HATU:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the carboxylic acid (1.0 eq), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂).[9]

  • Activation: Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).[9]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality and Insights:

  • Coupling Reagent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, particularly important when dealing with chiral carboxylic acids.[9] Other reagents like EDC/HOBt can also be effective.

  • Base: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and to facilitate the reaction.

  • Electron-Deficient Nature: The fluorine atom ortho to the amine group reduces its nucleophilicity. Therefore, highly efficient coupling reagents and potentially longer reaction times or elevated temperatures may be necessary for sterically hindered or electron-poor carboxylic acids.[10][11][12]

Protocol 3: Suzuki-Miyaura Cross-Coupling

To utilize this compound in cross-coupling reactions like the Suzuki-Miyaura, it first needs to be converted into an aryl halide or triflate. This is typically achieved via a Sandmeyer reaction on the corresponding diazonium salt. The resulting aryl halide can then be coupled with a boronic acid.

G start Halogenated this compound derivative catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) start->catalyst Combine with boronic_acid Aryl/Vinyl Boronic Acid boronic_acid->catalyst and ligand Phosphine Ligand (e.g., SPhos) catalyst->ligand with base Base (e.g., K₃PO₄) ligand->base and solvent Dioxane/Water base->solvent in product Biaryl Product solvent->product Heat (80-110 °C)

Methodology (General Protocol):

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, combine the halogenated this compound derivative (1.0 eq), the desired aryl or vinyl boronic acid (1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos, XPhos, 4-10 mol%).[2][13]

  • Reagent Addition: Add a base, such as K₃PO₄ (3.0 eq), and a solvent system, typically a mixture like dioxane/water.[2]

  • Reaction Conditions: Heat the mixture with stirring to a temperature between 80-110 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Causality and Insights:

  • Catalyst System: The choice of palladium catalyst and phosphine ligand is crucial for a successful Suzuki-Miyaura coupling. Ligands like SPhos and XPhos are particularly effective for coupling challenging substrates, including electron-rich aryl halides.[13][14]

  • Base and Solvent: The base is required to activate the boronic acid for transmetalation.[15] A biphasic solvent system like dioxane/water is often used to dissolve both the organic and inorganic reagents.

  • Substrate Reactivity: Aryl chlorides are generally less reactive than bromides or iodides in Suzuki-Miyaura couplings and may require more specialized catalyst systems.[16]

Applications in Drug Discovery: A Case Study Context

While specific examples detailing the use of this compound are often proprietary, its structural motifs are found in various kinase inhibitors and other biologically active molecules. For instance, the anaplastic lymphoma kinase (ALK) inhibitor Ceritinib, used in the treatment of non-small cell lung cancer, features a substituted diaminopyrimidine core.[17][18] The synthesis of such complex molecules often relies on building blocks with similar substitution patterns to this compound, highlighting its potential as a key intermediate in the development of novel therapeutics.[19][20][21]

Safety and Handling

This compound, like many aniline derivatives, should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Handling in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The strategic placement of its fluoro, ethoxy, and amino groups provides a platform for a wide range of chemical transformations, enabling the synthesis of complex and biologically relevant molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate.

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The Strategic Utility of 4-Ethoxy-2-fluoroaniline in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design. 4-Ethoxy-2-fluoroaniline has emerged as a particularly valuable building block, offering a unique combination of electronic and steric properties that medicinal chemists can leverage to enhance the pharmacological profiles of novel therapeutic agents. This guide provides an in-depth exploration of the applications of this compound, detailing its role in the synthesis of potent kinase inhibitors and G-Protein Coupled Receptor (GPCR) modulators. We will elucidate the underlying chemical principles, provide field-tested experimental protocols, and present data-driven insights to empower researchers in their quest for next-generation therapeutics.

The Rationale: Why this compound?

The utility of this compound stems from the synergistic interplay of its three key functional components: the aniline nitrogen, the ortho-fluoro substituent, and the para-ethoxy group.

  • The Aniline Core: The primary amine serves as a versatile synthetic handle, readily participating in a wide array of bond-forming reactions. Crucially, in many biological contexts, the aniline N-H group acts as a critical hydrogen bond donor, anchoring the molecule to the hinge region of kinase ATP-binding sites or interacting with key residues in receptor pockets[1].

  • The Ortho-Fluoro Group: Fluorine's high electronegativity and small size profoundly influence the molecule's properties. The judicious introduction of fluorine can enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation[2][3]. Furthermore, the electron-withdrawing nature of the fluorine atom modulates the pKa of the aniline nitrogen, fine-tuning its basicity and, consequently, its interaction strength and pharmacokinetic profile. This strategic placement can also lead to favorable orthogonal interactions within a protein's binding pocket[1][2].

  • The Para-Ethoxy Group: The ethoxy group at the 4-position provides a balance of lipophilicity and polarity. It can occupy hydrophobic pockets within a target protein, enhancing binding affinity. Its presence also influences the overall solubility and metabolic profile of the resulting drug candidate, often improving its drug-like properties.

This unique combination makes this compound a privileged scaffold for accessing diverse chemical matter with enhanced therapeutic potential.

Core Application I: Synthesis of Potent Kinase Inhibitors

Kinase inhibitors are a revolutionary class of targeted therapeutics, and anilino-pyrimidines or anilino-quinazolines are common cores for these drugs[1][4][5]. This compound is an ideal precursor for these scaffolds, particularly in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, a key target in Parkinson's disease research[6].

Featured Application: LRRK2 Inhibitors

A series of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines have been identified as potent, selective, and orally bioavailable LRRK2 inhibitors[6]. The synthesis of this class of molecules relies on the initial reaction of a substituted dichloropyrimidine with this compound.

Data Presentation: LRRK2 Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a representative kinase inhibitor synthesized from a 4-ethoxy-pyrrolo[2,3-d]pyrimidine core, a scaffold accessible via this compound. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase's activity[6].

Compound IDTarget KinaseLRRK2 IC50 (nM)Kinase Selectivity ProfileReference
Compound 7LRRK2Potent (nM range)Good selectivity across the kinome[6]

Note: The referenced study demonstrates significant inhibition of Ser935 phosphorylation in the brain of rats and mice following oral administration, indicating CNS penetration[6].

Workflow & Protocol: Synthesis of an Anilino-Pyrimidine Intermediate

This protocol details a foundational step in the synthesis of many kinase inhibitors: the nucleophilic aromatic substitution (SNA_r_) reaction between a chloropyrimidine and this compound.

G cluster_start Starting Materials cluster_process Reaction cluster_end Product & Purification Start1 This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Base (e.g., DIPEA) Solvent (e.g., n-Butanol) Start1->Reaction Start2 2,4-Dichloropyrimidine Derivative Start2->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Anilino-Pyrimidine Intermediate Purification->Product

Caption: Workflow for SNAr-based synthesis of a key kinase inhibitor intermediate.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2,4-dichloropyrimidine derivative (1.0 eq).

  • Solvent and Reagent Addition: Add n-butanol as the solvent, followed by this compound (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired anilino-pyrimidine intermediate.

  • Characterization: Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

Core Application II: Scaffolding for GPCR Modulators

Featured Application: Endothelin Receptor Antagonists

While direct examples starting from this compound are proprietary, patent literature describes related structures as endothelin receptor antagonists, which are useful in treating conditions like hypertension[11]. The core synthesis often involves the coupling of an aniline derivative to a heterocyclic carboxylic acid.

Signaling Pathway Diagram: GPCR Antagonism

GPCR_Antagonism cluster_outside cluster_membrane Cell Membrane cluster_inside Agonist Endogenous Agonist GPCR GPCR (e.g., Endothelin Receptor) Agonist->GPCR Binds & Activates Antagonist Antagonist (Derived from This compound) Antagonist->GPCR Binds & Blocks G_Protein G-Protein Activation GPCR->G_Protein Signal Transduction Signaling Downstream Signaling Cascade G_Protein->Signaling Response Cellular Response (e.g., Vasoconstriction) Signaling->Response

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-Ethoxy-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Anilines in Kinase Inhibitor Scaffolds

In the landscape of modern oncology, the development of small-molecule kinase inhibitors has marked a paradigm shift towards targeted therapeutics. These agents are meticulously designed to interact with the ATP-binding site of specific protein kinases, interfering with aberrant signaling pathways that drive tumor growth and proliferation. Within this context, the chemical architecture of these inhibitors is of paramount importance, and certain structural motifs have emerged as "privileged" for their ability to confer high affinity and selectivity. The substituted aniline moiety is one such critical building block, and 4-Ethoxy-2-fluoroaniline, in particular, offers a unique combination of electronic and steric properties that are highly advantageous for the synthesis of potent kinase inhibitors.

The strategic placement of a fluorine atom at the 2-position and an ethoxy group at the 4-position of the aniline ring is a deliberate design choice rooted in established principles of medicinal chemistry. The fluorine atom, being the most electronegative element, can modulate the pKa of the aniline nitrogen, influencing its hydrogen bonding capabilities with the kinase hinge region.[1][2][3] This interaction is a cornerstone of the binding affinity for many Type I and Type II kinase inhibitors. Furthermore, the small size of fluorine allows it to be well-tolerated within the often-constricted space of the ATP-binding pocket, while potentially forming favorable orthogonal interactions. The ethoxy group at the 4-position can enhance the drug-like properties of the molecule, influencing its solubility, metabolic stability, and pharmacokinetic profile. The strategic introduction of such groups can lead to improved antimetastatic and antiproliferative activities.[4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of a representative multi-targeted kinase inhibitor, an analog of Cabozantinib. Cabozantinib is a potent inhibitor of receptor tyrosine kinases (RTKs) including MET and VEGFR2, which are crucial mediators of tumor cell proliferation, migration, and angiogenesis.[5] By providing a detailed, step-by-step synthetic protocol, along with the underlying scientific rationale and visualizations of the biological pathways, this guide aims to empower researchers to leverage the unique properties of this compound in the discovery of next-generation cancer therapeutics.

Core Synthetic Strategy: A Modular Approach to a Cabozantinib Analog

The synthesis of our target kinase inhibitor, an analog of Cabozantinib, from this compound is a multi-step process that exemplifies a convergent synthetic strategy. This approach involves the independent synthesis of two key fragments, which are then coupled in the final stages. This modularity allows for greater flexibility in the design of analogs and facilitates the optimization of reaction conditions for each step.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Coupling A1 Dimethyl 1,1-cyclopropanedicarboxylate A3 Methyl 1-((4-ethoxy-2-fluorophenyl)carbamoyl)cyclopropane-1-carboxylate A1->A3 1. NaOMe, Toluene 2. This compound A2 This compound A2->A3 A4 1-((4-Ethoxy-2-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid A3->A4 Saponification (e.g., LiOH) C1 Target Kinase Inhibitor (Cabozantinib Analog) A4->C1 Amide Coupling (e.g., EDC, HOBt) B1 6,7-Dimethoxyquinolin-4(1H)-one B2 4-Chloro-6,7-dimethoxyquinoline B1->B2 Chlorination (e.g., SOCl2) B4 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline B2->B4 Nucleophilic Aromatic Substitution B3 4-Aminophenol B3->B4 B4->C1

Caption: A convergent synthetic route to a Cabozantinib analog.

Detailed Experimental Protocols

PART A: Synthesis of 1-((4-Ethoxy-2-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid (Fragment A)

This part of the synthesis focuses on creating the cyclopropane carboxamide moiety that will ultimately interact with the solvent-exposed region of the kinase active site.

Step A1: Synthesis of Methyl 1-((4-ethoxy-2-fluorophenyl)carbamoyl)cyclopropane-1-carboxylate

  • Rationale: This step involves the amidation of a diester. The use of a strong base like sodium methoxide (NaOMe) facilitates the reaction between the aniline and one of the ester groups of dimethyl 1,1-cyclopropanedicarboxylate. The reaction is typically performed in a non-polar solvent like toluene to allow for azeotropic removal of methanol, driving the reaction to completion.[6]

  • Protocol:

    • To a solution of dimethyl 1,1-cyclopropanedicarboxylate (1.0 eq) in anhydrous toluene, add sodium methoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the mixture to 60-65 °C and stir for 30 minutes.

    • Add a solution of this compound (1.05 eq) in anhydrous toluene dropwise over 30 minutes.

    • Maintain the reaction at 60-65 °C and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

    • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product as a solid.

Step A2: Saponification to 1-((4-Ethoxy-2-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid

  • Rationale: The methyl ester is hydrolyzed to the corresponding carboxylic acid, which is then activated for the final amide bond formation. Lithium hydroxide (LiOH) is a commonly used reagent for this transformation due to its high reactivity and selectivity.

  • Protocol:

    • Dissolve the product from Step A1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-4 hours).

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1N HCl.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the carboxylic acid fragment.

PART B: Synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline (Fragment B)

This fragment constitutes the core quinoline scaffold that will anchor the inhibitor in the kinase hinge region.

Step B1: Synthesis of 4-Chloro-6,7-dimethoxyquinoline

  • Rationale: The hydroxyl group of the quinolinone is converted to a chlorine atom, which is a good leaving group for the subsequent nucleophilic aromatic substitution. Thionyl chloride (SOCl₂) is a standard reagent for this chlorination.

  • Protocol:

    • To 6,7-Dimethoxyquinolin-4(1H)-one (1.0 eq), add thionyl chloride (5.0 eq) and a catalytic amount of dimethylformamide (DMF).

    • Heat the mixture to reflux (approximately 80 °C) for 2-3 hours.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • The resulting precipitate is collected by filtration, washed with water, and dried to yield the chlorinated quinoline.

Step B2: Synthesis of 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline

  • Rationale: A nucleophilic aromatic substitution (SNAAr) reaction where the phenoxide of 4-aminophenol displaces the chlorine atom on the quinoline ring. The use of a base like potassium tert-butoxide is necessary to deprotonate the phenol.

  • Protocol:

    • To a solution of 4-aminophenol (1.2 eq) in a polar aprotic solvent such as dimethylacetamide (DMAc), add potassium tert-butoxide (1.5 eq) at room temperature under an inert atmosphere.

    • Stir the mixture for 30 minutes to form the phenoxide.

    • Add 4-Chloro-6,7-dimethoxyquinoline (1.0 eq) and heat the reaction to 100-110 °C.

    • Monitor the reaction by TLC or HPLC until completion (typically 6-8 hours).

    • Cool the reaction mixture and pour it into water.

    • The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.

PART C: Final Coupling to Synthesize the Cabozantinib Analog

Step C1: Amide Coupling

  • Rationale: This is the final step where the two fragments are joined via an amide bond. A peptide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like Hydroxybenzotriazole (HOBt), is used to activate the carboxylic acid of Fragment A for reaction with the aniline of Fragment B.

  • Protocol:

    • To a solution of 1-((4-Ethoxy-2-fluorophenyl)carbamoyl)cyclopropane-1-carboxylic acid (Fragment A, 1.1 eq) in a suitable solvent like dichloromethane (DCM) or DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline (Fragment B, 1.0 eq) and a base such as N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

    • Stir the reaction at room temperature and monitor by TLC or HPLC. The reaction is usually complete within 12-24 hours.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product is purified by column chromatography on silica gel or by preparative HPLC to yield the final Cabozantinib analog.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and intermediates.

Step Key Reagents Solvent Temperature Typical Yield
A1 Dimethyl 1,1-cyclopropanedicarboxylate, this compound, NaOMeToluene60-65 °C70-80%
A2 Methyl 1-((4-ethoxy-2-fluorophenyl)carbamoyl)cyclopropane-1-carboxylate, LiOHTHF/WaterRoom Temp.85-95%
B1 6,7-Dimethoxyquinolin-4(1H)-one, SOCl₂, DMF (cat.)NeatReflux90-95%
B2 4-Chloro-6,7-dimethoxyquinoline, 4-Aminophenol, K-tert-butoxideDMAc100-110 °C60-70%
C1 Fragment A, Fragment B, EDC, HOBt, DIPEADCM or DMFRoom Temp.50-65%

Biological Context: Targeting the MET and VEGFR2 Signaling Pathways

The synthesized Cabozantinib analog is designed to inhibit the tyrosine kinase activity of MET and VEGFR2. Dysregulation of these signaling pathways is a hallmark of many cancers, leading to increased cell proliferation, survival, invasion, and angiogenesis.

  • MET Signaling: The MET receptor tyrosine kinase, upon binding its ligand, Hepatocyte Growth Factor (HGF), activates downstream pathways such as RAS/RAF/MAPK and PI3K/AKT, promoting cell growth and survival.

  • VEGFR2 Signaling: Vascular Endothelial Growth Factor (VEGF) binding to VEGFR2 is a critical step in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

Dual inhibition of both MET and VEGFR2 can lead to a potent anti-tumor effect by simultaneously targeting the tumor cells directly and their blood supply.[7][8]

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response MET MET Receptor RAS_RAF RAS/RAF/MAPK Pathway MET->RAS_RAF PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT Invasion Invasion & Metastasis MET->Invasion VEGFR2 VEGFR2 Receptor VEGFR2->PI3K_AKT PLCg PLCγ Pathway VEGFR2->PLCg Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Angiogenesis HGF HGF HGF->MET VEGF VEGF VEGF->VEGFR2 Inhibitor Cabozantinib Analog Inhibitor->MET Inhibition Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of MET and VEGFR2 signaling pathways by the Cabozantinib analog.

Conclusion and Future Perspectives

This compound serves as a valuable and strategically designed building block for the synthesis of potent kinase inhibitors. The protocols outlined in this document provide a robust framework for the synthesis of a Cabozantinib analog, demonstrating the utility of this substituted aniline in generating molecules with the potential for dual MET and VEGFR2 inhibition. The modular nature of the synthesis allows for further exploration of the structure-activity relationship (SAR) by modifying either the aniline-derived fragment or the quinoline core. Future work could involve the synthesis of a library of analogs to optimize potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of more effective and safer targeted cancer therapies.

References

  • The dual blockade of MET and VEGFR2 signaling demonstrates pronounced inhibition on tumor growth and metastasis of hepatocellular carcinoma - NIH. (2018, April 30).
  • Laus, G., Schreiner, E., Nerdinger, S., Kahlenberg, V., Wurst, K., Vergeiner, S., & Schottenberger, H. (2016). New Synthesis of Antitumor Drug Cabozantinib. Heterocycles, 93(1), 323-332.
  • Review on recent development of quinoline for anticancer activities. (n.d.).
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2024, July 18).
  • Xie, N., Li, Y., Sun, H., Zhao, Y., & Li, S. (2014). Synthesis of Cabozantinib (S)-Malate. Chinese Journal of Pharmaceuticals, 45(3), 207-210.
  • Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). (n.d.).
  • The dual blockade of MET and VEGFR2 signaling demonstrates pronounced inhibition on tumor growth and metastasis of hepatocellular carcinoma. (2018, April 30).
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025, October 24).
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024, February 16).
  • An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof. (n.d.).
  • A New Synthesis of Cabozantinib. (n.d.).
  • RET signaling pathway and RET inhibitors in human cancer. (2022, July 25).
  • Expression of MET and VEGFR2 in epithelial cancer cells and suppression... (n.d.).
  • Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. (n.d.).
  • Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. (n.d.).
  • Structure of cabozantinib and its bioisosterically modified groups... (n.d.).
  • How Ligands Interact with the Kinase Hinge. (n.d.).
  • Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. (n.d.).
  • Kinase hinge binding scaffolds and their hydrogen bond patterns. (2015, October 1).
  • Kinase Hinge Binding Scaffolds and Their Hydrogen Bond Patterns. (2025, August 6).
  • An overview about the impact of hinge region towards the anticancer binding affinity of the Ck2 ligands: a quantum chemical analysis. (n.d.).
  • A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.).
  • Synthesis and structure-activity relationships of carbazole sulfonamides as a novel class of antimitotic agents against solid tumors. (n.d.).

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Application of 4-Ethoxy-2-fluoroaniline in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The PROTAC Revolution and the Central Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to a catalytic, event-driven mechanism of action.[1] These heterobifunctional molecules harness the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2] A PROTAC molecule consists of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] Upon forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4] The PROTAC is then released and can engage in another degradation cycle, highlighting its catalytic nature.[5]

While the selection of the POI and E3 ligase ligands is crucial for target engagement and recruitment, the linker is far from a passive tether.[6] Its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[] The linker's role is to orient the POI and E3 ligase in a productive conformation to enable efficient ubiquitination.[6] Consequently, the rational design of linkers is a paramount challenge and a key area of innovation in PROTAC development.[5][8]

This guide focuses on the strategic application of 4-Ethoxy-2-fluoroaniline , a versatile building block, in the synthesis of novel PROTAC linkers. We will explore the rationale behind its use, its impact on physicochemical properties, and provide detailed protocols for its incorporation into a PROTAC synthesis workflow.

The Rationale for Employing this compound in PROTAC Linker Design

The chemical structure of this compound offers a unique combination of features that can be strategically leveraged to enhance PROTAC performance. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to improve metabolic stability, modulate lipophilicity, and influence binding affinity.[1][9]

Key Physicochemical and Structural Advantages:

  • Metabolic Stability: The presence of a fluorine atom on the aromatic ring can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of the PROTAC.[1] The strong carbon-fluorine bond is resistant to enzymatic cleavage.

  • Modulated Physicochemical Properties: The fluorine atom and the ethoxy group can fine-tune the lipophilicity and polarity of the linker. This is crucial for optimizing cell permeability and solubility, which are often challenging for the typically large PROTAC molecules.[10]

  • Conformational Control: The substitution pattern on the aniline ring can introduce a degree of rigidity to the linker. This can help to pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex, potentially reducing the entropic penalty of binding.

  • Synthetic Versatility: The primary amine of the aniline provides a reactive handle for straightforward incorporation into the linker via robust and well-established amide bond formation chemistry. The ethoxy group can serve as a non-reactive modulator of properties or a potential point for further functionalization.

Below is a summary of the key properties of this compound relevant to its application in PROTAC development.

PropertyValue/InformationSignificance in PROTAC Design
Molecular Formula C₈H₁₀FNOProvides a starting point for molecular weight calculations of the final PROTAC.
Molecular Weight 155.17 g/mol A relatively small building block, allowing for the construction of linkers without excessive molecular weight.
Melting Point 192-195°C (as HCl salt)[11]Indicates thermal stability during synthesis.
Reactivity Primary aromatic amineAmenable to standard amide coupling reactions, a cornerstone of PROTAC synthesis.[6]
Key Substituents 2-Fluoro, 4-EthoxyThe fluoro group enhances metabolic stability and modulates electronics. The ethoxy group influences lipophilicity and provides a distinct structural vector.
Solubility Insoluble in water, soluble in organic solvents.Compatible with standard organic synthesis conditions.

Workflow for PROTAC Synthesis Incorporating this compound

The following diagram illustrates a general workflow for the synthesis of a PROTAC where this compound is used as a key component of the linker. This workflow involves the sequential coupling of the aniline-containing linker segment to the E3 ligase ligand and the POI ligand.

PROTAC_Synthesis_Workflow cluster_0 Part 1: Linker-E3 Ligand Conjugation cluster_1 Part 2: Final PROTAC Assembly A This compound B Boc Protection A->B (Boc)₂O, Base C Amide Coupling with E3 Ligase Ligand-COOH B->C HATU, DIPEA, DMF D Boc-Protected Conjugate C->D E Boc Deprotection D->E Purification & Isolation F Amine-Linker-E3 Ligand E->F TFA, DCM G Amide Coupling with POI Ligand-COOH F->G HATU, DIPEA, DMF H Final PROTAC G->H

Caption: A representative workflow for synthesizing a PROTAC using this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key transformations involved in incorporating this compound into a PROTAC linker.

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the primary amine of this compound with a tert-butyloxycarbonyl (Boc) group. This is a common strategy to prevent side reactions during the subsequent coupling steps.[4][12]

Reagents and Materials:

  • This compound hydrochloride (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Suspend this compound hydrochloride in DCM.

  • Add TEA or DIPEA to the suspension and stir at room temperature until the solid dissolves, indicating the formation of the free base.

  • Add (Boc)₂O to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure tert-butyl (4-ethoxy-2-fluorophenyl)carbamate.

Protocol 2: Amide Coupling of Boc-Protected Aniline with a Carboxylic Acid-Functionalized Ligand

This protocol details the coupling of the Boc-protected this compound with a carboxylic acid-functionalized molecule, which could be either the POI ligand or the E3 ligase ligand. HATU is a commonly used and efficient coupling reagent for forming amide bonds, especially with less nucleophilic anilines.[3][13]

Reagents and Materials:

  • tert-butyl (4-ethoxy-2-fluorophenyl)carbamate (from Protocol 1) (1.1 eq)

  • Carboxylic acid-functionalized ligand (e.g., POI-COOH or E3 Ligase-COOH) (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen atmosphere

  • Ethyl acetate

  • 5% Lithium chloride (LiCl) aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of tert-butyl (4-ethoxy-2-fluorophenyl)carbamate in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the coupled product.

Note on Causality: The use of HATU as a coupling reagent is crucial here. Aniline derivatives, especially those with electron-withdrawing groups like fluorine, can be less nucleophilic. HATU forms a highly reactive OAt-active ester with the carboxylic acid, which readily reacts with the aniline to form the amide bond, often providing higher yields and faster reaction times compared to other coupling reagents like DCC/HOBt.[14][15]

Visualization of PROTAC Structure and Mechanism

The following diagram illustrates the general structure of a PROTAC molecule and the central role of the linker derived from a building block like this compound.

PROTAC_Structure cluster_POI Protein of Interest (POI) cluster_E3 E3 Ubiquitin Ligase cluster_PROTAC PROTAC Molecule POI Target Protein E3 E3 Ligase POI_Ligand POI Ligand POI_Ligand->POI Binds Linker Linker (incorporating this compound moiety) POI_Ligand->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligand->E3 Recruits

Caption: General structure of a PROTAC, highlighting the linker's role.

Conclusion and Future Outlook

This compound is a valuable and strategic building block for the development of novel PROTACs. Its unique substitution pattern allows for the introduction of fluorine to enhance metabolic stability and provides a versatile scaffold for constructing linkers with tailored physicochemical properties. The synthetic protocols outlined in this guide are robust and rely on well-established chemical transformations, making the incorporation of this building block accessible to researchers in the field.

As the field of targeted protein degradation continues to evolve, the rational design of linkers will become increasingly important. The systematic exploration of building blocks like this compound will be crucial for developing the next generation of PROTACs with improved efficacy, selectivity, and drug-like properties.

References

  • The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. (URL: [Link])
  • Comparison of various catalysts in the N-Boc protection of aniline with (Boc) 2 O at room temperature.
  • Coupling Reagents. Aapptec Peptides. (URL: [Link])
  • Troup, R. I. (2023). Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties. University of Southampton, Doctoral Thesis. (URL: [Link])
  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. (URL: [Link])
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). (URL: [Link])
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. (URL: [Link])
  • Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. (2017).
  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (URL: [Link])
  • Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
  • Boc-Protected Amino Groups. Organic Chemistry Portal. (URL: [Link])
  • Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences. (URL: [Link])
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2022).
  • This compound, HCl | 380430-46-6. Appchem. (URL: [Link])
  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. (2022).
  • Case studies. The PROTACs and generated linkers for BRD4-PROTAC-VHL by...
  • 2-(Ethoxymethoxy)-4-fluoroaniline. PubChem. (URL: [Link])
  • Nucleophilic Aromatic Substitution.
  • Zagidullin, A., Milyukov, V., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy. (URL: )
  • Metabolism of fluorine-containing drugs. (2024).
  • Zagidullin, A., Milyukov, V., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (URL: [Link])
  • Fluorine in the pharmaceutical industry: Synthetic approaches and application of clinically approved fluorine-enriched anti-infectious medic
  • 16.6: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. (URL: [Link])
  • Concerted Nucleophilic Aromatic Substitution Reactions. (2019).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2013).
  • Reactions for making widely used aniline compounds break norms of synthesis. (2020).
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. (URL: [Link])
  • Amide synthesis by acylation. Organic Chemistry Portal. (URL: [Link])

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Application Notes & Protocols: Electrophilic Reactions of 4-Ethoxy-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the electrophilic substitution reactions of 4-ethoxy-2-fluoroaniline. We delve into the theoretical underpinnings governing the regioselectivity of these reactions, addressing the synergistic and competitive directing effects of the amino, ethoxy, and fluoro substituents. Recognizing the challenges posed by the high reactivity of the aniline moiety, this guide emphasizes a robust protection-substitution-deprotection strategy. Detailed, field-proven protocols for key transformations—including halogenation, nitration, Friedel-Crafts acylation, and diazo coupling—are provided. These protocols are designed to be self-validating, incorporating explanations for critical steps and best practices for product purification and analysis.

Theoretical Framework: Predicting Regioselectivity

The chemical behavior of this compound in electrophilic aromatic substitution (EAS) is dictated by the interplay of three distinct functional groups attached to the benzene ring.[1] Understanding their individual and collective electronic effects is paramount for predicting and controlling reaction outcomes.

  • Amino Group (-NH₂ at C1): The amino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system through resonance (+M effect).[2][3] It is a strong ortho, para-director.

  • Ethoxy Group (-OEt at C4): Similar to the amino group, the oxygen atom's lone pairs in the ethoxy group also participate in resonance, making it an activating, ortho, para-directing substituent.[4]

  • Fluoro Group (-F at C2): Halogens present a unique case. Fluorine is highly electronegative, withdrawing electron density through the sigma bond (inductive or -I effect), which deactivates the ring.[5] However, it possesses lone pairs that can be donated via resonance (+M effect), directing incoming electrophiles to the ortho and para positions.[5][6] For fluorine, the +M effect can significantly counteract the -I effect, particularly at the para position.[5]

Cumulative Directing Effects:

The overall reactivity and regioselectivity are determined by the sum of these effects. The amino group is the most potent activator and its directing influence is dominant.

  • Activation: The ring is strongly activated towards electrophiles, making reactions rapid.[7]

  • Directing Influence:

    • The -NH₂ group at C1 directs to the C2 (blocked), C6, and C4 (blocked) positions. Its primary influence is therefore at the C6 position .

    • The -OEt group at C4 directs to the C3, C5, and C1 (blocked) positions.

    • The -F group at C2 directs to the C3, C5, and C6 (blocked by sterics/proximity to NH2) positions.

The result is a convergence of directing effects. The C6 position is strongly activated by the paramount -NH₂ group. The C3 and C5 positions are activated by both the ethoxy and fluoro groups. Therefore, electrophilic attack is most likely to occur at positions C6, C5, or C3, with the precise outcome often depending on the steric bulk of the electrophile and specific reaction conditions.

Caption: Directing effects on the this compound ring.

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution
Reaction TypeElectrophile (E⁺)Predicted Major Product(s)Rationale
HalogenationBr⁺, Cl⁺6-Halo-4-ethoxy-2-fluoroanilineThe C6 position is strongly activated by the adjacent -NH₂ group and is sterically accessible.
NitrationNO₂⁺4-Ethoxy-2-fluoro-6-nitroanilineSimilar to halogenation, the directing effect of the amino group dominates.
AcylationR-C=O⁺4-Ethoxy-2-fluoro-5-acylanilineWith a bulkier electrophile, attack may favor the C5 position, which is activated by both the -OEt and -F groups and is less hindered than C6 by the large amino group.

Core Workflow: Managing High Reactivity via Amide Protection

The potent activating nature of the amino group, while beneficial, presents significant challenges. Direct electrophilic substitution often leads to polysubstitution and, in some cases, oxidation side-reactions.[8] Furthermore, in Friedel-Crafts reactions, the basic amino group forms a complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the desired reaction.[2][8]

The most reliable solution is a three-step protection-substitution-deprotection strategy. The nucleophilicity and activating strength of the amino group are temporarily moderated by converting it to an acetanilide (amide). This amide is still an ortho, para-director but is significantly less activating, allowing for clean, monosubstituted reactions.[8]

G Start This compound Protect Step 1: Protection (Acetylation) Start->Protect Intermediate N-(4-ethoxy-2-fluorophenyl)acetamide Protect->Intermediate Substitute Step 2: Electrophilic Substitution (EAS) Intermediate->Substitute Product_Protected Substituted Acetanilide Substitute->Product_Protected Deprotect Step 3: Deprotection (Hydrolysis) Product_Protected->Deprotect Final_Product Substituted Aniline Product Deprotect->Final_Product

Caption: General workflow for controlled electrophilic substitution.

Protocol 2.1: Protection via N-Acetylation

This protocol converts the highly reactive primary amine to a less reactive secondary amide.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Glacial acetic acid or an inert solvent like Ethyl Acetate

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid or ethyl acetate in a round-bottom flask.

  • Cool the flask in an ice bath to 0-5 °C with gentle stirring.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the cooled solution. The reaction is often exothermic.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring.

  • The N-(4-ethoxy-2-fluorophenyl)acetamide product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The product is typically of sufficient purity for the next step.

Protocols for Electrophilic Substitution

The following protocols presume the starting material is the N-acetylated intermediate from Protocol 2.1.

Protocol 3.1: Monobromination

Materials:

  • N-(4-ethoxy-2-fluorophenyl)acetamide (1.0 eq)

  • Bromine (1.05 eq)

  • Glacial acetic acid

  • Sodium thiosulfate solution (10% w/v)

Procedure:

  • Dissolve the acetanilide starting material in glacial acetic acid in a flask protected from light.

  • In a separate container, prepare a solution of bromine (1.05 eq) in glacial acetic acid.

  • Slowly add the bromine solution dropwise to the stirred acetanilide solution at room temperature.

  • Stir for 2-4 hours at room temperature until TLC indicates the consumption of the starting material.

  • Pour the reaction mixture into cold water. If any excess bromine color persists, add sodium thiosulfate solution dropwise until the orange color disappears.

  • Collect the precipitated solid product by vacuum filtration, wash with water, and dry.

  • Recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure N-(6-bromo-4-ethoxy-2-fluorophenyl)acetamide.

Protocol 3.2: Nitration

Materials:

  • N-(4-ethoxy-2-fluorophenyl)acetamide (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

Procedure:

  • Carefully add the acetanilide starting material in small portions to concentrated sulfuric acid at 0 °C. Stir until fully dissolved.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining the temperature below 10 °C.

  • Cool the acetanilide solution to 0-5 °C in an ice-salt bath.

  • Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 10 °C.

  • After addition, stir the mixture at low temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

  • Filter the solid, wash extensively with cold water until the washings are neutral, and dry.

  • Purify the N-(4-ethoxy-2-fluoro-6-nitrophenyl)acetamide by recrystallization. This protection strategy avoids the formation of the meta-isomer that plagues direct aniline nitration.[7][9]

Protocol 3.3: Deprotection (Amide Hydrolysis)

This protocol regenerates the free amine after the desired electrophilic substitution has been performed.

Materials:

  • Substituted N-(4-ethoxy-2-fluorophenyl)acetamide (1.0 eq)

  • Aqueous Hydrochloric Acid (~15-20%) or Sulfuric Acid

  • Sodium Hydroxide solution (5 M)

Procedure:

  • Create a suspension of the substituted acetanilide in aqueous HCl or H₂SO₄.

  • Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours, or until TLC analysis shows complete conversion.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully neutralize the cooled solution by adding 5 M NaOH solution in an ice bath until the pH is basic (pH > 10).

  • The free substituted aniline product will often precipitate as a solid or separate as an oil.

  • If a solid precipitates, collect it by filtration. If an oil forms, extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Specialized Application: Synthesis of Azo Dyes

Primary aromatic amines are excellent precursors for azo dyes. The amine is converted into an electrophilic diazonium salt, which then couples with an electron-rich aromatic compound.[8][10]

Caption: Reaction pathway for the synthesis of an azo dye.

Protocol 4.1: Diazotization and Azo Coupling

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~3 eq)

  • Sodium Nitrite (NaNO₂, 1.0 eq)

  • β-Naphthol (coupling partner, 1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Ice-salt bath

Procedure:

  • Diazotization: a. Dissolve this compound in the aqueous HCl in a beaker. Cool the mixture to 0-5 °C in an ice-salt bath with stirring. b. Prepare a solution of sodium nitrite in a small amount of cold water. c. Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution. Keep the tip of the addition funnel below the surface of the liquid. The temperature must be strictly maintained between 0 and 5 °C. d. After addition, stir for an additional 15 minutes. The formation of the diazonium salt is complete. Keep this solution cold for the next step.

  • Coupling: a. In a separate beaker, dissolve β-naphthol in a cold aqueous solution of sodium hydroxide. b. With vigorous stirring, slowly add the cold diazonium salt solution prepared in step 1 to the β-naphthol solution. c. A brightly colored azo dye should precipitate immediately. d. Continue stirring in the ice bath for 30 minutes to ensure the reaction is complete.

  • Work-up: a. Collect the solid azo dye by vacuum filtration. b. Wash the precipitate thoroughly with cold water. c. Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified dye.

References

  • Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link not available]
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. BYJU'S.
  • Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines.
  • Chemistry Steps. (n.d.). Reactions of Aniline.
  • Canadian Science Publishing. (n.d.). Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan.
  • ChemTalk. (n.d.). Directing Effects.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects.
  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Boumoud, T., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions.
  • University of California, Irvine. (n.d.). The Synthesis of Azo Dyes.
  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation.
  • Al-Nahrain University. (2025, January 9). An Overview of Preparation for Different Azo Compounds. Al-Nahrain Journal of Science.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

Sources

Protocol for Nucleophilic Aromatic Substitution with 4-Ethoxy-2-fluoroaniline Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol for performing nucleophilic aromatic substitution (SNAr) reactions on 4-ethoxy-2-fluoroaniline derivatives. This class of compounds holds significant potential in medicinal chemistry, particularly as precursors for the synthesis of quinoline and quinolone scaffolds, which are prevalent in numerous therapeutic agents. This document delves into the mechanistic underpinnings of the reaction, offers a step-by-step experimental procedure, and provides insights into the subsequent intramolecular cyclization to form valuable heterocyclic systems.

Introduction: The Significance of this compound in SNAr Chemistry

This compound and its derivatives are versatile building blocks in organic synthesis. The presence of a fluorine atom ortho to the amino group renders the ipso-carbon susceptible to nucleophilic attack, a cornerstone of SNAr reactions. While SNAr is traditionally favored on electron-deficient aromatic rings, the interplay of the electron-donating amino and ethoxy groups with the activating fluorine atom presents a unique chemical landscape. Understanding and harnessing this reactivity is key to unlocking the synthetic potential of these molecules. The amino group also provides a convenient handle for further functionalization, leading to the construction of complex molecular architectures, including the privileged quinoline core.

Mechanistic Principles of Nucleophilic Aromatic Substitution

The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the context of this compound derivatives, the reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic ring. In the subsequent, typically rapid, step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

A crucial aspect of SNAr is the nature of the leaving group. Fluorine, despite forming a strong C-F bond, is an excellent leaving group in this reaction.[1][2] Its high electronegativity strongly polarizes the C-F bond and activates the aromatic ring towards nucleophilic attack, which is the rate-determining step.[3][4] The subsequent breaking of the C-F bond is energetically favorable as it leads to the restoration of the aromatic system.[1][2]

Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, bypassing a discrete Meisenheimer intermediate, particularly with highly reactive nucleophiles or under specific catalytic conditions.[5][6]

SNAr_Mechanism A This compound Derivative Meisenheimer Meisenheimer Complex (Resonance Stabilized) A->Meisenheimer + Nu:⁻ (rate-determining) Nu Nucleophile (Nu:⁻) Product Substituted Product Meisenheimer->Product - F⁻ (fast) F_ion F⁻

Figure 1: General mechanism of the SNAr reaction on a this compound derivative.

Experimental Protocol: SNAr of this compound with an Amine Nucleophile

This protocol details a general procedure for the reaction of a this compound derivative with a primary or secondary amine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound derivative≥98%Commercially available
Amine nucleophile (e.g., morpholine)≥99%Commercially available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially availableActs as a base.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.8%Commercially availableReaction solvent.
Ethyl acetate (EtOAc)ACS gradeCommercially availableFor extraction.
Brine (saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially availableFor drying.
Silica gel60 Å, 230-400 meshCommercially availableFor column chromatography.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the this compound derivative (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMSO to dissolve the starting material. Then, add anhydrous potassium carbonate (2.0 eq).

  • Nucleophile Addition: Add the amine nucleophile (1.1 - 1.5 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow A Reaction Setup: This compound derivative in a round-bottom flask B Add Solvent and Base: Anhydrous DMSO and K₂CO₃ A->B C Add Nucleophile: Amine (1.1-1.5 eq) B->C D Reaction: Heat to 80-100 °C Monitor by TLC C->D E Work-up: Aqueous quench, extraction with EtOAc, and drying D->E F Purification: Column Chromatography E->F G Characterization: NMR, MS F->G

Figure 2: Experimental workflow for the SNAr reaction.

Application: Synthesis of Quinolone Derivatives via Intramolecular Cyclization

The N-substituted aniline derivatives synthesized via the SNAr protocol are valuable intermediates for the construction of quinolone and related heterocyclic systems. A common strategy involves an intramolecular cyclization. The following section outlines a general approach for this transformation.

Principle of Intramolecular Cyclization

The synthesis of quinolones from N-substituted 2-haloanilines can be achieved through various methods, including base-catalyzed cyclizations (e.g., Camps cyclization) or transition-metal-catalyzed reactions.[1] For instance, a palladium-catalyzed carbonylative Sonogashira/cyclization sequence can be employed to construct the quinolone core from a 2-iodoaniline derivative.[1] Another approach involves the intramolecular SNAr of a suitably functionalized side chain onto the aromatic ring.

Illustrative Protocol: Palladium-Catalyzed Carbonylative Cyclization

This protocol provides a conceptual framework for the synthesis of a quinolone derivative from the product of the initial SNAr reaction, assuming the aniline nitrogen has been acylated with a suitable partner to introduce an alkyne moiety.

  • Substrate Preparation: The N-substituted 4-ethoxy-2-amino-phenyl derivative from the SNAr reaction is first coupled with a terminal alkyne under standard conditions (e.g., Sonogashira coupling) after appropriate protection/activation of the amino group.

  • Cyclization Reaction: The resulting N-(2-alkynyl)aniline derivative is then subjected to palladium-catalyzed carbonylative cyclization.

    • Reagents: Pd(OAc)₂, PPh₃, a base (e.g., K₂CO₃), and a CO source (e.g., Mo(CO)₆ or CO gas).

    • Solvent: A high-boiling polar aprotic solvent such as DMF or DMSO.

    • Conditions: The reaction is typically heated to elevated temperatures (e.g., 100-140 °C).

  • Work-up and Purification: Similar to the SNAr protocol, the reaction is worked up by aqueous quench, extraction, and purified by column chromatography.

The specific conditions for both the substrate preparation and the cyclization will need to be optimized based on the exact nature of the substituents.

Troubleshooting and Considerations

  • Low Reactivity: If the SNAr reaction is sluggish, consider using a stronger base (e.g., NaH), a more polar aprotic solvent (e.g., DMF), or increasing the reaction temperature. For electron-rich anilines, catalytic methods employing superbases or photocatalysis might be necessary to enhance reactivity.[1][2][7][8]

  • Side Reactions: Over-reaction or side reactions can occur at higher temperatures. Careful monitoring by TLC is crucial.

  • Purification Challenges: The polarity of the product may be similar to that of the starting material or byproducts, requiring careful optimization of the chromatography conditions.

  • Intramolecular Cyclization: The success of the cyclization step is highly dependent on the nature of the N-substituent. The choice of catalyst, ligand, and base is critical for achieving good yields in palladium-catalyzed reactions.

Conclusion

The nucleophilic aromatic substitution of this compound derivatives provides a robust and versatile platform for the synthesis of a wide range of substituted anilines. These products serve as valuable precursors for the construction of medicinally important heterocyclic scaffolds such as quinolones. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore and expand the synthetic utility of this important class of molecules. Careful optimization of reaction conditions based on the specific substrate and nucleophile is key to achieving high yields and purity.

References

  • Silva, V. L. M., & Silva, A. M. S. (2019). Palladium-Catalyzed Synthesis and Transformation of Quinolones. Molecules, 24(2), 228. [Link][7]
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link][1]
  • Chemistry Steps. (n.d.).
  • Chemistry LibreTexts. (2023). 15.
  • Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link][3]
  • Jacobsen, E. N., et al. (2018). Concerted nucleophilic aromatic substitutions.
  • Behind the Paper. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Link][5]
  • Larhed, M., et al. (2015). Two different protocols for a palladium-catalyzed CO gas-free carbonylative Sonogashira/cyclization sequence enable the preparation of functionalized 4-quinolones from 2-iodoanilines and alkynes. The Journal of Organic Chemistry, 80(3), 1464-1471. [Link]
  • Nicewicz, D. A., & Tay, N. E. S. (2017). Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. Journal of the American Chemical Society, 139(45), 16100–16104. [Link][9]
  • Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(5), 1344-1348. [Link][10]
  • Roe, A. M., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0139334. [Link][4]

Sources

The Strategic Integration of 4-Ethoxy-2-fluoroaniline in the Synthesis of Advanced Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Anilines in Oncology Drug Design

In the landscape of modern oncology, the pursuit of highly selective and potent small molecule inhibitors remains a cornerstone of drug discovery. Within this endeavor, the privileged scaffold of substituted anilines has proven to be of paramount importance, particularly in the development of kinase inhibitors. Among these, 4-ethoxy-2-fluoroaniline has emerged as a critical building block, offering a unique combination of electronic and steric properties that contribute to enhanced biological activity and favorable pharmacokinetic profiles of the resulting therapeutic agents.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of anticancer agents. We will delve into the causality behind its selection in drug design, provide detailed, field-proven synthetic protocols, and discuss the mechanism of action of the resultant compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel oncology therapeutics.

Scientific Rationale: The Advantageous Physicochemical Properties of this compound

The incorporation of the this compound moiety into kinase inhibitors is a deliberate strategy rooted in established structure-activity relationships (SAR). The fluoro and ethoxy substituents on the aniline ring are not mere decorations; they play a crucial role in modulating the molecule's interaction with its biological target and its overall drug-like properties.

  • The Role of the Fluoro Group: The presence of a fluorine atom at the 2-position of the aniline ring offers several advantages. Its high electronegativity can influence the pKa of the aniline nitrogen, which is often involved in crucial hydrogen bonding interactions with the hinge region of the kinase's ATP-binding pocket. Furthermore, the small size of the fluorine atom allows it to be well-tolerated within the binding site and can lead to improved metabolic stability by blocking potential sites of oxidation.

  • The Contribution of the Ethoxy Group: The ethoxy group at the 4-position primarily enhances the lipophilicity of the molecule, which can improve cell permeability and oral bioavailability. It can also participate in favorable hydrophobic interactions within the kinase domain, contributing to the overall binding affinity of the inhibitor.

The strategic placement of these two functional groups creates a unique electronic and steric profile that has been successfully exploited in the design of potent and selective kinase inhibitors targeting key oncogenic drivers such as the Epidermal Growth Factor Receptor (EGFR) and the Mesenchymal-Epithelial Transition factor (c-Met). A series of novel bisquinoline derivatives connected by a 4-oxy-3-fluoroaniline moiety, a structure closely related to this compound, were synthesized and showed potent in vitro antitumor activities against a panel of five cancer cell lines, with some compounds exhibiting high efficacy against c-Met kinase with IC50 values in the single-digit nM range[1].

Core Synthesis Protocol: Coupling of this compound with a Quinazoline Scaffold

A common and effective strategy for the synthesis of potent kinase inhibitors involves the nucleophilic aromatic substitution (SNAr) reaction between a substituted aniline and a 4-chloroquinazoline derivative. The following protocol details a representative synthesis of a 4-(4-ethoxy-2-fluoroanilino)-6,7-dimethoxyquinazoline, a scaffold present in numerous EGFR inhibitors.

Experimental Protocol: Synthesis of N-(4-ethoxy-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline

  • This compound

  • Isopropanol (IPA)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in isopropanol (10-15 mL per gram of quinazoline).

  • Addition of Reagents: To the stirred solution, add this compound (1.1-1.2 eq) followed by a suitable base such as triethylamine or diisopropylethylamine (1.5-2.0 eq).

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 4-8 hours.

  • Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product may form. If so, collect the solid by filtration and wash with cold isopropanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain a crude residue.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure N-(4-ethoxy-2-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

This general protocol can be adapted for the synthesis of a variety of 4-anilinoquinazoline derivatives by modifying the starting materials. The synthesis of the key intermediate, 4-chloro-6,7-dimethoxyquinazoline, can be achieved through a multi-step process starting from 3,4-dimethoxybenzaldehyde[2][3].

Data Presentation: Physicochemical Properties of Key Reagents

PropertyThis compound4-Chloro-6,7-dimethoxyquinazoline
CAS Number 874833-28-86702-99-4
Molecular Formula C₈H₁₀FNOC₁₀H₉ClN₂O₂
Molecular Weight 155.17 g/mol 224.65 g/mol
Appearance Light brown to brown solid or liquidWhite to off-white crystalline powder
Melting Point 35-39 °C195-199 °C

Mechanism of Action: Targeting Oncogenic Signaling Pathways

The anticancer agents synthesized from this compound often function as inhibitors of receptor tyrosine kinases (RTKs), such as EGFR and c-Met. These receptors play a pivotal role in cell proliferation, survival, and migration, and their aberrant activation is a common feature of many cancers.

The 4-anilinoquinazoline core of the synthesized molecule acts as a scaffold that mimics the adenine part of ATP, allowing it to bind to the ATP-binding pocket of the kinase domain. The substituted aniline moiety, in this case, the 4-ethoxy-2-fluorophenyl group, extends into a deeper hydrophobic pocket, contributing to the inhibitor's potency and selectivity. By occupying the ATP-binding site, the inhibitor prevents the phosphorylation of the kinase and the subsequent activation of downstream signaling pathways, ultimately leading to the inhibition of cancer cell growth and proliferation.

Some advanced inhibitors derived from similar anilines are designed as irreversible inhibitors. They typically contain a reactive group (a "warhead") that forms a covalent bond with a specific cysteine residue within the ATP-binding site of the kinase. This irreversible binding leads to a prolonged and more potent inhibition of the target kinase.

Visualization of Key Processes

Synthetic Workflow

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4_Chloro_6_7_dimethoxyquinazoline 4-Chloro-6,7-dimethoxyquinazoline SNAr_Reaction SNAr Coupling (Isopropanol, Base) 4_Chloro_6_7_dimethoxyquinazoline->SNAr_Reaction 4_Ethoxy_2_fluoroaniline This compound 4_Ethoxy_2_fluoroaniline->SNAr_Reaction Final_Product N-(4-ethoxy-2-fluorophenyl)- 6,7-dimethoxyquinazolin-4-amine SNAr_Reaction->Final_Product

Caption: Synthetic workflow for the coupling of this compound with 4-chloro-6,7-dimethoxyquinazoline.

EGFR Signaling Pathway Inhibition

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream_Signaling Activates Kinase_Inhibitor Kinase Inhibitor (derived from This compound) Kinase_Inhibitor->EGFR Inhibits ATP ATP ATP->EGFR Phosphorylates Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Promotes

Sources

Application Notes and Protocols for 4-Ethoxy-2-fluoroaniline in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the potential uses of 4-Ethoxy-2-fluoroaniline as a key building block in the synthesis of novel agrochemicals. While direct, publicly documented applications of this specific intermediate are not extensively available, its structural motifs are present in known herbicidal compounds. This document outlines a scientifically robust, proposed synthetic application for this compound in the creation of a novel diphenyl ether herbicide, provisionally named "Fluorethoxyfen." The protocols herein are based on established chemical principles and are designed to be a self-validating system for researchers in the field of agrochemical discovery.

Introduction: The Strategic Value of Fluorinated Anilines in Agrochemicals

Fluorine-containing molecules have become increasingly significant in the design of modern agrochemicals. The introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to enhanced biological activity. Anilines, in turn, are versatile precursors for a wide range of bioactive compounds.[1] Consequently, fluorinated anilines are highly valuable synthons for the development of new generations of herbicides, fungicides, and insecticides.[2]

This compound, with its specific substitution pattern, offers a unique combination of electronic and steric properties that can be exploited to create novel active ingredients with potentially improved efficacy and selectivity.

Proposed Application: Synthesis of a Novel Diphenyl Ether Herbicide "Fluorethoxyfen"

Diphenyl ether herbicides are a well-established class of agrochemicals that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[3] This inhibition leads to the accumulation of protoporphyrin IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. A prominent example of this class is Oxyfluorfen (2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene).[3][4]

Here, we propose a synthetic route to a novel diphenyl ether herbicide, "Fluorethoxyfen," which incorporates the 4-ethoxy-2-fluorophenyl moiety. This proposed synthesis leverages a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of diphenyl ether synthesis.

Logical Relationship: From Precursor to Potential Herbicide

G cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Intermediate cluster_3 Final Product This compound This compound Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) This compound->Nucleophilic Aromatic Substitution (SNAr) Reactant A 3,4-Dichlorobenzotrifluoride 3,4-Dichlorobenzotrifluoride 3,4-Dichlorobenzotrifluoride->Nucleophilic Aromatic Substitution (SNAr) Reactant B Fluorethoxyfen Precursor Fluorethoxyfen Precursor Nucleophilic Aromatic Substitution (SNAr)->Fluorethoxyfen Precursor Fluorethoxyfen (Proposed Herbicide) Fluorethoxyfen (Proposed Herbicide) Fluorethoxyfen Precursor->Fluorethoxyfen (Proposed Herbicide) Further Modification (Optional)

Caption: Logical workflow from starting materials to the proposed herbicide.

Experimental Protocol: Synthesis of "Fluorethoxyfen"

This protocol details the proposed synthesis of N-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-ethoxyphenyl)acetamide, a potential herbicidal compound we have termed "Fluorethoxyfen."

Step 1: Acetylation of this compound

Rationale: The acetylation of the aniline nitrogen is a crucial protecting group strategy. It deactivates the amino group towards unwanted side reactions and provides a stable intermediate for the subsequent SNAr reaction.

  • Reagents and Materials:

    • This compound (1 equivalent)

    • Acetic anhydride (1.2 equivalents)

    • Pyridine (2 equivalents)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Rotary evaporator

    • Magnetic stirrer and stir bar

    • Round bottom flask

    • Separatory funnel

  • Procedure:

    • Dissolve this compound in dichloromethane in a round bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine, followed by the dropwise addition of acetic anhydride.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield N-(4-ethoxy-2-fluorophenyl)acetamide.

Step 2: Nucleophilic Aromatic Substitution (SNAr) Reaction

Rationale: This is the key bond-forming step to create the diphenyl ether linkage. The electron-withdrawing trifluoromethyl and chloro groups on 3,4-dichlorobenzotrifluoride activate the ring for nucleophilic attack by the phenoxide derived from the acetylated aniline.

  • Reagents and Materials:

    • N-(4-ethoxy-2-fluorophenyl)acetamide (from Step 1, 1 equivalent)

    • 3,4-Dichlorobenzotrifluoride (1.1 equivalents)

    • Potassium carbonate (K2CO3, 1.5 equivalents)

    • Dimethylformamide (DMF)

    • Dean-Stark trap (optional, for removal of water)

    • Condenser

    • Heating mantle

    • Magnetic stirrer and stir bar

    • Round bottom flask

  • Procedure:

    • To a solution of N-(4-ethoxy-2-fluorophenyl)acetamide in DMF, add potassium carbonate.

    • Heat the mixture to 80-100 °C to form the corresponding phenoxide in situ.

    • Add 3,4-dichlorobenzotrifluoride to the reaction mixture.

    • Increase the temperature to 120-140 °C and reflux for 12-24 hours.

    • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the target compound, "Fluorethoxyfen."

Synthetic Workflow Diagram

G This compound This compound Acetylation Acetylation This compound->Acetylation Acetic Anhydride, Pyridine N-(4-ethoxy-2-fluorophenyl)acetamide N-(4-ethoxy-2-fluorophenyl)acetamide Acetylation->N-(4-ethoxy-2-fluorophenyl)acetamide Intermediate SNAr Reaction SNAr Reaction N-(4-ethoxy-2-fluorophenyl)acetamide->SNAr Reaction 3,4-Dichlorobenzotrifluoride, K2CO3, DMF Fluorethoxyfen Fluorethoxyfen SNAr Reaction->Fluorethoxyfen Final Product

Sources

Suzuki-Miyaura coupling protocols for 4-Ethoxy-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Protocols for 4-Ethoxy-2-fluoroaniline

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed exploration of reaction protocols specifically tailored for the coupling of this compound, a substrate of increasing importance in the synthesis of pharmaceuticals and advanced materials. We delve into the mechanistic nuances, strategic selection of catalysts, ligands, and bases, and present robust, step-by-step protocols designed for successful implementation in a research and development setting. This document serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this powerful transformation for a challenging, electronically complex substrate.

Introduction: The Challenge of Coupling this compound

The synthesis of substituted biaryl amines is a critical endeavor in medicinal chemistry, as this motif is a key structural component in numerous pharmacologically active compounds.[3] this compound presents a unique set of challenges for Suzuki-Miyaura coupling. The aryl halide (typically a bromide or chloride) is electronically rich due to the strong electron-donating effect of the para-ethoxy group. Simultaneously, it is sterically hindered and electronically deactivated by the ortho-fluoro substituent. This combination can render the crucial oxidative addition step of the catalytic cycle sluggish.[4][5] Furthermore, the presence of the free aniline group can potentially coordinate to the palladium center, leading to catalyst inhibition.

This guide is structured to provide a foundational understanding of the reaction mechanism and to translate that knowledge into actionable, field-proven protocols. By understanding the causality behind each experimental choice, researchers can not only replicate the described methods but also intelligently troubleshoot and adapt them for novel applications.

The Catalytic Cycle: A Mechanistic Framework

A successful Suzuki-Miyaura coupling hinges on the smooth execution of a three-step catalytic cycle centered on a palladium catalyst.[6][7][8] Understanding this cycle is paramount for rational protocol design.

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-halogen bond of the aryl halide (this compound derivative). This forms a Pd(II) intermediate. This step is often rate-limiting, especially for electron-rich or sterically hindered substrates.[8][9]

  • Transmetalation: The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex, displacing the halide. This step requires activation by a base.[9][10] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates the transfer.[11][12][13]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[6][9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition PdII_Boronate Ar-Pd(II)L₂-R' PdII_Aryl->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Reductive Elimination Product Ar-R' PdII_Boronate->Product ArylHalide Ar-X (this compound) ArylHalide->Pd0 BoronicAcid R'-B(OH)₂ BoronicAcid->PdII_Aryl Base Base (e.g., K₃PO₄) Base->BoronicAcid Activation

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Strategic Component Selection for a Challenging Substrate

The success of coupling this compound derivatives is highly dependent on the judicious selection of the catalyst system and reaction conditions.

  • Palladium Source & Ligand: For electron-rich and sterically hindered aryl halides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[14] The key is to use a catalyst system that promotes a high rate of oxidative addition. This is achieved by using bulky, electron-rich phosphine ligands, which stabilize the monoligated Pd(0) species, the highly active form of the catalyst.

    • Buchwald Ligands: Ligands such as SPhos, RuPhos, and JohnPhos are industry standards for challenging couplings.[7][14] They create a sterically demanding and electron-rich environment around the palladium center, accelerating both oxidative addition and reductive elimination.

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium, creating highly active and thermally robust catalysts suitable for difficult transformations.[9][10]

    • Pre-catalysts: Using pre-formed palladium pre-catalysts, such as G3 or G4 palladacycles, ensures the efficient generation of the active Pd(0) species in solution and can lead to more reproducible results.[3]

  • Base: The choice of base is critical for activating the boronic acid without promoting undesirable side reactions.

    • Potassium Phosphate (K₃PO₄): This is often an excellent choice. It is a strong, yet non-nucleophilic base that is highly effective in many challenging Suzuki couplings. Its partial solubility in common organic solvents is often sufficient.

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can be effective when K₃PO₄ fails, though its higher cost is a consideration.[7]

    • Potassium Carbonate (K₂CO₃): A standard, milder base suitable for more reactive substrates but may be less effective for this specific application.[15]

  • Solvent: Aprotic polar solvents are typically used.

    • 1,4-Dioxane or THF: These are excellent choices, often used with a small amount of water.[7]

    • Toluene: A less polar option that can be effective, particularly at higher temperatures.

    • Role of Water: The addition of a small amount of water (typically 10-20% by volume) can be beneficial. It helps to dissolve the inorganic base and can accelerate the transmetalation step.

Recommended Protocols

The following protocols are designed to provide a robust starting point for the Suzuki-Miyaura coupling of a 4-ethoxy-2-fluoro-aryl halide with a generic arylboronic acid. Note: All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol A: Buchwald Ligand System (High Reliability)

This protocol utilizes a well-established Buchwald palladacycle pre-catalyst, known for its high activity with challenging substrates.[3]

Materials and Reagents

Reagent/MaterialAmount (for 1 mmol scale)Moles (mmol)Purpose
1-Bromo-4-ethoxy-2-fluoroaniline218 mg1.0Aryl Halide
Arylboronic Acid1.2 - 1.5 equiv1.2 - 1.5Coupling Partner
SPhos Pd G3 Precatalyst15 mg0.02 (2 mol%)Catalyst
Potassium Phosphate (K₃PO₄)425 mg2.0Base
1,4-Dioxane (anhydrous)5 mL-Solvent
Water (degassed)1 mL-Co-solvent
Reaction Vessel (e.g., Schlenk tube)1--
Magnetic Stirrer & Stir Bar1--

Step-by-Step Procedure

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add 1-bromo-4-ethoxy-2-fluoroaniline (1.0 mmol), the arylboronic acid (1.2 mmol), SPhos Pd G3 (0.02 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) followed by degassed water (1 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl amine.

Protocol B: In-Situ Catalyst Generation (Cost-Effective)

This protocol generates the active catalyst in situ from a palladium source and a separate ligand, which can be more cost-effective.

Materials and Reagents

Reagent/MaterialAmount (for 1 mmol scale)Moles (mmol)Purpose
1-Bromo-4-ethoxy-2-fluoroaniline218 mg1.0Aryl Halide
Arylboronic Acid1.2 - 1.5 equiv1.2 - 1.5Coupling Partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)9.2 mg0.01 (1 mol% Pd)Palladium Source
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)16.4 mg0.04 (4 mol%)Ligand
Cesium Carbonate (Cs₂CO₃)652 mg2.0Base
Tetrahydrofuran (THF, anhydrous)6 mL-Solvent
Water (degassed)0.6 mL-Co-solvent

Step-by-Step Procedure

  • Vessel Preparation: To a dry Schlenk tube with a stir bar, add Pd₂(dba)₃ (0.01 mmol), SPhos (0.04 mmol), 1-bromo-4-ethoxy-2-fluoroaniline (1.0 mmol), the arylboronic acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the tube and establish an inert atmosphere as described in Protocol A.

  • Solvent Addition: Add anhydrous THF (6 mL) and degassed water (0.6 mL) via syringe.

  • Reaction: Heat the mixture to 65 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Workup, Extraction, and Purification: Follow steps 5-8 as detailed in Protocol A.

Experimental Workflow and Troubleshooting

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Weigh Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) Inert Establish Inert Atmosphere (Evacuate/Backfill) Start->Inert Solvents Add Anhydrous Solvents & Water Inert->Solvents Heat Heat to Target Temperature Solvents->Heat Stir Stir & Monitor (TLC / LC-MS) Heat->Stir Cool Cool to RT & Quench Stir->Cool Extract Liquid-Liquid Extraction Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Flash Column Chromatography Dry->Purify Final Characterize Pure Product Purify->Final

Figure 2: General Experimental Workflow.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (air/moisture exposure); Insufficiently strong base; Low temperature.Use a fresh catalyst/ligand; Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃); Increase reaction temperature by 10-20 °C.
Protodeborylation Presence of excess water; Reaction time too long; Base too strong.Ensure solvents are properly degassed; Use a boronic pinacol ester instead of the acid; Monitor reaction closely and stop once complete.
Formation of Homo-coupling Inefficient transmetalation; Catalyst decomposition.Increase ligand-to-palladium ratio; Try a different ligand (e.g., an NHC-based system).
Poor Reproducibility Inconsistent quality of reagents/solvents; Inefficient inerting technique.Use high-purity, anhydrous solvents; Ensure the reaction vessel is properly dried and the inert atmosphere is maintained.

Conclusion

The Suzuki-Miyaura coupling of this compound derivatives, while challenging, is a highly achievable transformation with the appropriate selection of modern catalyst systems. The use of bulky, electron-rich phosphine ligands in conjunction with palladium pre-catalysts and a suitable base like potassium phosphate is key to overcoming the substrate's inherent steric and electronic hurdles. The protocols provided herein offer a validated starting point for researchers to efficiently synthesize valuable biaryl amine compounds, paving the way for further discoveries in drug development and materials science.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Wikipedia. (2024). Suzuki reaction. [Link]
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54, 5746-5765. [Link]
  • Bickelhaupt, F. M., & de Lera, A. R. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(31), 11946-11955. [Link]
  • Macharia, J. M., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
  • Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
  • Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662-4670. [Link]
  • Dounay, A. B., & Witulski, B. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 857. [Link]
  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16338-16421. [Link]
  • Sedghi, R., et al. (2021). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry, 23(1), 151-204. [Link]
  • Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 1(1), 31-36. [Link]
  • Zhang, Y., et al. (2019). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis.
  • Mediavilla, M., et al. (2017).
  • Al-Masum, M., & Al-Mughaid, H. (2020). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 5(37), 23831-23842. [Link]
  • ResearchGate. (n.d.). Palladium catalysed Suzuki reactions of fluoroarenes. [Link]
  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
  • Perrin, D. M., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662-4670. [Link]
  • Sharma, N., et al. (2022). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 12(39), 25339-25343. [Link]
  • Molnár, J. (2005). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Current Organic Chemistry, 9(1), 77-96. [Link]
  • ResearchGate. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. [Link]
  • Ting, R., et al. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: implications for Suzuki-Miyaura coupling and the design of stable (18)F-labeled aryltrifluoroborates for use in PET imaging. The Journal of Organic Chemistry, 73(12), 4662-70. [Link]
  • Semproni, M. J., et al. (2020). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 39(21), 3809-3816. [Link]
  • Abbiati, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423. [Link]
  • MDPI. (2021).
  • MDPI. (2021).
  • Kennedy, A., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • ResearchGate. (n.d.).
  • ChemOrgChem. (2025).
  • YouTube. (2020). Suzuki Coupling. [Link]

Sources

Application Note & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 4-Ethoxy-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the strategic utilization of 4-Ethoxy-2-fluoroaniline as a versatile starting material for the synthesis of medicinally relevant heterocyclic compounds. We move beyond simple procedural lists to explain the underlying chemical principles, justify experimental choices, and provide detailed, field-tested protocols for the synthesis of quinoline and benzimidazole cores. This guide is designed to empower researchers to not only replicate these methods but also to adapt and innovate upon them for the development of novel molecular entities.

Introduction: The Strategic Value of this compound

This compound is a highly valuable, yet underutilized, building block in modern synthetic and medicinal chemistry. Its utility stems from the unique interplay of its substituent groups, which offer a powerful handle for controlling reactivity and regioselectivity.

  • The Ortho-Fluoro Group: The fluorine atom at the C2 position serves multiple strategic roles. It is a weak deactivating group that influences the nucleophilicity of the aniline nitrogen. Crucially, it acts as a regiochemical director in cyclization reactions and can serve as a leaving group in certain nucleophilic aromatic substitution (SNAr) processes. In drug discovery, fluorine incorporation is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate pKa.

  • The Para-Ethoxy Group: As a strong electron-donating group, the ethoxy moiety at the C4 position activates the aromatic ring, influencing the outcome of electrophilic substitution reactions and modulating the overall electronic properties of the resulting heterocyclic systems.

  • The Amine Functionality: The primary amine is the key reactive handle for initiating the construction of heterocyclic rings through condensation and cyclization cascades.

This guide details two robust synthetic pathways originating from this precursor to form distinct heterocyclic cores: the Gould-Jacobs reaction for quinoline synthesis and a Phillips condensation for benzimidazole synthesis.

Synthesis of 7-Ethoxy-5-fluoro-4-hydroxyquinoline: A Gould-Jacobs Approach

The Gould-Jacobs reaction is a classic and reliable method for constructing the 4-hydroxyquinoline scaffold, a core structure found in numerous antibacterial and kinase inhibitor drugs. The reaction proceeds via an initial condensation of an aniline with a malonic acid derivative, followed by a thermal cyclization.

Mechanistic Rationale

The reaction begins with the nucleophilic attack of the aniline amine onto one of the carbonyl groups of diethyl 2-(ethoxymethylene)malonate (DEEMM). This is followed by the elimination of ethanol to form an enamine intermediate. The key step is the thermally induced, intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation), where the newly formed enamine attacks the aromatic ring. The ortho-fluoro group strongly directs this cyclization to the C6 position, leading to the selective formation of the 5-fluoro-substituted quinoline isomer. A final tautomerization yields the more stable 4-hydroxyquinoline product.

Experimental Workflow Diagram

cluster_prep Step 1: Reagent Preparation & Reaction Setup cluster_reaction Step 2: Condensation & Cyclization cluster_workup Step 3: Isolation & Purification reagents Weigh this compound Measure Diethyl 2-(ethoxymethylene)malonate (DEEMM) setup Combine reagents in a flask (No solvent required initially) reagents->setup heat1 Heat mixture to 100-110 °C (Condensation, ethanol evolves) setup->heat1 heat2 Add diphenyl ether (solvent) Heat to 240-250 °C (Cyclization) heat1->heat2 cool Cool reaction mixture to RT heat2->cool precip Add hexane to precipitate product cool->precip filter Collect solid by vacuum filtration precip->filter wash Wash solid with hexane & ether filter->wash dry Dry product under vacuum wash->dry end end dry->end Final Product: 7-Ethoxy-5-fluoro-4-hydroxyquinoline

Caption: Workflow for the Gould-Jacobs synthesis of a substituted quinoline.

Detailed Synthesis Protocol

Materials:

  • This compound (1.0 eq)

  • Diethyl 2-(ethoxymethylene)malonate (DEEMM) (1.05 eq)

  • Diphenyl ether (solvent)

  • Hexane (for precipitation/washing)

  • Diethyl ether (for washing)

Procedure:

  • In a 100 mL round-bottom flask equipped with a condenser and a thermometer, combine this compound (e.g., 10.0 g, 64.4 mmol) and diethyl 2-(ethoxymethylene)malonate (14.6 g, 67.6 mmol).

  • Heat the reaction mixture in an oil bath at 100-110 °C for 2 hours. Ethanol will be observed evolving from the reaction.

  • Expert Tip: The initial condensation is often performed neat. The evolution of ethanol serves as a visual indicator of reaction progress.

  • Remove the condenser and set up for distillation to remove any remaining ethanol.

  • Allow the mixture to cool slightly, then add diphenyl ether (50 mL) to the flask.

  • Heat the mixture to 240-250 °C using a heating mantle. Maintain this temperature for 30 minutes. The cyclization is typically rapid at this temperature.

  • Trustworthiness Check: Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexane) to confirm the consumption of the intermediate.

  • Allow the reaction mixture to cool to room temperature (approx. 25 °C). As it cools, the product may begin to crystallize.

  • Add hexane (100 mL) to the cooled, viscous mixture to precipitate the product fully. Stir for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with hexane (2 x 50 mL) and diethyl ether (2 x 30 mL) to remove residual diphenyl ether.

  • Dry the solid under high vacuum to afford 7-Ethoxy-5-fluoro-4-hydroxyquinoline as a solid.

Expected Results
ParameterExpected Outcome
Product 7-Ethoxy-5-fluoro-4-hydroxyquinoline
Appearance Off-white to light tan solid
Yield 75-85%
Characterization Confirm structure via ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of 2-Aryl-6-ethoxy-4-fluoro-1H-benzimidazole: A Phillips Condensation Approach

The synthesis of benzimidazoles is of paramount importance in medicinal chemistry, as this scaffold is a privileged structure found in numerous FDA-approved drugs. The Phillips condensation involves the reaction of an o-phenylenediamine with a carboxylic acid (or its derivative) under acidic and high-temperature conditions. Here, we adapt this by first generating the diamine in situ via reduction of a dinitro precursor.

Synthetic Strategy & Rationale

This synthesis is a multi-step process that leverages the directing effects of the substituents.

  • Nitration: The first step is a regioselective nitration. The strong activating effect of the ethoxy group directs the incoming nitro group to the C5 position, ortho to the ethoxy group and meta to the fluorine.

  • Reduction: The resulting dinitro compound is then reduced to the corresponding o-phenylenediamine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Condensation/Cyclization: The unstable o-phenylenediamine is immediately reacted with an aromatic aldehyde. The reaction, typically catalyzed by an acid, proceeds via the formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to furnish the aromatic benzimidazole ring. Using an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) can facilitate the final aromatization step.

Reaction Scheme Diagram

A This compound B Nitration (HNO₃, H₂SO₄) C 4-Ethoxy-2-fluoro-5-nitroaniline B->C Step 1 D Reduction (H₂, Pd/C) E 4-Ethoxy-6-fluorobenzene-1,3-diamine D->E Step 2 F Condensation (ArCHO, Na₂S₂O₅) G Final Product: 2-Aryl-6-ethoxy-4-fluoro-1H-benzimidazole F->G Step 3

Caption: Multi-step synthesis pathway for a substituted benzimidazole.

Detailed Synthesis Protocol (Step 3: Condensation)

Note: This protocol assumes the successful synthesis and isolation of 4-Ethoxy-6-fluorobenzene-1,3-diamine from the preceding steps.

Materials:

  • 4-Ethoxy-6-fluorobenzene-1,3-diamine (1.0 eq)

  • Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 eq)

  • Sodium metabisulfite (Na₂S₂O₅) (1.5 eq)

  • N,N-Dimethylformamide (DMF) (solvent)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-Ethoxy-6-fluorobenzene-1,3-diamine (e.g., 1.0 g, 5.88 mmol) and the chosen aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 0.80 g, 5.88 mmol) in DMF (20 mL).

  • Add sodium metabisulfite (1.67 g, 8.82 mmol) to the solution.

  • Expert Tip: Na₂S₂O₅ serves as a mild oxidizing agent and can also act as an aldehyde-adduct forming agent, controlling the reaction rate. It is a safer and often more effective alternative to using air or other stronger oxidants.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Trustworthiness Check: Monitor the reaction progress by TLC (e.g., 3:7 Ethyl Acetate:Hexane) until the starting diamine spot is no longer visible.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • The product will precipitate out of the aqueous solution. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the crude solid by vacuum filtration.

  • Wash the solid thoroughly with water (3 x 30 mL).

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 2-aryl-6-ethoxy-4-fluoro-1H-benzimidazole.

  • Dry the purified product under vacuum.

Expected Results
ParameterExpected Outcome
Product 2-(4-methoxyphenyl)-6-ethoxy-4-fluoro-1H-benzimidazole
Appearance White to off-white crystalline solid
Yield 65-80%
Characterization Confirm structure via ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This compound has been successfully demonstrated as a potent precursor for the synthesis of two distinct and highly valuable heterocyclic families: quinolines and benzimidazoles. The protocols provided herein are robust, well-characterized, and grounded in established chemical principles. By understanding the mechanistic rationale behind each transformation, researchers are well-equipped to adapt these methods for the creation of diverse compound libraries, accelerating the discovery of new therapeutic agents.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]
  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236. [Link]
  • Yadav, G., & Singh, R. (2021). Benzimidazole: A privileged scaffold with diverse biological activities. European Journal of Medicinal Chemistry, 213, 113169. [Link]
  • Peruncheralathan, S., Yadav, V. K., & Khan, T. A. (2005). Na₂S₂O₅ as a Catalyst for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles from Aromatic Aldehydes.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-Ethoxy-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Ethoxy-2-fluoroaniline (CAS No: 470702-37-5). This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their experimental workflows. As a key building block in medicinal chemistry and materials science, the purity of this compound is paramount for reproducible and reliable results.

This document provides in-depth, field-proven insights into common purification challenges and offers robust, step-by-step protocols to address them. The methodologies are grounded in fundamental chemical principles and are designed to be self-validating systems for achieving high-purity this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the purification of crude this compound in a practical question-and-answer format.

Q1: My crude this compound is a dark brown or reddish oil/solid. What causes this discoloration and how can I prevent it?

A1: The discoloration of anilines is a frequent observation and is primarily due to the oxidation and subsequent polymerization of the aniline moiety.[1] The amino group is susceptible to oxidation by atmospheric oxygen, a process often accelerated by exposure to light and trace metal impurities. This leads to the formation of highly colored, high-molecular-weight oligomers and polymers.

  • Causality: The lone pair of electrons on the nitrogen atom makes the aromatic ring highly activated and susceptible to oxidative processes.

  • Preventative Measures:

    • Inert Atmosphere: Upon synthesis and after purification, handle and store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]

    • Light Protection: Store the material in amber glass vials or containers wrapped in aluminum foil to prevent photo-oxidation.[1]

    • Low Temperature: Storage at refrigerated temperatures (e.g., 2-8 °C) can significantly slow the rate of degradation.

Q2: What are the likely impurities in my crude this compound?

A2: The impurity profile is largely dictated by the synthetic route employed. A common and efficient method for preparing this compound is the reduction of its nitro precursor, 4-Ethoxy-2-fluoro-1-nitrobenzene.

  • Process-Related Impurities:

    • Unreacted Starting Material: Residual 4-Ethoxy-2-fluoro-1-nitrobenzene.

    • Incomplete Reduction Intermediates: Nitroso and hydroxylamine intermediates can be present if the reduction is not driven to completion.

    • Dehalogenation Byproducts: Depending on the reduction conditions (e.g., aggressive catalytic hydrogenation), loss of the fluorine atom can lead to the formation of 4-ethoxyaniline.[2]

  • Degradation Products: As discussed in Q1, these are typically colored, polymeric materials resulting from oxidation.

The relationship between the synthesis and potential impurities is visualized below.

Synthesis and Impurities Start 4-Ethoxy-2-fluoro- 1-nitrobenzene (Starting Material) Reduction Reduction (e.g., SnCl2, H2/Pd-C) Start->Reduction Product This compound (Desired Product) Reduction->Product Complete Reaction Impurity1 Unreacted Starting Material Reduction->Impurity1 Incomplete Reaction Impurity2 Incomplete Reduction Intermediates Reduction->Impurity2 Incomplete Reaction Impurity3 Dehalogenation Byproduct (4-Ethoxyaniline) Reduction->Impurity3 Side Reaction Impurity4 Oxidation/Polymerization Products Product->Impurity4 Air/Light Exposure

Caption: Synthesis workflow and common impurity sources.

Q3: I performed an acidic wash (e.g., with dilute HCl) to remove my aniline, but my yield is very low. What happened?

A3: This is a common pitfall when the desired product itself has basic properties. The amino group of this compound is basic and will be protonated by the acid to form a water-soluble ammonium salt (4-ethoxy-2-fluoroanilinium chloride).[3] This will cause your product to partition into the aqueous layer along with other basic impurities, leading to low recovery in the organic phase.

  • Solution: An acid-base extraction is best used to separate the basic aniline product from non-basic (neutral or acidic) impurities. After washing the organic layer containing your crude product with a dilute acid (e.g., 1 M HCl), the product is now in the aqueous phase. To recover it, you must then basify the aqueous layer (e.g., with NaOH or NaHCO₃) to a pH > 9-10 to deprotonate the anilinium salt back to the free amine, which will typically precipitate or can be extracted back into an organic solvent.[4]

Purification Methodologies: Protocols and Troubleshooting

This section provides detailed protocols for three common purification techniques. The choice of method will depend on the nature of the impurities, the scale of the purification, and the required final purity.

Purification by Acid-Base Extraction

This technique is highly effective for removing neutral impurities, such as unreacted 4-Ethoxy-2-fluoro-1-nitrobenzene.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (approx. 10 mL per 1 g of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (3 x volume of the organic phase). The basic aniline will move into the aqueous phase as its hydrochloride salt.

  • Separation of Phases: Combine the aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous phase in an ice bath and slowly add 2 M sodium hydroxide solution with stirring until the pH is > 9. The free amine of this compound will precipitate out or form an oily layer.

  • Re-extraction: Extract the basified aqueous solution with fresh ethyl acetate or dichloromethane (3 x original volume of the organic phase).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Purification by Recrystallization

Recrystallization is an excellent method for removing both more and less soluble impurities, especially at the final purification stage to obtain a crystalline solid.[5]

Troubleshooting Recrystallization

Problem Probable Cause(s) Solutions
Oiling Out The compound's melting point is lower than the boiling point of the solvent. / The solution is supersaturated. / Cooling is too rapid.Re-heat the mixture to dissolve the oil, add more of the "good" solvent to reduce saturation, and allow for slower cooling. / Try a lower-boiling point solvent system.
No Crystal Formation The solution is not sufficiently saturated. / The compound is too soluble even at low temperatures.Boil off some of the solvent to increase concentration. / Add an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) dropwise to the warm solution until it becomes slightly cloudy, then re-heat to clarify and cool slowly.[6]
Low Recovery Too much solvent was used. / Premature crystallization during hot filtration.Use the minimum amount of hot solvent for dissolution. / Pre-heat the filtration funnel and flask before hot filtration.
Colored Crystals Colored impurities are co-crystallizing with the product.Perform a charcoal treatment: add a small amount of activated carbon to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the carbon and adsorbed impurities before cooling.[6]

Experimental Protocol: Mixed-Solvent Recrystallization (Ethanol/Water)

This system is often effective for substituted anilines.[6]

  • Solvent Selection Rationale: this compound is expected to be quite soluble in a polar organic solvent like hot ethanol ("good" solvent) and poorly soluble in water ("anti-solvent").

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities or discoloration is present, perform a hot filtration (as described in the table above), potentially after a charcoal treatment.

  • Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution just begins to turn cloudy (this is the saturation point).

  • Clarification: Add a few drops of hot ethanol to make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To encourage large crystal growth, the flask can be insulated. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Purification by Column Chromatography

Column chromatography is a highly versatile method for separating compounds with different polarities.[7]

Column Chromatography Workflow Prep 1. Prepare Column (Silica Gel Slurry) Load 2. Load Sample (Dry or Wet Loading) Prep->Load Elute 3. Elute with Mobile Phase (e.g., Hexanes/Ethyl Acetate) Load->Elute Monitor 4. Monitor Fractions by TLC Elute->Monitor Combine 5. Combine Pure Fractions Monitor->Combine Pure Impurity Impurity Fractions (Discard or Re-process) Monitor->Impurity Impure Concentrate 6. Concentrate to Yield Pure Product Combine->Concentrate

Caption: General workflow for column chromatography purification.

Experimental Protocol:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.

  • Mobile Phase Selection:

    • Rationale: A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a good starting point.[7] The polarity of the mixture is adjusted to achieve good separation.

    • Optimization: Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. The ideal eluent should give the desired product a retention factor (Rf) of approximately 0.25-0.35.

    • Pro-Tip for Anilines: The basic nature of the amine can cause "tailing" or "streaking" on the acidic silica gel. To mitigate this, add a small amount of triethylamine (e.g., 0.5-1%) to the eluent system.[3]

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[7]

  • Elution and Collection: Begin elution with the mobile phase, starting with a lower polarity and gradually increasing if a gradient elution is needed. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Purification by Vacuum Distillation

Distillation is ideal for separating the volatile this compound from non-volatile polymeric impurities or salts.

Important Considerations:

  • Safety: Ensure all glassware is free of cracks and suitable for use under vacuum. Use a safety screen.

Experimental Protocol:

  • Setup: Assemble a vacuum distillation apparatus. Lightly grease the joints to ensure a good seal. Use a magnetic stirrer or boiling chips in the distilling flask to ensure smooth boiling.

  • Apply Vacuum: Connect the apparatus to a vacuum pump and slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).

  • Heating: Gently heat the distilling flask using a heating mantle.

  • Fraction Collection: As the liquid begins to boil, observe the temperature at the stillhead. The temperature should rise and then stabilize as the vapor of the pure compound reaches the thermometer. Collect the fraction that distills over at a constant temperature.

  • Completion: Stop the distillation before the distilling flask goes to dryness to avoid the potential decomposition of the non-volatile residue.

  • Release Vacuum: Allow the apparatus to cool completely before slowly and carefully releasing the vacuum.

By applying these principles and protocols, researchers can effectively purify crude this compound to the high standard required for demanding applications.

References

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  • BenchChem. (2025). Technical Support Center: Purification of Substituted Anilines.
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  • BenchChem. (2025). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline.
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  • Texium. (2020). Vacuum Distillation of Aniline.
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  • Google Patents. (n.d.). US3251880A - Purification of p, p'-oxydianiline.
  • BenchChem. (2025). Technical Support Center: Purification of 3-Chloro-4-fluoroaniline by Recrystallization.
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  • BenchChem. (2025). Technical Support Center: Purification of Crude 4-Butyl-2,3-dichloroaniline by Column Chromatography.
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Sources

Optimizing reaction conditions for 4-Ethoxy-2-fluoroaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Ethoxy-2-fluoroaniline. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues. The information is structured in a practical question-and-answer format to directly address challenges encountered during laboratory and scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The preparation of this compound typically follows a two-step pathway, which is favored for its efficiency and the availability of starting materials. The most prevalent routes are:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction. This is often the most commercially viable route. It starts with a suitable precursor like 2,4-difluoronitrobenzene or 1-chloro-2-fluoro-4-nitrobenzene. The ethoxy group is introduced via an SNAr reaction with sodium ethoxide, selectively displacing the halogen at the 4-position due to activation by the para-nitro group. The resulting 4-ethoxy-2-fluoronitrobenzene intermediate is then reduced to the target aniline.

  • Route B: Etherification of a Phenol followed by Reduction. This route involves the Williamson ether synthesis on a 2-fluoro-4-nitrophenol precursor with an ethylating agent (e.g., ethyl iodide or diethyl sulfate). The subsequent reduction of the nitro group yields the final product.

  • Route C: Cross-Coupling Reactions. Modern cross-coupling methodologies like the Buchwald-Hartwig amination can be employed, though they are often more expensive for large-scale production.[1] This could involve coupling an aryl halide (e.g., 1-bromo-4-ethoxy-2-fluorobenzene) with an ammonia equivalent.[2]

Q2: Why is the SNAr reaction with sodium ethoxide regioselective for the 4-position on a 2,4-dihalo-nitrobenzene precursor?

A2: The regioselectivity is governed by electronic effects. The nitro group (-NO₂) is a powerful electron-withdrawing group that activates the benzene ring for nucleophilic attack. It stabilizes the negative charge of the Meisenheimer complex intermediate through resonance, particularly when the attack occurs at the ortho and para positions. The attack at the C4 (para) position allows the negative charge to be delocalized directly onto the nitro group, creating a more stable intermediate compared to an attack at the C2 (ortho) position. This results in the preferential displacement of the leaving group at the 4-position.

Q3: What are the critical safety precautions when handling reagents for this synthesis?

A3: Several safety measures are essential:

  • Aniline Toxicity: this compound, like most anilines, is toxic and can be absorbed through the skin. It is harmful if swallowed or inhaled.[3] Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Ethoxide: This reagent is corrosive and reacts violently with water. It is also flammable. It must be handled under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon).

  • Catalytic Hydrogenation: The reduction of the nitro group is often performed using hydrogen gas (H₂) with a catalyst like Palladium on carbon (Pd/C). Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction setup is properly grounded and purged, and use a hydrogen detector.

  • Solvents: Many organic solvents used (e.g., ethanol, toluene, THF) are flammable. Avoid open flames and sources of ignition.

Troubleshooting Guide: Optimizing Your Synthesis

This section addresses specific experimental issues in a direct Q&A format.

Issue 1: Low Yield in the SNAr Ethoxylation Step

Q: My SNAr reaction of 2,4-difluoronitrobenzene with sodium ethoxide is giving a low yield of 4-ethoxy-2-fluoronitrobenzene. What are the likely causes and solutions?

A: Low yield in this step is a common problem that can often be traced to reagent quality, moisture, or reaction conditions.

Potential Causes & Recommended Solutions:

CauseExplanation & Troubleshooting Steps
Moisture Contamination Sodium ethoxide is extremely sensitive to moisture. Water will consume the ethoxide to form ethanol and NaOH, reducing the concentration of the active nucleophile. Solution: Ensure all glassware is oven-dried. Use anhydrous ethanol to prepare sodium ethoxide in situ or use a high-quality commercial grade reagent handled under an inert atmosphere.
Poor Reagent Quality The sodium ethoxide may have degraded over time. The starting 2,4-difluoronitrobenzene may contain impurities. Solution: Use freshly prepared sodium ethoxide or a newly opened bottle of commercial reagent. Verify the purity of the starting material via GC or NMR.
Suboptimal Temperature The reaction may be too slow at lower temperatures or side reactions (e.g., decomposition) may occur if the temperature is too high. Solution: The reaction typically runs well between room temperature and 60 °C. Monitor the reaction by TLC or GC. If the reaction is sluggish, gradually increase the temperature in 5-10 °C increments.
Incorrect Stoichiometry An insufficient amount of sodium ethoxide will lead to incomplete conversion. A large excess is usually not necessary. Solution: Use a slight excess of sodium ethoxide (e.g., 1.1 to 1.2 equivalents). Carefully control the addition to manage the exotherm.
Issue 2: Incomplete Reduction of the Nitro Group

Q: During the catalytic hydrogenation of 4-ethoxy-2-fluoronitrobenzene, I'm observing starting material and potential intermediates even after a prolonged reaction time. What should I investigate?

A: Incomplete reduction is typically due to issues with the catalyst, the hydrogen source, or the presence of reaction inhibitors.

Potential Causes & Recommended Solutions:

CauseExplanation & Troubleshooting Steps
Catalyst Deactivation The Palladium on Carbon (Pd/C) catalyst can be poisoned by impurities such as sulfur or halide compounds that may be present in the starting material or solvent. The catalyst may also be old or have low activity. Solution: Use a higher-grade solvent. If catalyst poisoning is suspected, pretreating the starting material with activated carbon may help. Use a fresh, high-quality catalyst, and consider screening different catalyst loadings (typically 1-5 mol% Pd).
Insufficient Hydrogen Pressure The reaction rate is dependent on hydrogen pressure. Low pressure will result in a sluggish reaction. Solution: Most lab-scale hydrogenations run well from 50 psi up to the pressure limit of the equipment. Ensure there are no leaks in your hydrogenation apparatus. For non-pressure reactions, ensure a steady and sufficient bubbling of H₂ gas through the reaction mixture with vigorous stirring.
Poor Mass Transfer Hydrogen is a gas, and the reaction occurs on the solid catalyst surface. Inefficient mixing will limit the contact between the reactants, hydrogen, and the catalyst. Solution: Ensure vigorous stirring to keep the catalyst suspended and facilitate the dissolution of hydrogen gas into the solvent.
Formation of Intermediates The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. These can sometimes be observed if the reaction stalls. Solution: Ensure all other parameters (catalyst, H₂ supply, mixing) are optimized. If the issue persists, consider alternative reducing agents like iron powder in acetic acid or stannous chloride (SnCl₂), which can be more robust.[4]

Visualizing the Process

Workflow for this compound Synthesis

The following diagram illustrates the primary two-step synthetic route.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Group Reduction A 2,4-Difluoronitrobenzene C 4-Ethoxy-2-fluoronitrobenzene A->C B Sodium Ethoxide (NaOEt) in Ethanol F This compound C->F D H2 Gas E Pd/C Catalyst in Methanol/Ethanol G Start Low Final Yield of This compound CheckStep1 Analyze crude from Step 1 (SNAr). Is conversion >95%? Start->CheckStep1 Troubleshoot_SNAr Troubleshoot SNAr Reaction: 1. Check NaOEt quality/quantity. 2. Ensure anhydrous conditions. 3. Increase temperature/time. CheckStep1->Troubleshoot_SNAr No CheckStep2 Analyze crude from Step 2 (Reduction). Is conversion >95%? CheckStep1->CheckStep2 Yes Step1_No No Step1_Yes Yes Troubleshoot_Reduction Troubleshoot Reduction: 1. Use fresh Pd/C catalyst. 2. Check for H2 leaks; increase pressure. 3. Ensure vigorous stirring. CheckStep2->Troubleshoot_Reduction No Troubleshoot_Purification Review Workup & Purification: 1. Check for product loss in aqueous washes. 2. Optimize chromatography/crystallization. 3. Check for product decomposition. CheckStep2->Troubleshoot_Purification Yes Step2_No No Step2_Yes Yes

Caption: Decision tree for troubleshooting low product yield.

Experimental Protocols

Protocol 1: Synthesis of 4-Ethoxy-2-fluoronitrobenzene (SNAr Step)

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel with appropriate risk assessments.

  • Setup: Equip a 500 mL three-necked, round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, a thermometer, and a dropping funnel. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.

  • Reagent Preparation: In the flask, add 150 mL of anhydrous ethanol. Carefully add sodium metal (2.53 g, 110 mmol) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the mixture to stir until all the sodium has dissolved. Cool the resulting solution to room temperature.

  • Reaction: Slowly add 2,4-difluoronitrobenzene (15.9 g, 100 mmol) to the sodium ethoxide solution via the dropping funnel over 30 minutes. An exotherm will be observed; maintain the internal temperature below 40 °C using a water bath if necessary.

  • Monitoring: After the addition is complete, heat the mixture to 50 °C and stir for 3-4 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and pour it into 500 mL of ice-cold water. A yellow precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water until the filtrate is neutral, and dry the product under vacuum at 40 °C. The typical yield is 85-95%.

Protocol 2: Synthesis of this compound (Reduction Step)

  • Setup: Charge a Parr hydrogenation vessel with 4-ethoxy-2-fluoronitrobenzene (18.5 g, 100 mmol) and 200 mL of methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (50% wet, ~0.5 g) to the vessel under a nitrogen blanket.

  • Hydrogenation: Seal the vessel, purge it three times with nitrogen, and then three times with hydrogen. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic. Monitor the reaction by observing the drop in hydrogen pressure. The reaction is usually complete within 2-4 hours when hydrogen uptake ceases.

  • Workup: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 25 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product. Typical yield is 90-98%.

References

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Identification of common impurities in 4-Ethoxy-2-fluoroaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Identification, Troubleshooting, and Mitigation of Common Impurities

Introduction: 4-Ethoxy-2-fluoroaniline is a critical building block in the development of advanced pharmaceutical agents and specialty chemicals. The purity of this intermediate is paramount, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final product. This technical support guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis. We will explore the origins of key impurities, provide robust analytical strategies for their identification, and offer field-proven troubleshooting advice to optimize reaction outcomes and ensure the highest product quality.

Section 1: The Synthetic Landscape

The most common and industrially scalable route to this compound is the catalytic hydrogenation of its nitro precursor, 1-ethoxy-3-fluoro-4-nitrobenzene. This method is favored for its high efficiency and generally clean conversion.

cluster_main Primary Synthetic Route SM 1-Ethoxy-3-fluoro-4-nitrobenzene (Starting Material) Product This compound (Target Product) SM->Product Catalytic Hydrogenation Reagents H₂ Gas Catalyst (e.g., Pd/C) Reagents->SM

Caption: Common synthesis of this compound.

Section 2: Frequently Asked Questions - Impurity Identification & Characterization

This section addresses the most common questions regarding the types of impurities formed and the best methods for their detection.

Q1: What are the primary process-related impurities I should screen for?

Process-related impurities are derived directly from the materials used in the synthesis. They typically include:

  • Unreacted Starting Material (1-ethoxy-3-fluoro-4-nitrobenzene): The presence of the starting nitro compound is a clear indicator of an incomplete reaction.

  • Reaction Intermediates: Incomplete reduction can lead to the formation of nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.[1] These species are often unstable and can react further to form more complex impurities.

  • Residual Solvents: Solvents used in the reaction (e.g., methanol, ethanol, ethyl acetate) or workup can be carried over into the final product.[2]

Q2: My analysis shows a peak with a mass corresponding to the loss of fluorine. What is this impurity and why does it form?

This is a very common byproduct known as 4-ethoxyaniline . Its formation is due to a side reaction called hydrodefluorination (a type of dehalogenation).

  • Causality: During catalytic hydrogenation, particularly with palladium-based catalysts (Pd/C), the carbon-fluorine bond can be cleaved and replaced with a hydrogen atom.[1] This process is often exacerbated by:

    • High Temperatures and/or Hydrogen Pressure: More aggressive reaction conditions increase the rate of this unwanted side reaction.

    • Prolonged Reaction Times: Leaving the reaction to run long after the starting material is consumed can promote dehalogenation of the product.

    • Catalyst Activity: Highly active catalysts can sometimes be less selective.

Q3: My isolated product is a dark oil or has a reddish-brown tint, even after purification. What causes this discoloration?

Freshly purified anilines are typically light-colored oils or solids. Discoloration is almost always a sign of oxidation and/or polymerization .

  • Mechanism: The amino group in anilines is susceptible to aerial oxidation, especially when exposed to light and air.[3] This process forms highly colored, conjugated species like quinone-imines and complex polymeric materials.[2][3] Even trace amounts of these impurities can impart significant color to the bulk material.

Q4: What are the best analytical techniques for identifying and quantifying these impurities?

A multi-technique approach is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorses for this analysis.[2][4]

Analytical TechniquePrimary Use Case & StrengthsLimitations
HPLC (UV Detection) Quantification: Excellent for accurately determining the percentage of the main peak and known impurities. Ideal for monitoring reaction progress.[2]Requires reference standards for confident identification. May not separate all isomeric impurities.
GC-MS Identification: Provides molecular weight and fragmentation data, which is crucial for identifying unknown volatile and semi-volatile impurities like dehalogenated species or residual solvents.[4][5]Not suitable for non-volatile or thermally unstable compounds (e.g., salts, some polymers). Derivatization may be required for polar analytes.[5]
LC-MS Comprehensive Analysis: Combines the separation power of HPLC with the identification capabilities of mass spectrometry. Excellent for identifying a wide range of impurities, including reaction intermediates and by-products.[6]More complex and expensive instrumentation compared to HPLC-UV or GC-MS.
NMR Spectroscopy Structural Elucidation: The definitive technique for confirming the structure of the final product and characterizing unknown impurities if they can be isolated in sufficient quantity.Low sensitivity; not suitable for detecting trace-level impurities in a mixture without specialized techniques.

Section 3: Troubleshooting and Impurity Mitigation Guide

Q1: How can I ensure the complete conversion of the starting nitro compound?

  • Catalyst Loading & Activity: Ensure the catalyst is fresh and not poisoned. If the reaction stalls, a small, careful addition of fresh catalyst may restart it. Typical catalyst loading for Pd/C is in the range of 1-5 mol%.

  • Hydrogen Pressure: Ensure the system is properly sealed and that sufficient hydrogen pressure (e.g., 50-100 psi) is maintained throughout the reaction.

  • Agitation: Vigorous stirring is critical in a three-phase reaction (solid catalyst, liquid substrate/solvent, gas) to ensure efficient mass transfer.

Q2: I'm seeing more than 1% of the dehalogenated impurity (4-ethoxyaniline). How can I suppress this side reaction?

  • Lower the Temperature: Operate at the lowest effective temperature that still allows for a reasonable reaction rate (e.g., 25-50°C).

  • Control Hydrogen Pressure: Avoid excessively high hydrogen pressures.

  • Change Catalyst: Platinum-based catalysts (e.g., Pt/C) are sometimes reported to be more selective and less prone to causing dehalogenation compared to palladium.[7]

  • Reaction Monitoring: Closely monitor the reaction by HPLC or TLC. Stop the reaction as soon as the starting material has been consumed to prevent over-reduction of the product.

Q3: How can I prevent product discoloration during workup and storage?

  • Inert Atmosphere: Perform the final stages of the workup (e.g., solvent removal) and product handling under an inert atmosphere like nitrogen or argon to minimize contact with oxygen.

  • Antioxidant Addition: For long-term storage, adding a small amount of an antioxidant can be beneficial.

  • Storage Conditions: Store the final product in an amber vial or a container protected from light, and keep it in a cool, dark place, preferably under an inert atmosphere.

Section 4: Standard Operating Protocols

Protocol 1: HPLC Method for In-Process Control and Final Purity Analysis

This protocol provides a general starting point for impurity profiling. Method optimization may be required based on the specific impurities observed.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water.

  • Gradient Elution Program:

    Time (min) % Mobile Phase B
    0.0 20
    20.0 80
    25.0 80
    25.1 20

    | 30.0 | 20 |

Expected Elution Order: 4-Ethoxyaniline (defluorinated) -> This compound (Product) -> 1-Ethoxy-3-fluoro-4-nitrobenzene (Starting Material).

Section 5: Visual Workflows

cluster_workflow Synthesis and Purification Workflow Setup 1. Reaction Setup (Substrate, Solvent, Catalyst in Reactor) Reaction 2. Hydrogenation (Apply H₂ Pressure, Heat, Stir) Setup->Reaction Monitoring 3. In-Process Control (Monitor by HPLC/TLC) Reaction->Monitoring Monitoring->Reaction If incomplete Filtration 4. Catalyst Removal (Filter through Celite®) Monitoring->Filtration If complete Workup 5. Aqueous Workup (Extraction & Washes) Filtration->Workup Drying 6. Drying & Solvent Removal (Dry over Na₂SO₄, Evaporate) Workup->Drying Purification 7. Final Purification (Column Chromatography or Recrystallization) Drying->Purification Final 8. Pure Product (Store under N₂) Purification->Final

Caption: A typical experimental workflow for synthesis and purification.

cluster_pathways Common Impurity Formation Pathways SM 1-Ethoxy-3-fluoro-4-nitrobenzene Product This compound (Target) SM->Product Desired Reaction (Catalytic Hydrogenation) Intermediate Nitroso/Hydroxylamine Intermediates SM->Intermediate Incomplete Reduction Impurity1 4-Ethoxyaniline (Dehalogenation) Product->Impurity1 Over-reduction/ High Temp Impurity2 Oxidized/Polymeric Impurities (Discoloration) Product->Impurity2 Air/Light Exposure Intermediate->Product Full Reduction

Caption: Logical pathways for the formation of key impurities.

References

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Technical Support Center: Synthesis of 4-Ethoxy-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-Ethoxy-2-fluoroaniline. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, helping you to optimize your reaction conditions and improve yields.

Introduction to the Synthesis of this compound

This compound is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its preparation typically involves a multi-step process, most commonly starting from a substituted nitrobenzene precursor. The key transformations are the introduction of the ethoxy group and the reduction of the nitro group to an amine.[2] Achieving a high yield of the final product requires careful control over reaction parameters and a thorough understanding of potential side reactions.

This guide will primarily focus on the most prevalent synthetic route: the reduction of 4-ethoxy-2-fluoro-1-nitrobenzene. We will explore common issues that can arise during this critical step and provide actionable solutions.

Troubleshooting Guide: Low Yield and Impurities

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Troubleshooting Steps & Optimization
Low overall yield of this compound Incomplete reduction of the nitro group. Degradation of the starting material or product. Mechanical losses during workup and purification.Optimize Reduction Conditions: Ensure the catalyst (e.g., Pd/C) is active and used in the correct loading. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.[3] Control Reaction Temperature: While some reductions proceed well at room temperature, gentle heating may be required.[4] However, excessive heat can lead to decomposition. Improve Workup Procedure: Minimize the number of transfer steps. Ensure efficient extraction with the appropriate solvent.
Presence of unreacted 4-Ethoxy-2-fluoro-1-nitrobenzene Insufficient catalyst or reducing agent. Deactivated catalyst. Insufficient reaction time or temperature.Increase Catalyst Loading: Incrementally increase the amount of catalyst. Check Reducing Agent: If using a chemical reductant (e.g., Fe, SnCl2), ensure it is of high purity and used in sufficient stoichiometric excess.[5] Extend Reaction Time: Allow the reaction to proceed for a longer duration, monitoring progress regularly.[6]
Formation of colored impurities (dark oil or solid) Oxidation of the aniline product. Formation of azo or azoxy byproducts from incomplete reduction.Use Purified Reagents: Ensure the starting nitro compound is pure.[7] Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[7] Purification: Treat the crude product with activated carbon during recrystallization to adsorb colored impurities.[7]
Difficulty in isolating the product Product is soluble in the aqueous phase during extraction. Emulsion formation during workup.Adjust pH: Before extraction, ensure the aqueous layer is basic to keep the aniline in its free base form, which is more soluble in organic solvents. Brine Wash: Use a saturated sodium chloride (brine) solution to break up emulsions and reduce the solubility of the organic product in the aqueous layer.
Frequently Asked Questions (FAQs)
Synthesis and Reaction Conditions

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely adopted method is the catalytic hydrogenation of 4-ethoxy-2-fluoro-1-nitrobenzene.[3] This method is often preferred due to its clean reaction profile and high yields. Common catalysts include palladium on carbon (Pd/C) with hydrogen gas.[3][6] Alternative reducing agents like iron, tin, or sodium dithionite in acidic or neutral media can also be employed.[2]

Q2: I am observing incomplete reduction of the nitro group. What parameters should I investigate?

A2: Incomplete reduction is a common issue. Key factors to consider are:

  • Catalyst Activity: Ensure your Pd/C catalyst is not old or deactivated. A fresh batch is recommended.

  • Hydrogen Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure is maintained throughout the reaction.

  • Solvent Choice: Protic solvents like methanol or ethanol are commonly used and generally effective.[3]

  • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gentle heating can sometimes drive the reaction to completion, but be cautious of potential side reactions at elevated temperatures.[4]

Q3: My final product is a dark color. What causes this and how can I prevent it?

A3: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities.[7] To minimize this:

  • Inert Atmosphere: Perform the reaction and workup under an inert atmosphere like nitrogen or argon.[7]

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Purification: If colored impurities are present in the crude product, they can often be removed by treating a solution of the product with activated carbon followed by filtration and recrystallization.[7]

Purification and Workup

Q4: How can I effectively purify my this compound product?

A4: Several methods can be employed for purification:

  • Acid-Base Extraction: During the workup, an acidic wash (e.g., with dilute HCl) can be used to remove any non-basic organic impurities. The aniline will be protonated and move to the aqueous phase. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free aniline, which can then be extracted with an organic solvent.[7][8]

  • Column Chromatography: Silica gel column chromatography is a very effective method for purifying anilines. A solvent system such as ethyl acetate/hexanes is commonly used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step.

Q5: I am struggling with emulsion formation during the liquid-liquid extraction. How can I resolve this?

A5: Emulsions can be problematic during workup. To break them:

  • Addition of Brine: Washing the emulsion with a saturated aqueous solution of sodium chloride (brine) can help to break it up.

  • Filtration through Celite: Filtering the entire mixture through a pad of Celite® can sometimes resolve emulsions.

  • Centrifugation: If available, centrifuging the mixture can aid in separating the layers.

Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-Ethoxy-2-fluoro-1-nitrobenzene

This protocol is based on established procedures for the reduction of substituted nitroaromatics.[3]

Materials:

  • 4-Ethoxy-2-fluoro-1-nitrobenzene

  • 10% Palladium on Carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 4-Ethoxy-2-fluoro-1-nitrobenzene (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (typically 5-10 mol%) to the solution.

  • Seal the vessel and purge it with an inert gas (nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (this can range from balloon pressure to higher pressures depending on the apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography or recrystallization if necessary.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve 4-Ethoxy-2-fluoro-1-nitrobenzene in MeOH/EtOH add_catalyst Add 10% Pd/C dissolve->add_catalyst purge_inert Purge with N2/Ar add_catalyst->purge_inert add_h2 Introduce H2 purge_inert->add_h2 stir Stir at RT add_h2->stir monitor Monitor by TLC/LC-MS stir->monitor vent Vent H2, Purge with N2/Ar monitor->vent Reaction Complete filter Filter through Celite® vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify

Caption: Workflow for catalytic hydrogenation.

Alternative Synthetic Routes

While the reduction of the corresponding nitro compound is the most common approach, other synthetic strategies exist. For instance, the Buchwald-Hartwig amination could potentially be employed. This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds from aryl halides and amines.[9] In this case, a suitably substituted dihalo-ethoxybenzene could be coupled with an ammonia equivalent. However, this method can be more complex and may require significant optimization of ligands and reaction conditions.[10]

G start Aryl Halide (e.g., 1-Ethoxy-3-fluoro-4-halobenzene) product This compound start->product amine Amine Source (e.g., NH3 equivalent) amine->product reagents Pd Catalyst + Ligand + Base reagents->product

Caption: Conceptual Buchwald-Hartwig amination route.

Safety Considerations
  • Nitro Compounds: Many nitroaromatic compounds are potentially explosive and should be handled with care. Avoid excessive heating and mechanical shock.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and that the reaction is carried out in a well-ventilated fume hood away from ignition sources.

  • Anilines: Anilines can be toxic and are readily absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

This technical support guide is intended to provide a starting point for troubleshooting and optimizing the synthesis of this compound. For specific applications, further optimization of the described procedures may be necessary.

References
  • Benchchem. (2025). Troubleshooting low yield in aniline mustard synthesis.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
  • Benchchem. (2025). Troubleshooting side reactions in the N-alkylation of aniline.
  • Benchchem. (2025). troubleshooting side reactions in 2-Methyl-5-(quinoxalin-2-yl)aniline synthesis.
  • ResearchGate. (n.d.). Optimization of parameters of nitrobenzene reduction to aniline in....
  • RSC Publishing. (n.d.). Visible-light-induced iron-catalyzed reduction of nitroarenes to anilines.
  • ResearchGate. (n.d.). Optimization of the nitroarene reduction a.
  • ResearchGate. (n.d.). Reduction of nitroarenes to anilines.
  • ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • The Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • ResearchGate. (2014). How do I remove aniline from the reaction mixture?
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.
  • (n.d.). SYNTHESIS OF 2-CHLORO-4-FLUORANILINE.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Google Patents. (n.d.). CN111018717A - Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.
  • PubChem. (n.d.). 4-Ethoxy-1-fluoro-2-nitrobenzene.
  • (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Nitration.
  • Bangladesh Journals Online. (2022). Electroorganic Synthesis and Characterization of 4-Ethoxy Acetanilide using Platinum and Graphite as Anodes.
  • ResearchGate. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies.
  • Chemistry Steps. (n.d.). Nitration of Benzene.
  • Google Patents. (n.d.). CN101624348A - Preparation method of para-fluoroaniline.
  • Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene.

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Technical Support Center: Characterization of 4-Ethoxy-2-fluoroaniline Reaction Side Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 4-ethoxy-2-fluoroaniline. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis, purification, and characterization of reaction mixtures involving this versatile building block. Our aim is to equip you with the knowledge to anticipate, identify, and mitigate the formation of common reaction side products.

Frequently Asked Questions (FAQs)

Q1: My freshly distilled this compound is a pale yellow oil, but it darkens to a reddish-brown color upon storage. What is causing this, and how can I prevent it?

A1: The discoloration of anilines upon exposure to air and light is a common issue.[1] Freshly purified anilines are typically colorless or pale yellow.[1] However, they are susceptible to oxidation and polymerization, which leads to the formation of highly colored impurities.[1]

Prevention Strategies:

  • Inert Atmosphere: To minimize oxidation, store the compound under an inert atmosphere, such as nitrogen or argon.[1]

  • Light Protection: Use amber glass vials or wrap the container in aluminum foil to protect the compound from light-induced degradation.[1]

  • Low Temperature: Storing at low temperatures (e.g., in a refrigerator at 4°C) can significantly slow down the rate of degradation.[1]

  • Proper Sealing: Ensure the container is tightly sealed to prevent exposure to atmospheric oxygen and moisture.

Q2: I am performing an acylation reaction on this compound and observe a significant amount of a higher molecular weight byproduct in my LC-MS analysis. What could this be?

A2: A common side reaction in the acylation of primary anilines is di-acylation, especially if the reaction conditions are too harsh (e.g., excess acylating agent, high temperature).[2] The initially formed N-acetyl product can undergo a second acylation.

Troubleshooting Steps:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent.

  • Moderate Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of the second acylation.

  • Use of a Base: The addition of a non-nucleophilic base, such as pyridine or triethylamine, can neutralize the acid byproduct (e.g., HCl from an acyl chloride) and often allows for milder reaction conditions.[3]

Q3: During the diazotization of this compound, I notice gas evolution even at 0-5°C, and my crude product is a dark, oily material. What is likely happening?

A3: Aryl diazonium salts are notoriously unstable, and their stability is influenced by the substituents on the aromatic ring. Even at low temperatures, decomposition can occur, leading to the formation of phenolic byproducts and nitrogen gas.[2] The presence of both an electron-donating (ethoxy) and an electron-withdrawing (fluoro) group can influence the stability of the diazonium salt. Insufficiently acidic conditions can also lead to the formation of triazenes, which are often colored and oily.[2][4]

Troubleshooting Steps:

  • Strict Temperature Control: Maintain the reaction temperature rigorously between 0 and 5°C.

  • Proper Acid Concentration: Ensure a sufficient excess of a strong acid (e.g., HCl, H₂SO₄) to maintain a low pH and fully protonate the aniline and any unreacted sodium nitrite.[2]

  • Immediate Use: Use the prepared diazonium salt solution immediately in the subsequent reaction without attempting to isolate it.[2]

Troubleshooting Guide: Identifying Unknown Peaks

The appearance of unexpected peaks in your analytical data (TLC, GC-MS, LC-MS, NMR) is a common challenge. This section provides a guide to identifying potential side products based on their likely formation pathways.

Common Side Products in this compound Reactions
Reaction Type Potential Side Product Formation Mechanism Expected Mass Change (vs. Starting Material)
Storage/Handling Oxidation/Polymerization ProductsAir oxidation of the amine functionality.Variable, often higher mass polymers.
Acylation N,N-Diacyl-4-ethoxy-2-fluoroanilineOver-acylation of the primary amine.+ Mass of acyl group (e.g., +42 for acetyl).
Alkylation N,N-Dialkyl-4-ethoxy-2-fluoroanilineOver-alkylation of the primary amine.+ Mass of alkyl group.
Diazotization 4-Ethoxy-2-fluorophenolDecomposition of the diazonium salt in the presence of water.-13 (-NH₂ vs -OH)
Diazotization TriazeneCoupling of the diazonium salt with unreacted this compound.+139 (addition of C₈H₈FN)
Halogenation Polyhalogenated ProductsThe activating nature of the amino and ethoxy groups can lead to multiple halogenations on the aromatic ring.+ Mass of halogen (e.g., +79/81 for Br).
Spectroscopic Data for this compound and Potential Side Products

The following table provides expected spectroscopic data to aid in the identification of the starting material and potential impurities. Note that the data for side products are predicted based on known chemical shift and fragmentation patterns of similar compounds.

Compound ¹H NMR (Predicted, CDCl₃) ¹³C NMR (Predicted, CDCl₃) MS (EI) Expected m/z
This compound δ 6.6-6.9 (m, 3H, Ar-H), 4.0 (q, 2H, OCH₂), 3.7 (br s, 2H, NH₂), 1.4 (t, 3H, CH₃)δ 150-155 (d, C-F), 140-145 (C-OEt), 135-140 (d, C-NH₂), 115-120 (Ar-C), 110-115 (d, Ar-C), 100-105 (d, Ar-C), 64 (OCH₂), 15 (CH₃)155 (M⁺), 127 (M⁺ - C₂H₄), 112 (M⁺ - C₂H₄ - NH)
N-Acetyl-4-ethoxy-2-fluoroaniline δ 7.8-8.0 (m, 1H, Ar-H), 6.6-6.8 (m, 2H, Ar-H), 7.2 (br s, 1H, NH), 4.0 (q, 2H, OCH₂), 2.2 (s, 3H, COCH₃), 1.4 (t, 3H, CH₃)δ 168 (C=O), 150-155 (d, C-F), 145-150 (C-OEt), 125-130 (d, C-NH), 115-120 (Ar-C), 110-115 (d, Ar-C), 105-110 (d, Ar-C), 64 (OCH₂), 24 (COCH₃), 15 (CH₃)197 (M⁺), 155 (M⁺ - 42), 127
4-Ethoxy-2-fluorophenol δ 6.6-6.9 (m, 3H, Ar-H), 5.0 (br s, 1H, OH), 4.0 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃)δ 150-155 (d, C-F), 145-150 (C-OEt), 140-145 (d, C-OH), 115-120 (Ar-C), 110-115 (d, Ar-C), 105-110 (d, Ar-C), 64 (OCH₂), 15 (CH₃)156 (M⁺), 128 (M⁺ - C₂H₄)

Experimental Protocols for Troubleshooting

Protocol 1: Purification of Discolored this compound

If your starting material has darkened, it is advisable to purify it before use to avoid introducing impurities into your reaction.

  • Dissolution: Dissolve the discolored this compound in a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 50 mL per 100 mL of organic solution). This will protonate the aniline and extract it into the aqueous layer, leaving non-basic colored impurities in the organic phase.[1]

  • Basification: Separate the aqueous layer and cool it in an ice bath. Slowly add a concentrated NaOH solution until the pH is >10 to regenerate the free aniline.

  • Extraction: Extract the purified aniline back into a fresh portion of organic solvent (3 x 50 mL).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Analytical HPLC Method for Impurity Profiling

This method can be used to monitor reaction progress and identify the presence of starting material, product, and byproducts.

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and/or Mass Spectrometry (ESI+)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

Visualizing Reaction Pathways and Workflows

Potential Side Reactions in Acylation

acylation_side_reactions aniline This compound mono_acylated N-Acyl Product (Desired) aniline->mono_acylated Acylation acyl_chloride Acyl Chloride (Excess) acyl_chloride->aniline acyl_chloride->mono_acylated di_acylated N,N-Diacyl Product (Side Product) mono_acylated->di_acylated Further Acylation

Caption: Over-acylation leading to the formation of a di-acylated side product.

Decomposition Pathway in Diazotization

diazotization_decomposition aniline This compound diazonium Diazonium Salt aniline->diazonium Diazotization (0-5°C) nitrous_acid HNO₂ / H⁺ nitrous_acid->aniline phenol 4-Ethoxy-2-fluorophenol (Side Product) diazonium->phenol Decomposition N2 N₂ Gas water H₂O (Heat > 5°C) water->diazonium

Caption: Thermal decomposition of the diazonium salt to form a phenolic impurity.

Analytical Workflow for Impurity Identification

analytical_workflow crude_product Crude Reaction Product tlc TLC Analysis crude_product->tlc Initial Assessment lcms LC-MS Analysis crude_product->lcms Identify m/z of Components gcms GC-MS Analysis crude_product->gcms Identify Volatile Components purification Purification (Column Chromatography / Recrystallization) tlc->purification lcms->purification gcms->purification nmr NMR Spectroscopy pure_product Pure Product purification->pure_product impurity_id Impurity Structure Elucidation purification->impurity_id Isolate Impurities impurity_id->nmr Structural Analysis

Caption: A typical workflow for the analysis and identification of impurities.

References

  • Wessig, P., & Müller, F. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC. [Link]
  • Sharma, V., et al. (n.d.).
  • Prakash, T., et al. (2018). FTIR, FT-Raman, SERS and Computational Studies of the Vibrational Spectra, Molecular Geometries and other Properties. TSI Journals. [Link]
  • PubChemLite. (n.d.). This compound (C8H10FNO). [Link]
  • Schmalz, H.-G., & Ruser, T. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene.
  • Chapman, J., et al. (2023). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. ACS Sustainable Chemistry & Engineering. [Link]
  • Zhang, W., et al. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals. [Link]
  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. [Link]
  • Cronin, M. T. D., & Dearden, J. C. (1995).
  • Roy, B., et al. (n.d.).
  • Chemical Education Xchange. (n.d.).
  • PubChem. (n.d.). 4-Fluoroaniline. [Link]
  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]
  • Organic Chemistry Portal. (n.d.).
  • PubChem. (n.d.). 4-Ethyl-2-fluoroaniline. [Link]
  • Nikpour, F., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Institute for Color Science and Technology. [Link]
  • Vedantu. (n.d.). Give the diazotization reaction of aniline Also give class 12 chemistry CBSE. [Link]
  • Supporting Inform
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Google Patents. (n.d.). US20050143454A1 - 4-Alkyl-2-haloaniline derivative and process and process for producing the same.
  • PubChem. (n.d.). 4-Ethoxy-2-nitroaniline. [Link]
  • ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]
  • Google Patents. (n.d.).
  • Bundy, J. G., et al. (2002). Metabonomic assessment of toxicity of 4-fluoroaniline, 3,5-difluoroaniline and 2-fluoro-4-methylaniline to the earthworm Eisenia veneta (Rosa): identification of new endogenous biomarkers. PubMed. [Link]
  • epdf.pub. (n.d.).
  • Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • ResearchGate. (n.d.).
  • National Institute of Standards and Technology. (n.d.). p-Fluoroaniline - the NIST WebBook. [Link]
  • SpectraBase. (n.d.). 4-Fluoroaniline. [Link]
  • Scholars Research Library. (n.d.).
  • Wikipedia. (n.d.). 4-Fluoroaniline. [Link]

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Technical Support Center: Addressing Stability and Handling of 4-Ethoxy-2-fluoroaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethoxy-2-fluoroaniline and its derivatives. As a key building block in pharmaceutical and materials science research, the stability and purity of this reagent are paramount for reproducible and successful outcomes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling, storage, and use of this compound. We will delve into the causality behind its stability issues and provide field-proven protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Issues

This section addresses the most common observations and questions from researchers working with this compound.

Q1: My vial of this compound, which was initially a light-colored solid/oil, has turned dark brown. What caused this, and can I still use it?

A: This is the most frequently encountered issue and is almost always due to oxidation. The aniline functional group (-NH₂) is highly susceptible to oxidation by atmospheric oxygen, a process often accelerated by exposure to light and elevated temperatures.[1] This oxidation leads to the formation of highly colored, complex polymeric impurities.

  • Causality: The lone pair of electrons on the nitrogen atom makes the amino group easily oxidizable. This process can initiate a cascade of reactions, including dimerization and polymerization, resulting in the observed color change from a pale hue to yellow, brown, or even dark red.

  • Usability: Using the discolored reagent without purification is strongly discouraged. The presence of these impurities can lead to inconsistent reaction yields, unexpected side products, and difficulties in product purification. Before use, the purity of the material must be assessed via an analytical method like HPLC or GC-MS. If significant impurities are detected, purification is necessary.

Q2: Why is this compound often sold and stored as a hydrochloride (HCl) salt?

A: The hydrochloride salt form is significantly more stable than the free base.

  • Expertise & Experience: By protonating the basic amino group to form the ammonium salt (Ar-NH₃⁺Cl⁻), the lone pair of electrons on the nitrogen is no longer readily available for oxidation. This dramatically improves the compound's shelf-life and resistance to discoloration upon storage. Most suppliers provide this more stable salt form.[2][3][4] For many applications, the free base must be freshly generated from the salt just prior to the reaction.

Q3: What are the definitive storage and handling procedures for this compound to maximize its shelf-life?

A: Proper storage is the most critical factor in preventing degradation.

  • For the Hydrochloride Salt: This form is relatively stable and can typically be stored at room temperature in a tightly sealed container, away from direct light.[3]

  • For the Free Base: The free base is significantly more sensitive and requires stringent handling.

    • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent contact with oxygen.

    • Temperature: Store in a cool, dark location. Refrigeration is recommended.

    • Container: Use an amber glass vial or a container wrapped in aluminum foil to protect it from light.

    • Incompatibilities: Store away from strong oxidizing agents and acids.[5][6]

Q4: I am observing poor peak shape (tailing) during HPLC analysis of my reaction. Could this be related to the aniline?

A: Yes, this is a common analytical challenge with basic compounds like anilines.

  • Causality: Peak tailing in reversed-phase HPLC is often caused by secondary interactions between the basic amine group and acidic silanol groups present on the surface of standard silica-based columns.[7][8]

  • Solution: To achieve sharp, symmetrical peaks, you can:

    • Use an End-Capped Column: These columns have fewer free silanol groups.

    • Modify the Mobile Phase: Adding a small amount of a competitive base (like triethylamine) or an acid (like formic or trifluoroacetic acid) to the mobile phase can suppress the silanol interactions.[7] For anilines, using an acidic modifier to keep the analyte protonated is a very effective strategy.

Part 2: Troubleshooting Guides and Experimental Workflows

This section provides actionable steps to diagnose and solve common experimental problems.

Issue: Inconsistent Reaction Yields or Unexpected Byproducts

If you are experiencing variability in your reaction outcomes, the purity of your this compound is a primary suspect. The following workflow helps diagnose the issue.

G cluster_start Diagnostic Workflow Start Start: Inconsistent Reaction Results CheckPurity Assess Purity of Starting Material (See HPLC Protocol) Start->CheckPurity PurityDecision Purity ≥ 98%? CheckPurity->PurityDecision Proceed Proceed with Reaction Under Inert Atmosphere PurityDecision->Proceed  Yes Purify Purify Reagent (See Purification Protocol) PurityDecision->Purify No AnalyzeByproducts Root Cause is Likely Reaction Conditions or Other Reagents Proceed->AnalyzeByproducts Purify->CheckPurity Re-assess after purification IdentifyImpurities Analyze Impurities via LC-MS to Understand Side Reactions Purify->IdentifyImpurities

Caption: Troubleshooting workflow for inconsistent reactions.

Visualizing the Degradation Pathway

Understanding the mechanism of degradation helps reinforce the importance of proper handling. Oxidation is the primary route of decomposition.

G cluster_pathway Simplified Oxidative Degradation Pathway Aniline This compound (Stable, Colorless) Radical Radical Cation Intermediate (Highly Reactive) Aniline->Radical Oxidants O₂, Light, Heat Oxidants->Aniline Polymer Dimers & Polymers (Colored Impurities) Radical->Polymer Dimerization & Further Oxidation

Caption: The primary pathway for aniline degradation.

Part 3: Key Experimental Protocols

These protocols provide detailed, self-validating methodologies for handling, analysis, and purification.

Protocol 1: Liberation of Free Aniline from its Hydrochloride Salt

Purpose: To generate the reactive free base from the stable HCl salt for immediate use in a reaction.

Materials:

  • This compound HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

Methodology:

  • Dissolve the this compound HCl salt in deionized water.

  • Transfer the solution to a separatory funnel and add an equal volume of diethyl ether or ethyl acetate.

  • Slowly add the saturated NaHCO₃ solution portion-wise until effervescence ceases. This neutralizes the HCl and deprotonates the aniline.

  • Gently shake the separatory funnel, venting frequently.

  • Allow the layers to separate and extract the aqueous layer two more times with the organic solvent.

  • Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent.

  • The resulting solution contains the free aniline and should be used immediately. The solvent can be removed under reduced pressure if the neat oil is required, but this exposes it to heat and potential oxidation.

Protocol 2: Standard HPLC-UV Method for Purity Assessment

Purpose: To quantify the purity of this compound and detect potential impurities. This method is adapted from standard procedures for fluoroaniline analysis.[9]

Instrumentation:

  • HPLC system with UV-Vis detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Methodology:

  • Sample Preparation: Prepare a sample solution of ~1 mg/mL in methanol or acetonitrile. Dilute this stock to a final concentration of ~0.1 mg/mL with the mobile phase. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (containing 0.1% Formic Acid) in a 60:40 v/v ratio.

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30°C.[9]

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Run the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 3: Purification of Discolored this compound

Purpose: To remove colored impurities from a degraded sample.

Methodology (Column Chromatography):

  • Prepare a silica gel column using a non-polar solvent system (e.g., Hexanes/Ethyl Acetate).

  • Dissolve the impure aniline in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed material onto the column.

  • Elute the column with a gradient of Hexanes/Ethyl Acetate (e.g., starting from 95:5 and gradually increasing the polarity).

  • Collect fractions and monitor by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

  • Immediately place the purified product under an inert atmosphere.

Part 4: Data Summary Table

For quick reference, the following table summarizes the recommended starting parameters for analytical method development.

ParameterHPLC-UV MethodGC-MS Method
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm)Capillary Column (e.g., DB-5ms, 30m x 0.25mm)
Mobile/Carrier Gas Acetonitrile/Water with 0.1% Formic AcidHelium at 1.0 mL/min[8]
Temperature 30°C (Column Oven)Oven Program: 50°C (2 min), ramp 10°C/min to 280°C[8]
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmMass Spectrometry (EI, Scan m/z 40-400)
Injector Temp. N/A250°C[8]
Key Application Routine purity checks, reaction monitoring[10]Analysis of volatile impurities, structural confirmation[8][10]

References

  • Washington State University. (n.d.). Aniline. WSU Environmental Health & Safety. [Link]
  • Techno PharmChem. (n.d.).
  • Oakwood Chemical. (n.d.). This compound, HCl, min 98%. [Link]
  • Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?[Link]
  • Labcompare. (n.d.).

Sources

Technical Support Center: A Troubleshooting Guide for Reactions Involving 4-Ethoxy-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethoxy-2-fluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common reactions involving this versatile intermediate. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, offering explanations grounded in chemical principles and practical, field-proven solutions.

I. Understanding the Reactivity of this compound

This compound is a substituted aniline that presents a unique combination of electronic and steric properties. The ethoxy group at the 4-position is electron-donating, activating the aromatic ring towards electrophilic substitution. Conversely, the fluorine atom at the 2-position is electron-withdrawing, influencing the reactivity of the adjacent amino group and the aromatic ring.[1] The primary reactive sites are the nucleophilic amino group and the aromatic ring itself, which can participate in various transformations.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges encountered when using this compound in various chemical transformations.

A. Amide Bond Formation

Amide bond formation is a crucial reaction in medicinal chemistry, often involving the coupling of an amine with a carboxylic acid.

Question 1: I am observing low yields or no reaction in the amide coupling of this compound with my carboxylic acid using standard coupling reagents (e.g., DCC, EDC/HOBt). What is going wrong?

Answer:

Several factors can contribute to poor yields in amide coupling reactions with this compound:

  • Reduced Nucleophilicity: The fluorine atom at the ortho position to the amine inductively withdraws electron density, reducing the nucleophilicity of the amino group. This makes it less reactive towards activated carboxylic acids compared to non-fluorinated anilines.

  • Steric Hindrance: The ortho-fluoro substituent can also introduce steric hindrance around the amino group, impeding the approach of a bulky activated carboxylic acid intermediate.[2]

  • Inappropriate Coupling Reagent: Standard coupling reagents might not be sufficiently reactive to overcome the reduced nucleophilicity of this compound.

Troubleshooting Workflow:

G start Low Yield in Amide Coupling check_reagents Verify Purity of Starting Materials start->check_reagents increase_temp Increase Reaction Temperature check_reagents->increase_temp If purity is confirmed change_coupling Switch to a More Potent Coupling Reagent increase_temp->change_coupling If no improvement success Improved Yield increase_temp->success If successful change_solvent Optimize Solvent change_coupling->change_solvent If still low yield change_coupling->success If successful acyl_fluoride Consider Acyl Fluoride Method change_solvent->acyl_fluoride For challenging substrates change_solvent->success If successful acyl_fluoride->success G start Prepare Aniline Solution in Acid cool Cool to 0-5 °C start->cool add_nitrite Slowly Add NaNO2 Solution cool->add_nitrite monitor_temp Maintain Temperature < 5 °C add_nitrite->monitor_temp stir Stir for 15-30 min after addition add_nitrite->stir Addition complete monitor_temp->add_nitrite Continue addition use_immediately Use Diazonium Salt Solution Immediately for Next Step stir->use_immediately

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 4-Ethoxy-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Ethoxy-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot the challenges encountered when transitioning the synthesis of this key building block from the laboratory to pilot or industrial scale.

The most common and industrially viable pathway to this compound involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Ethoxylation of 2,4-difluoronitrobenzene to selectively displace the para-fluorine atom, yielding 4-ethoxy-2-fluoronitrobenzene.

  • Reduction: Conversion of the nitro group of the intermediate to an amine via catalytic hydrogenation to produce the final product.

This guide is structured to address specific issues you may encounter during each stage of this process.

Overall Synthesis Workflow

G cluster_0 Step 1: Ethoxylation (SNAr) cluster_1 Step 2: Reduction cluster_2 Work-up & Purification start 2,4-Difluoronitrobenzene + Sodium Ethoxide proc1 Reaction in Anhydrous Solvent (e.g., Ethanol, THF) start->proc1 inter Intermediate: 4-Ethoxy-2-fluoronitrobenzene proc1->inter Aqueous Quench & Extraction proc2 Catalytic Hydrogenation (e.g., Pd/C, H₂) inter->proc2 crude Crude this compound proc2->crude Solvent Exchange filt Catalyst Filtration crude->filt dist Vacuum Distillation or Salt Formation (HCl) filt->dist final Pure this compound (>98%) dist->final

Caption: High-level workflow for the two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to directly resolve problems encountered during scale-up.

Category 1: Ethoxylation (SNAr) Reaction

Q1: My ethoxylation reaction is stalling or showing poor conversion at a larger scale, which wasn't an issue in the lab.

A1: This is a common scale-up challenge related to mass and heat transfer, as well as reagent sensitivity.

  • Cause - Moisture Contamination: Sodium ethoxide is extremely reactive towards water.[1][2] On a larger scale, it's more challenging to ensure all solvents, reagents, and the reactor itself are perfectly anhydrous. Moisture consumes the base, reducing its effective stoichiometry and stalling the reaction.

    • Solution: Use freshly distilled, anhydrous solvents. If using solid sodium ethoxide, ensure it has been stored under an inert atmosphere and is a free-flowing powder. For large-scale operations, using a commercially prepared solution of sodium ethoxide in ethanol can be more convenient, but its assay must be verified.[3]

  • Cause - Inefficient Mixing: The reaction can be heterogeneous, especially if the base has limited solubility. Inadequate agitation in a large reactor leads to poor dispersion and localized concentration gradients, preventing the reactants from interacting effectively.

    • Solution: Ensure your reactor's agitation system (impeller type, speed) is sufficient for the batch volume and viscosity. Baffles within the reactor can significantly improve mixing efficiency.

  • Cause - Poor Temperature Control: The SNAr reaction is exothermic. Poor heat transfer in a large vessel can lead to an internal temperature that is lower than the setpoint of the external heating jacket, slowing the reaction rate.

    • Solution: Monitor the internal batch temperature closely. Use a properly sized heating/cooling system for your reactor volume to maintain the optimal reaction temperature.

Q2: I'm observing a significant amount of a side-product identified as 2,4-diethoxynitrobenzene. How can I improve selectivity for the mono-ethoxylated product?

A2: Formation of the di-substituted product indicates that the second fluorine atom (at the C2 position) is also undergoing substitution. While the C4 position is more activated, high temperatures and excess nucleophile can drive the second substitution.

  • Cause - Excess Sodium Ethoxide: Using a large excess of sodium ethoxide can increase the rate of the second, less favorable substitution.

    • Solution: Carefully control the stoichiometry. Use no more than 1.05-1.1 equivalents of sodium ethoxide. Perform a small-scale trial to find the optimal ratio for your specific conditions.

  • Cause - High Reaction Temperature: Higher temperatures provide the activation energy needed to overcome the barrier for the less reactive C2 position.

    • Solution: Lower the reaction temperature. While this may increase the reaction time, it will significantly enhance selectivity. A temperature range of 60-80°C is often a good starting point for optimization.

Category 2: Catalytic Hydrogenation (Nitro Reduction)

Q1: The catalytic hydrogenation is very slow or has stopped before all the starting material is consumed.

A1: Catalyst deactivation or process limitations are the most common culprits. The reduction of nitroarenes is highly dependent on the catalyst's activity.[4]

  • Cause - Catalyst Poisoning: Sulfur compounds, strong acids, or other impurities present in the starting materials or solvent can irreversibly bind to the active sites of the palladium catalyst, rendering it inactive.

    • Solution: Ensure the 4-ethoxy-2-fluoronitrobenzene intermediate is of high purity. If necessary, purify it via distillation or recrystallization before the hydrogenation step. Use high-purity, hydrogen-tested solvents.

  • Cause - Insufficient Hydrogen Mass Transfer: On a large scale, dissolving hydrogen gas into the liquid phase can become the rate-limiting step. If the catalyst is "starved" of hydrogen, the reaction will halt.

    • Solution: Increase the agitator speed to improve surface gas dispersion. Ensure the hydrogen sparging tube is positioned correctly below the agitator. Increasing the hydrogen pressure will also increase its solubility in the reaction medium.

  • Cause - Water Co-product Inhibition: The reaction produces two equivalents of water for every mole of nitro compound reduced. This water can accumulate on the catalyst surface and inhibit its activity.

    • Solution: Using a co-solvent that can azeotropically remove water or a solvent system in which water has some solubility can help, though this is less common in standard hydrogenations. More practically, ensuring a sufficiently high catalyst loading can help overcome this inhibition.

Q2: I am observing de-fluorination as a significant side-reaction, leading to 4-ethoxyaniline impurity.

A2: Hydrodehalogenation is a known side reaction during the catalytic hydrogenation of halogenated nitroaromatics, particularly with palladium catalysts.[5]

  • Cause - Catalyst Choice and Condition: Palladium on carbon (Pd/C) is highly active but can also be aggressive in cleaving C-F bonds, especially at higher temperatures and pressures.

    • Solution:

      • Lower Temperature and Pressure: Operate at the mildest conditions that still provide a reasonable reaction rate (e.g., 30-50°C, 50-100 psi H₂).

      • Alternative Catalyst: Consider using a different catalyst system. Platinum on carbon (Pt/C) is often less prone to causing dehalogenation.[5] Specialized or doped catalysts may also offer higher selectivity.

      • Reaction Additives: In some cases, adding a small amount of a reaction modifier (like a carefully controlled amount of a base or a catalyst "moderator") can suppress the dehalogenation pathway. This requires careful optimization.

Troubleshooting Workflow: Low Yield in Hydrogenation

G cluster_incomplete Incomplete Conversion cluster_byproducts Byproduct Formation start Low Yield in Hydrogenation Step q1 HPLC shows unreacted starting material? start->q1 q2 HPLC shows significant byproducts? q1->q2 No a1 Check H₂ pressure & uptake rate q1->a1 Yes b1 Primary byproduct is de-fluorinated aniline? q2->b1 Yes a2 Increase agitation speed a1->a2 a3 Test catalyst activity on a small scale a2->a3 a4 Filter and add fresh catalyst a3->a4 b2 Reduce temperature and/or pressure b1->b2 Yes b4 Other byproducts observed? (e.g., azo/azoxy compounds) b1->b4 No b3 Switch to Pt/C catalyst b2->b3 b5 Ensure complete reaction (longer time or more catalyst) b4->b5

Caption: Decision tree for troubleshooting low yields in the nitro reduction step.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns during the scale-up of this synthesis?

A: Both steps have significant hazards that are amplified at scale.

  • Sodium Ethoxide: This reagent is corrosive, flammable, and reacts violently with water.[2] Always handle it in a dry, inert atmosphere. In case of fire, use a dry chemical powder (Class D extinguisher for metal fires if sodium metal was the precursor); do not use water.[6]

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) is pyrophoric, especially after use when it is dry and saturated with hydrogen. It can ignite spontaneously upon contact with air. The catalyst should always be handled wet with solvent or water and under an inert atmosphere (e.g., nitrogen or argon). Hydrogen gas is highly flammable and can form explosive mixtures with air. The reactor must be properly grounded to prevent static discharge.

  • Product Toxicity: this compound, like other anilines, is toxic and can be absorbed through the skin.[7] It may cause irritation and methemoglobinemia.[7] Always handle the compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8][9]

Q: How can I best purify the final product at a multi-kilogram scale?

A: The two most viable industrial methods are vacuum distillation and salt formation.

  • Vacuum Distillation: this compound is a liquid at room temperature, making vacuum distillation an excellent choice for removing non-volatile impurities (catalyst residues, salts) and some colored byproducts. The high boiling point requires a good vacuum system to avoid thermal degradation.

  • Crystallization via Salt Formation: If distillation is not practical or does not remove certain impurities, forming a salt can be a highly effective purification method. Reacting the crude aniline with hydrochloric acid (HCl) in a suitable solvent (like isopropanol or ethyl acetate) will precipitate this compound hydrochloride.[10] The salt can be collected by filtration, washed, and then either used directly or neutralized with a base to regenerate the pure free aniline.

Q: What analytical methods are recommended for in-process control?

A: For monitoring reaction progress and purity:

  • Thin Layer Chromatography (TLC): Excellent for quick, qualitative checks on the laboratory scale.

  • Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): These are essential for quantitative analysis at scale. They can accurately track the disappearance of starting materials and the formation of the product and byproducts, allowing for precise determination of reaction completion.

Data & Protocols

Table 1: Comparison of Hydrogenation Conditions
ParameterCondition A (Standard)Condition B (High Selectivity)Condition C (High Throughput)
Catalyst 5% Pd/C5% Pt/C10% Pd/C
Catalyst Loading 1-2 mol%1-2 mol%0.5-1 mol%
Solvent Methanol or EthanolEthyl AcetateMethanol
H₂ Pressure 50-100 psi50 psi200-300 psi
Temperature 40-50 °C25-35 °C60-70 °C
Typical Yield >95%>95%>95%
Key Impurity ~1-3% De-fluorinated product<0.5% De-fluorinated product>5% De-fluorinated product
Pros Good balance of speed and cost.Excellent selectivity.Fast reaction time.
Cons Moderate de-fluorination risk.More expensive catalyst, slower.High risk of de-fluorination.
Experimental Protocol 1: Scale-Up Ethoxylation
  • Materials: 2,4-Difluoronitrobenzene (1.0 eq), Sodium ethoxide solution in ethanol (21 wt%, 1.05 eq), Anhydrous Ethanol.

  • Procedure:

    • Charge a dry, inerted reactor with 2,4-difluoronitrobenzene and anhydrous ethanol.

    • Begin agitation and heat the mixture to 70-75°C.

    • Slowly add the sodium ethoxide solution over 1-2 hours, maintaining the internal temperature below 80°C.

    • Hold the reaction mixture at 75-80°C for 4-6 hours, monitoring for completion by HPLC/GC.

    • Once complete, cool the reaction to room temperature.

    • Quench the reaction by slowly transferring the mixture into a separate vessel containing cold water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., toluene or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-ethoxy-2-fluoronitrobenzene.

Experimental Protocol 2: Scale-Up Catalytic Hydrogenation
  • Materials: 4-Ethoxy-2-fluoronitrobenzene (1.0 eq), 5% Pd/C (wet, 1 mol%), Methanol, Hydrogen gas.

  • Procedure:

    • Charge the hydrogenation reactor with the crude 4-ethoxy-2-fluoronitrobenzene and methanol.

    • Under a nitrogen atmosphere, carefully add the wet 5% Pd/C catalyst as a slurry in methanol. Ensure no catalyst is exposed to air.

    • Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen.

    • Pressurize the reactor to 50 psi with hydrogen and heat to 40°C.

    • Maintain vigorous agitation. Monitor the reaction by hydrogen uptake and periodic sampling for HPLC/GC analysis.

    • After the reaction is complete (typically 3-5 hours), cool the reactor to room temperature and vent the hydrogen.

    • Purge the reactor three times with nitrogen.

    • Carefully filter the reaction mixture through a pad of Celite® under a nitrogen blanket to remove the catalyst. Wash the filter cake with methanol.

    • The combined filtrate contains the crude product, which can be concentrated and purified by vacuum distillation.

References

  • BenchChem. (2025).
  • ChemicalBook. (n.d.). The Chemistry of Sodium Ethoxide: Synthesis and Industrial Use. ChemicalBook.
  • ResearchGate. (n.d.). How to obtain pure aniline from a mixture of phenol and aniline?.
  • Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Chemistry LibreTexts.
  • ChemicalBook. (2023).
  • Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (n.d.).
  • Echemi. (2022).
  • Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Loba Chemie.
  • Organic Syntheses. (n.d.).
  • YouTube. (2020). Aniline : Organic synthesis. YouTube.
  • Apollo Scientific. (2023).
  • Organic Chemistry Portal. (n.d.).
  • MDPI. (2023). Direct Aniline Formation with Benzene and Hydroxylamine. MDPI.
  • Guidechem. (n.d.). What are the synthesis and toxicity of 4-Fluoroaniline?. Guidechem.
  • MDPI. (n.d.). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. MDPI.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Fluoroaniline. BenchChem Tech Support.
  • LGC Standards. (n.d.). This compound, HCl, min 98%, 5 grams. LGC Standards.

Sources

Technical Support Center: Purification Strategies for Reactions Involving 4-Ethoxy-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-Ethoxy-2-fluoroaniline in their synthetic workflows. Unreacted starting material can be a common challenge in achieving high product purity. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to effectively remove residual this compound from your reaction mixture. The methodologies presented are grounded in established chemical principles and validated through extensive laboratory application.

Understanding the Challenge: The Chemical Nature of this compound

This compound is an aromatic amine. Its basicity, conferred by the lone pair of electrons on the nitrogen atom, is the primary characteristic we can exploit for its removal. However, the presence of the electron-withdrawing fluorine atom and the electron-donating ethoxy group modulates its reactivity and physical properties. A successful purification strategy depends on the nature of your desired product, specifically its stability to acidic or basic conditions and its physical properties (e.g., solid vs. oil, polarity).

Decision Workflow for Purification Method Selection

Before diving into specific protocols, it's crucial to select the most appropriate method based on the scale of your reaction and the properties of your product. The following diagram outlines a logical decision-making process.

Purification_Decision_Workflow Decision Workflow for Removing Unreacted this compound start Reaction Complete. Crude mixture contains This compound is_product_acid_stable Is the desired product stable to acid? start->is_product_acid_stable acidic_wash Perform Acidic Wash (Liquid-Liquid Extraction) is_product_acid_stable->acidic_wash Yes is_product_solid Is the desired product a solid? is_product_acid_stable->is_product_solid No acidic_wash->is_product_solid recrystallization Recrystallization is_product_solid->recrystallization Yes chromatography Column Chromatography is_product_solid->chromatography No end Pure Product recrystallization->end is_separation_difficult Is separation by other methods proving difficult? chromatography->is_separation_difficult scavenger_resin Consider Scavenger Resins or Chemical Quenching scavenger_resin->end is_separation_difficult->scavenger_resin Yes is_separation_difficult->end No

Caption: Decision workflow for selecting a purification method.

FAQ and Troubleshooting Guides

Method 1: Acidic Wash (Liquid-Liquid Extraction)

This is often the first and most efficient method to try for removing basic impurities like anilines, provided your desired product is stable under acidic conditions.[1][2]

Q1: How does an acidic wash remove this compound?

A1: The basic nitrogen atom of the aniline is protonated by an acid (e.g., hydrochloric acid) to form an ammonium salt.[2] This salt is ionic and therefore highly soluble in the aqueous phase, while your typically less polar organic product remains in the organic phase. This allows for a clean separation using a separatory funnel.

Q2: My product is also an amine. Can I still use an acidic wash?

A2: This depends on the relative basicities (pKa values) of your product and this compound. If your product is significantly less basic, a carefully controlled acidic wash with a dilute acid might be selective. However, if your product is also a primary, secondary, or a relatively basic tertiary amine, it will also be protonated and extracted into the aqueous layer. In such cases, this method is not suitable.

Q3: I performed an acidic wash, but I still see the aniline spot on my TLC. What went wrong?

A3: There are several possibilities:

  • Insufficient Acid: You may not have used enough acid to protonate all of the aniline. It's recommended to use multiple washes with a fresh portion of the acidic solution.[1]

  • Inadequate Mixing: Ensure you have shaken the separatory funnel vigorously for a sufficient amount of time (e.g., 1-2 minutes) to allow for complete extraction.

  • Emulsion Formation: Emulsions can trap the organic layer and prevent clean separation. If an emulsion forms, letting the mixture stand or adding brine can help to break it.

Experimental Protocol: Acidic Wash
  • Dissolution: Dissolve your crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).[1][2]

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with 1M HCl at least two more times to ensure complete removal of the aniline.[1]

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution).

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter or decant the solution and remove the solvent under reduced pressure to yield the purified product.

Method 2: Flash Column Chromatography

When an acidic wash is not feasible or for removing trace amounts of aniline after an initial purification, flash column chromatography is a powerful technique.[3][4]

Q4: My aniline is streaking or "sticking" to the silica gel column. How can I prevent this?

A4: This is a common issue due to the acidic nature of silica gel interacting with the basic aniline.[5][6] To mitigate this, add a small amount of a competing base to your eluent system.[5][6] Triethylamine (Et₃N) at a concentration of 0.1-1% is typically effective.[4][5] The triethylamine will preferentially interact with the acidic sites on the silica, allowing your aniline and product to elute more cleanly.

Q5: What is a good starting eluent system for separating my product from this compound?

A5: The ideal eluent system depends on the polarity of your product. A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[1] Use Thin Layer Chromatography (TLC) to determine an appropriate solvent ratio.[1] Aim for a retention factor (Rf) of around 0.2-0.4 for your desired product to achieve good separation.[1] Remember to add 0.1-1% triethylamine to your TLC developing chamber and your column eluent.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).[1] The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

  • Elution: Run the column with the predetermined eluent system. You can use an isocratic elution (constant solvent mixture) or a gradient elution (gradually increasing the polarity).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Method 3: Recrystallization

If your desired product is a solid, recrystallization can be an excellent method for achieving high purity.[7][8][9]

Q6: How do I choose a suitable solvent for recrystallizing my product to remove the aniline?

A6: The ideal solvent should dissolve your product sparingly at room temperature but completely at an elevated temperature.[7] Conversely, the this compound should either be very soluble in the cold solvent or insoluble in the hot solvent. A mixed solvent system, consisting of a "good" solvent and a "poor" solvent, can also be very effective.[7]

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose an appropriate recrystallization solvent or solvent pair based on the solubility of your product and the aniline impurity.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Method 4: Scavenger Resins

For challenging separations or to ensure complete removal of the aniline, scavenger resins offer a highly selective and straightforward approach.[10][11][12][13]

Q7: What are scavenger resins and how do they work for primary amine removal?

A7: Scavenger resins are solid-supported reagents with functional groups designed to react covalently and irreversibly with specific types of molecules.[13][14] For primary amines, resins functionalized with aldehydes (to form imines) or isocyanates are particularly effective.[11][12] The resin-bound aniline can then be simply filtered off, leaving your purified product in solution.

Experimental Protocol: Amine Scavenging with a Resin
  • Resin Selection: Choose a scavenger resin appropriate for primary amines (e.g., an aldehyde or isocyanate-functionalized polystyrene resin).

  • Incubation: Add the scavenger resin to a solution of your crude product in a suitable solvent (e.g., dichloromethane, THF).

  • Agitation: Gently agitate the mixture at room temperature for a specified time (consult the resin manufacturer's instructions).

  • Filtration: Filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of fresh solvent and combine the filtrates.

  • Concentration: Remove the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

MethodSelectivityScaleSpeedCostKey Consideration
Acidic Wash Good (for basic amines)LargeFastLowProduct must be acid-stable.
Chromatography ExcellentSmall to MediumMediumMediumCan be time-consuming; requires solvent.
Recrystallization Excellent (for solids)Medium to LargeSlowLowProduct must be a crystalline solid.
Scavenger Resins ExcellentSmall to MediumMediumHighHigher cost of reagents.

References

  • US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents.
  • US8455691B2 - Process for the purification of aromatic amines - Google Patents.
  • Methods for removing unreacted aniline from N-Phenylphthalimide product - Benchchem.
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Analytical techniques for assessing the purity of 4-Ethoxy-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the analytical assessment of 4-Ethoxy-2-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals who require robust, reliable, and validated methods for determining the purity of this critical chemical intermediate. We provide in-depth, field-proven insights, troubleshooting guides, and detailed protocols to ensure the integrity of your analytical results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers encounter when tasked with analyzing this compound.

Q1: What are the primary analytical techniques for assessing the purity of this compound?

The choice of analytical technique is critical and depends on the specific purity question you are asking—are you looking for trace volatile impurities, non-volatile process contaminants, or confirming the overall purity percentage? For a comprehensive analysis of this compound, a multi-technique approach is often warranted. The three most powerful and commonly employed methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Each technique offers distinct advantages and is sensitive to different types of impurities.[1] A comparative summary is provided below.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[2]Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection and identification.[2]Provides detailed structural information and quantification based on the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F).[1]
Best Suited For Quantifying the main component and non-volatile or thermally sensitive impurities. Ideal for routine quality control.Identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or specific by-products.[2]Absolute quantification (qNMR) without a specific reference standard, structural confirmation of the main component, and identification of structurally related impurities.[3]
Key Advantages Versatile, robust, and provides excellent quantitative accuracy and precision.[2]High sensitivity and provides structural information from mass spectra, aiding in the identification of unknown volatile impurities.[2]Provides unambiguous structural information. ¹⁹F qNMR is highly precise for fluorine-containing compounds.[3]
Limitations May not be suitable for very volatile impurities which may elute with the solvent front.The analyte must be volatile and thermally stable; anilines can sometimes degrade at high inlet temperatures.[4][5][6]Lower sensitivity compared to chromatographic techniques; may not detect trace-level impurities below ~0.1%.
Q2: How do I develop a robust HPLC-UV method for routine purity analysis of this compound?

Developing a validated HPLC method is essential for reliable purity assessment in pharmaceutical development.[7][8] A robust method ensures that results are accurate, precise, and consistent across different labs and systems.[8][9] Reversed-phase HPLC (RP-HPLC) is the most effective technique for this class of compounds.[10][11]

Here is a comprehensive, step-by-step protocol designed to be a self-validating system.

Experimental Protocol: RP-HPLC Method for this compound

1. Objective: To determine the purity of this compound by separating the main component from potential impurities.

2. Instrumentation & Materials:

  • HPLC system with gradient pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Sample Diluent: 50:50 mixture of Mobile Phase A and B.

  • This compound sample.

  • 0.45 µm syringe filters.

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30°CEnsures reproducible retention times by controlling viscosity and mass transfer.
Detection Wavelength 240 nmAnilines typically have strong UV absorbance in this region. A UV scan of the analyte should be performed to confirm the optimal wavelength.
Injection Volume 10 µLA small volume minimizes potential for column overload and peak distortion.[12]
Gradient Elution 0-2 min: 30% B2-15 min: 30% to 80% B15-17 min: 80% B17-17.1 min: 80% to 30% B17.1-20 min: 30% BA gradient is used to elute a range of potential impurities with varying polarities and ensures the column is cleaned after each injection.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to prevent blockage of the column frit.[13]

5. System Suitability Test (SST) - The Self-Validating Step: Before analyzing samples, the system's performance must be verified. This is a core requirement of any validated analytical procedure.[7]

  • Inject the sample solution five times consecutively.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): Should be ≤ 1.5 for the main peak. A value greater than this may indicate secondary interactions.[14]

    • Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0%.

    • Relative Standard Deviation (%RSD) of Retention Time: Should be ≤ 1.0%.

  • Causality: Meeting these criteria demonstrates that the HPLC system is providing precise and reproducible results at the time of analysis, ensuring the trustworthiness of the sample data.

6. Analysis and Purity Calculation:

  • Inject a blank (diluent) to ensure no system peaks interfere with the analysis.

  • Inject the prepared sample solution.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Q3: When is GC-MS a better choice, and what are the key parameters?

GC-MS is the preferred method when you need to identify and quantify volatile or semi-volatile impurities that might be missed by HPLC.[2] This includes residual solvents from the synthesis, volatile starting materials, or certain thermally stable by-products. The mass spectrometer provides definitive identification of these components.

Experimental Protocol: GC-MS Method for Volatile Impurities

1. Objective: To identify and quantify volatile and semi-volatile impurities in a this compound sample.

2. Instrumentation & Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with 5% phenyl methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Sample solvent: Dichloromethane or Methanol.

3. GC-MS Conditions:

ParameterRecommended SettingRationale
Injector Temperature 250°CHot enough to ensure complete volatilization of the analyte and impurities, but low enough to minimize potential thermal degradation.[15]
Oven Program Initial: 70°C, hold 2 minRamp: 15°C/min to 280°C, hold 5 minThis program provides good separation for a wide range of volatile impurities.
Ion Source Temp. 230°CA standard temperature for robust ionization.[3]
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible fragmentation patterns for library matching.[3]
Mass Scan Range m/z 40-450Covers the expected mass range for the parent molecule and potential smaller impurities.

4. Sample Preparation:

  • Prepare a ~1 mg/mL solution of the this compound sample in a suitable volatile solvent.

5. Analysis:

  • Inject the sample solution.

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). The purity is assessed by comparing the peak area of the main component to the areas of any detected impurity peaks.

Q4: How can NMR spectroscopy confirm identity and assess purity?

NMR spectroscopy is an exceptionally powerful tool for confirming the chemical structure of your this compound and can also be used for quantitative purity assessment (qNMR).[1] It provides unambiguous evidence of the compound's identity by mapping the chemical environment of each nucleus.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the ethoxy group (a quartet and a triplet), and the amine protons. The integration of these signals should match the number of protons in the molecule. Impurities will present as extra, unassigned peaks. The chemical shifts of aromatic protons are influenced by the substituents on the ring.[16][17] The electron-donating ethoxy and amino groups will shift ortho and para protons to a higher field (lower ppm), while the electron-withdrawing fluorine will have the opposite effect.[16]

  • ¹³C NMR: The carbon NMR spectrum will show the exact number of unique carbon atoms in the molecule, providing further structural confirmation.

  • ¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly specific and sensitive technique. It will show a single primary signal for the fluorine on the ring, and the presence of other fluorine-containing impurities would be immediately obvious. For quantitative purposes, ¹⁹F qNMR can be used with a certified internal standard to determine absolute purity with high precision.[3]

Expected ¹H NMR Signals for this compound
Aromatic Protons (3H): Complex multiplets, typically between 6.5-7.5 ppm.[17]
Amine Protons (-NH₂): A broad singlet, which can vary in chemical shift (e.g., 3.5-5.0 ppm) and may exchange with D₂O.[16]
Ethoxy Methylene (-OCH₂-): A quartet, typically around 4.0 ppm.
Ethoxy Methyl (-CH₃): A triplet, typically around 1.4 ppm.
Part 2: Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

HPLC Troubleshooting

Q: My this compound peak is tailing severely. What is the cause and how do I fix it?

Peak tailing is a common issue when analyzing basic compounds like anilines.[13] The primary cause is often secondary interactions between the basic amine group and acidic residual silanol groups on the surface of the silica-based stationary phase.[14] This leads to a portion of the analyte being retained longer than the main peak, causing asymmetry.

Use the following workflow to diagnose and resolve the issue.

HPLC_Tailing_Troubleshooting start_node Peak Tailing Observed (Asymmetry > 1.5) check_ph Check Mobile Phase pH Is it acidic (pH 2.5-3.5)? start_node->check_ph check_buffer Check Buffer Concentration Is it sufficient (20-50 mM)? check_ph->check_buffer Yes solution_ph Action: Lower Mobile Phase pH (e.g., use 0.1% TFA or Formic Acid) check_ph->solution_ph No check_column Evaluate Column Health Is the column old or contaminated? check_buffer->check_column Yes solution_buffer Action: Increase Buffer Concentration check_buffer->solution_buffer No check_overload Check for Overload Is the sample too concentrated? check_column->check_overload No solution_column Action: Flush column, replace frit, or use a new column. check_column->solution_column Yes solution_overload Action: Dilute sample or reduce injection volume. check_overload->solution_overload Yes end_node Problem Resolved: Symmetrical Peak check_overload->end_node No solution_ph->end_node solution_buffer->end_node solution_column->end_node solution_overload->end_node

Caption: Troubleshooting workflow for HPLC peak tailing.

Detailed Explanation:

  • Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) ensures the aniline's amino group is protonated (-NH₃⁺) and the silanol groups (Si-OH) are not ionized.[14] This prevents the strong ionic interaction that causes tailing. Using an additive like formic acid or trifluoroacetic acid is highly effective.

  • Buffer Concentration: If you are using a buffer, ensure its concentration is adequate (typically 20-50 mM) to control the pH effectively across the column.[13]

  • Column Health: An old or contaminated column may have irreversibly active sites or a partially blocked frit. Try flushing the column or, if the problem persists, replace it. Using a guard column can extend the life of your analytical column.[18]

  • Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[12] Try diluting your sample 10-fold to see if the peak shape improves.

GC-MS Troubleshooting

Q: I suspect my this compound is degrading in the GC inlet. How can I confirm and prevent this?

Thermal degradation is a known risk for certain classes of compounds during GC analysis.[5][6] Anilines can be susceptible to degradation at elevated temperatures, especially if the GC inlet liner is not sufficiently inert.

Signs of Thermal Degradation:

  • A small or non-existent peak for the parent compound.

  • The appearance of one or more smaller, unexpected peaks that are consistent across multiple injections.

  • A broad, tailing peak for the parent compound, as degradation may be occurring continuously through the column.[6]

Confirmation and Prevention Strategy:

  • Lower the Inlet Temperature: Perform a series of injections, lowering the inlet temperature by 20-30°C for each run (e.g., start at 280°C, then try 250°C, then 220°C). If the parent peak area increases and the degradation peaks decrease at lower temperatures, thermal degradation is the likely cause.

  • Use an Inert Liner: Ensure you are using a high-quality, deactivated (silanized) inlet liner. Active sites in a dirty or old liner can catalyze degradation.

  • Minimize Residence Time: If using splitless injection, reduce the splitless hold time to move the analyte onto the column more quickly, minimizing its time in the hot inlet.

Part 3: Comprehensive Purity Assessment Workflow

For a complete and authoritative assessment of purity, especially in a drug development context, relying on a single technique is insufficient. A comprehensive workflow leverages the strengths of orthogonal methods to build a complete purity profile.

Purity_Workflow start This compound Sample hplc HPLC-UV Analysis (Main Component & Non-Volatiles) start->hplc gcms GC-MS Analysis (Volatile Impurities & Solvents) start->gcms nmr NMR Spectroscopy (Identity Confirmation) start->nmr hplc_result Purity ≥ 99.5%? No significant impurities? hplc->hplc_result gcms_result Volatiles below limit? gcms->gcms_result nmr_result Structure Confirmed? No unexpected signals? nmr->nmr_result hplc_result->gcms_result Yes fail FAIL: Investigate Impurities (Characterize & Quantify) hplc_result->fail No gcms_result->nmr_result Yes gcms_result->fail No pass Material Passes Purity Specification nmr_result->pass Yes nmr_result->fail No

Caption: Comprehensive workflow for purity assessment.

This workflow ensures that the sample is assessed for identity, major non-volatile impurities, and trace volatile components, providing a high degree of confidence in the final purity assignment. This aligns with regulatory expectations for method validation and impurity analysis.[7][19]

References
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  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
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  • Restek. (2014). [8]Troubleshooting HPLC- Tailing Peaks.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • ResearchGate. (2025). NMR Spectra of Anilines | Request PDF.
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  • Journal of Chromatographic Science. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
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  • PubMed. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. J Chromatogr Sci, 56(8), 724-730.
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  • Journal of Chromatographic Science. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
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Validation & Comparative

A Comparative Guide to 4-Ethoxy-2-fluoroaniline and 4-fluoroaniline in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and agrochemical synthesis, substituted anilines serve as indispensable building blocks.[1][2][3] Their utility is defined by the nature and position of substituents on the aromatic ring, which dictate reactivity, regioselectivity, and ultimately, the properties of the final bioactive molecules. This guide provides an in-depth, objective comparison of two critical aniline derivatives: 4-Ethoxy-2-fluoroaniline and 4-fluoroaniline. We will dissect how the presence of an ethoxy group in concert with a fluoro substituent alters the chemical behavior of the aniline core compared to its monosubstituted counterpart. This analysis is supported by mechanistic principles, comparative experimental data, and detailed protocols for key synthetic transformations, offering researchers, scientists, and drug development professionals a robust framework for strategic reagent selection.

Structural and Electronic Profile: A Tale of Two Anilines

The reactivity of an aromatic amine is a delicate balance of inductive and resonance effects conferred by its substituents. Understanding these electronic underpinnings is crucial to predicting their performance in a reaction.

  • 4-Fluoroaniline: This molecule features a potent ortho, para-directing amino group (-NH₂) whose strong electron-donating resonance effect (+M) significantly activates the aromatic ring towards electrophilic attack.[4] This is counteracted by the fluorine atom's strong inductive electron-withdrawal (-I) and weak resonance donation (+M). The net result is a highly activated ring, yet one whose basicity and nucleophilicity are tempered compared to aniline itself.

  • This compound: The introduction of an ethoxy group (-OEt) at the para-position dramatically alters the electronic landscape. The ethoxy group is a powerful activating group, donating electron density through a strong resonance effect (+M). This effect works in synergy with the amino group, making the aromatic ring exceptionally electron-rich. The ortho-fluoro substituent primarily exerts a strong inductive pull (-I), while also introducing significant steric hindrance around the adjacent amino group.

The interplay of these substituent effects is the primary driver of the differential reactivity observed between the two molecules.

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst Setup cluster_process Reaction & Workup Aniline Aniline Partner (4-Fluoroaniline or This compound) Reaction Combine in Toluene Heat at 100°C Aniline->Reaction ArBr Aryl Bromide ArBr->Reaction Catalyst Pd₂(dba)₃ / XPhos Catalyst->Reaction Base Base (NaOt-Bu) Base->Reaction Quench Quench with H₂O Reaction->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Product Coupled Product Purify->Product

Caption: Experimental workflow for comparative Buchwald-Hartwig amination.

Electrophilic Aromatic Substitution (EAS)

The high reactivity of the aniline ring often leads to over-reaction and oxidation in EAS. [4][5]A common strategy is to temporarily "tame" the amino group by converting it to an amide (e.g., acetanilide), which is still an ortho, para-director but is significantly less activating. [6]

  • Regioselectivity Analysis:

    • N-(4-fluorophenyl)acetamide: Electrophilic attack is directed to the positions ortho to the activating acetamido group (C2 and C6).

    • N-(4-ethoxy-2-fluorophenyl)acetamide: The directing effects are more complex. The powerful ortho, para-directing acetamido and ethoxy groups work in concert. The position C5 is ortho to the ethoxy group and para to the fluoro group, making it a highly probable site for substitution. The C3 position, ortho to both the acetamido and fluoro groups, is also activated but more sterically hindered.

This difference in regioselectivity is a critical consideration for synthetic planning. This compound offers a pathway to more complex, polysubstituted aromatic cores that are not directly accessible from 4-fluoroaniline.

Experimental Protocols

To provide a practical basis for comparison, we present a detailed protocol for the Buchwald-Hartwig amination described in Table 1.

Protocol: Palladium-Catalyzed Amination of 4-Bromotoluene

Materials:

  • Aniline derivative (4-Fluoroaniline or this compound) (1.0 mmol)

  • 4-Bromotoluene (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 mmol, 9.5 mg)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add the Pd₂(dba)₃, XPhos, and NaOt-Bu under an argon or nitrogen atmosphere. Causality: The palladium(0) catalyst and phosphine ligand are oxygen-sensitive; an inert atmosphere is critical to prevent catalyst deactivation.

  • Reagent Addition: Add the aniline derivative (1.0 mmol) and 4-bromotoluene (1.2 mmol) to the flask, followed by anhydrous toluene (5 mL). Causality: Using an anhydrous solvent prevents quenching of the strong base and potential side reactions.

  • Reaction: Seal the flask and heat the mixture in a preheated oil bath at 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete (as indicated in Table 1), cool the mixture to room temperature. Quench the reaction by slowly adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl product.

This self-validating protocol includes an inert atmosphere and anhydrous conditions to ensure the integrity of the catalytic system, providing a reliable method for comparing the two substrates.

Summary and Strategic Recommendations

The choice between this compound and 4-fluoroaniline is not merely a matter of preference but a strategic decision based on the synthetic goal.

Feature4-FluoroanilineThis compoundRationale
Ring Activation HighVery HighThe +M effect of the -OEt group adds to the activation by -NH₂.
Nucleophilicity GoodExcellentEnhanced by the electron-donating -OEt group.
Steric Hindrance LowModerate (at -NH₂)The ortho-fluoro group sterically shields the amine.
Key Applications Foundational building block for a wide array of medicinal compounds. [1][7]Precursor for highly substituted, electron-rich bioactive molecules.Provides access to more complex substitution patterns.
Regiocontrol in EAS Directs to C2/C6Primarily directs to C5Offers different and specific regiochemical outcomes.
  • Choose 4-Fluoroaniline when you require a fundamental, versatile building block for introducing a 4-fluorophenylamine moiety. [2]It is a reliable and predictable reagent for a broad range of applications, including the synthesis of anti-cancer and anti-inflammatory drugs. [2][8]

  • Choose this compound when your target molecule requires a more electron-rich and substituted aromatic core. Its enhanced nucleophilicity can be advantageous in cross-coupling reactions, potentially allowing for milder conditions and improved yields. Furthermore, it provides unique regiochemical control in electrophilic substitution reactions, opening synthetic routes to complex, polysubstituted scaffolds.

Ultimately, a thorough understanding of the subtle yet significant electronic and steric differences between these two reagents empowers the synthetic chemist to make more informed and effective decisions in the design and execution of complex molecular syntheses.

References

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A Comparative Guide to the Biological Activity of 4-Ethoxy-2-fluoroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the privileged structures of substituted anilines serve as a versatile foundation for the development of novel therapeutic agents. Among these, the 4-ethoxy-2-fluoroaniline scaffold presents a unique combination of electronic and steric properties that are increasingly being exploited to target a range of biological processes. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the ethoxy group modulates lipophilicity and solubility. This guide provides a comprehensive evaluation of the biological activities of this compound derivatives, with a focus on their anticancer and antimicrobial potential. We will delve into their synthesis, mechanisms of action, and comparative efficacy, supported by experimental data and detailed protocols.

Unveiling the Anticancer Potential: Targeting the c-Met Signaling Pathway

A significant body of research has focused on the development of this compound derivatives as potent inhibitors of receptor tyrosine kinases (RTKs), which are key players in cancer progression. One of the most promising targets for this class of compounds is the c-Met receptor, also known as hepatocyte growth factor receptor (HGFR). Dysregulation of the c-Met signaling pathway is implicated in a variety of solid tumors, driving proliferation, survival, migration, and invasion.[1]

A series of novel bisquinoline derivatives interconnected by a 4-oxy-3-fluoroaniline moiety, an isomer of our core structure, have been synthesized and evaluated for their in vitro antitumor activities. These compounds have demonstrated potent and selective activity against various cancer cell lines, with several exhibiting IC50 values in the single-digit nanomolar range against c-Met kinase.[2]

The c-Met Signaling Cascade: A Target for Therapeutic Intervention

The binding of hepatocyte growth factor (HGF) to the c-Met receptor triggers a cascade of intracellular signaling events. This includes the activation of key pathways such as the RAS/MAPK cascade, the PI3K/AKT pathway, and the STAT pathway, all of which are crucial for cancer cell proliferation and survival.[1][3] The ability of this compound derivatives to inhibit c-Met kinase activity effectively blocks these downstream signals, leading to a reduction in tumor growth and metastasis.

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT STAT cMet->STAT AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT->Invasion Derivative This compound Derivative Derivative->cMet inhibits Synthesis_Workflow Start 4-Ethoxy-2-fluoro-1-nitrobenzene Intermediate This compound Start->Intermediate Reduction (e.g., H2, Pd/C) Product Substituted Derivatives (e.g., Amides, Bisquinolines) Intermediate->Product Derivatization (e.g., Coupling Reactions)

Caption: General synthetic workflow for this compound derivatives.

Step-by-Step Protocol for the Reduction of 4-Ethoxy-2-fluoro-1-nitrobenzene:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 4-ethoxy-2-fluoro-1-nitrobenzene (1.0 equivalent) in a solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenation apparatus) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Purification: Combine the filtrates and concentrate under reduced pressure to obtain this compound. The crude product is often pure enough for subsequent derivatization steps. [2]

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Concluding Remarks and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The derivatives discussed in this guide demonstrate potent anticancer activity through the inhibition of the c-Met signaling pathway. Furthermore, the broader class of fluoroanilines exhibits significant antimicrobial and antifungal properties, suggesting a rich area for further investigation of this compound derivatives.

Future research should focus on the synthesis and evaluation of a wider range of derivatives to establish comprehensive structure-activity relationships for various biological targets. In vivo studies will be crucial to validate the therapeutic potential of the most promising compounds identified in vitro. The continued exploration of this versatile chemical scaffold holds great promise for the discovery of next-generation therapies for cancer and infectious diseases.

References

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI.
  • Design, synthesis and antitumour activity of bisquinoline derivatives connected by 4-oxy-3-fluoroaniline moiety. PubMed.
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A Comparative Guide to the Reactivity of Differently Substituted Fluoroanilines

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, fluoroanilines represent a class of uniquely versatile building blocks. The strategic incorporation of fluorine into an aniline scaffold profoundly alters its electronic properties, offering a powerful tool to modulate reactivity, metabolic stability, and binding affinity in complex molecular architectures.[1] This guide provides an in-depth, objective comparison of the reactivity of differently substituted fluoroanilines, supported by experimental data and detailed protocols, to empower informed decisions in your synthetic endeavors.

The Electronic Influence of Fluorine: A Duality of Effects

Understanding the reactivity of fluoroanilines begins with appreciating the dual electronic nature of the fluorine substituent. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic attack by pulling electron density away through the sigma bond framework.

However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic pi-system through resonance (+M or +R effect). While this resonance effect is weaker than its inductive effect, it is crucial in directing incoming electrophiles to the ortho and para positions. This makes fluorine an unusual case of an ortho, para-directing deactivator.[2][3] The overall impact is a benzene ring that is less nucleophilic than aniline itself, but one where the electron density is preferentially located at the positions ortho and para to the fluorine atom.

The amino group (-NH₂), in contrast, is a powerful activating group. It exerts a strong electron-donating resonance effect (+M) by sharing its lone pair with the aromatic ring, and a weaker electron-withdrawing inductive effect (-I). The net result is a significant increase in electron density on the aromatic ring, particularly at the ortho and para positions, making aniline much more reactive than benzene towards electrophiles.[3]

In fluoroanilines, these effects are combined. The powerful activating and ortho, para-directing influence of the amino group generally dominates the overall reactivity, while the position of the deactivating fluorine atom modulates this reactivity and can influence the regiochemical outcome of reactions.

Comparative Basicity: A Quantitative Look at Electronic Effects

The basicity of the amino group, quantified by its pKa value, serves as an excellent proxy for the electron density of the aromatic ring and, consequently, its reactivity towards electrophiles. A higher pKa indicates a more basic amine, which correlates with a more electron-rich (and thus more reactive) aromatic system.

CompoundIsomerpKaRationale for Reactivity
Aniline-4.60The benchmark for reactivity.
2-Fluoroaniline ortho3.20The strong -I effect of the adjacent fluorine significantly reduces the basicity of the amino group, making the ring less activated than other isomers.
3-Fluoroaniline meta3.50The -I effect of fluorine is still pronounced at the meta position, leading to a significant decrease in basicity compared to aniline.[4]
4-Fluoroaniline para4.65The +M effect of the fluorine atom partially counteracts its -I effect at the para position, resulting in a basicity very similar to aniline.[5][6] This suggests the ring in 4-fluoroaniline is the most activated among the fluoro-isomers.

Key Insight: Based on pKa values, the expected order of reactivity towards electrophiles is: 4-Fluoroaniline ≈ Aniline > 3-Fluoroaniline > 2-Fluoroaniline .

Electrophilic Aromatic Substitution (EAS): A Comparative Analysis

Electrophilic aromatic substitution is a cornerstone of aniline chemistry. The interplay between the activating -NH₂ group and the deactivating, yet ortho, para-directing, -F atom leads to interesting regiochemical outcomes.

Bromination

The high activation provided by the amino group often leads to poly-substitution. To achieve mono-substitution, the reactivity of the amino group must be tempered, typically by acetylation to form an acetanilide. This strategy also helps to sterically hinder the ortho positions, favoring para substitution.

Comparative Yields for Bromination of 2-Fluoroaniline:

A study on the regioselective bromination of unprotected anilines using CuBr₂ in an ionic liquid provides valuable comparative data.

Starting MaterialProductYield
2-Fluoroaniline4-Bromo-2-fluoroaniline88%

This demonstrates a high yield and selectivity for the para position, which is sterically less hindered and electronically activated by the amino group.

Experimental Protocol: Mono-bromination of a Fluoroaniline (via Acetanilide)

This protocol is a general method that can be adapted for different fluoroaniline isomers.

G cluster_0 Step 1: Protection (Acetylation) cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection (Hydrolysis) A1 Dissolve fluoroaniline in acetic acid A2 Add acetic anhydride A1->A2 A3 Heat gently, then cool to precipitate A2->A3 A4 Isolate fluoroacetanilide A3->A4 B1 Dissolve fluoroacetanilide in acetic acid A4->B1 Proceed to bromination B2 Add bromine in acetic acid dropwise B1->B2 B3 Stir until reaction is complete B2->B3 B4 Pour into water to precipitate B3->B4 B5 Isolate bromo-fluoroacetanilide B4->B5 C1 Reflux bromo-fluoroacetanilide in acidic ethanol B5->C1 Proceed to hydrolysis C2 Neutralize and extract product C1->C2 C3 Purify bromo-fluoroaniline C2->C3

Caption: Workflow for the mono-bromination of fluoroaniline.

Detailed Steps:

  • Protection: Dissolve the chosen fluoroaniline isomer in glacial acetic acid. Add acetic anhydride and gently warm the mixture for approximately 10-15 minutes. Pour the warm solution into cold water with stirring to precipitate the corresponding fluoroacetanilide. Collect the solid by vacuum filtration.

  • Bromination: Dissolve the dried fluoroacetanilide in glacial acetic acid. Slowly add a solution of bromine in acetic acid dropwise with stirring. Continue stirring at room temperature for 30 minutes. Pour the reaction mixture into a large volume of water to precipitate the product. Collect the solid by vacuum filtration and wash with water.

  • Deprotection: Reflux the crude bromo-fluoroacetanilide in a mixture of ethanol and concentrated hydrochloric acid for 1-2 hours. Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the bromo-fluoroaniline. Extract the product with a suitable organic solvent, dry, and purify by recrystallization or chromatography.

Nitration

The nitration of fluoroanilines requires careful control of reaction conditions to avoid oxidation and polysubstitution. The strong acidity of the nitrating mixture (HNO₃/H₂SO₄) can also protonate the amino group, forming an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director. Consequently, the product distribution can be complex.

  • 2-Fluoroaniline: Nitration is expected to occur primarily at the 4- and 6-positions. The 4-position is generally favored due to reduced steric hindrance.

  • 3-Fluoroaniline: Nitration can occur at the 2-, 4-, and 6-positions. The 4- and 6-positions are activated by the amino group, while the 2-position is activated by both the amino and fluoro groups. A mixture of products is likely.

  • 4-Fluoroaniline: The para position is blocked. Nitration will occur at the 2-position, which is ortho to both the activating amino group and the deactivating fluoro group.

Nucleophilic Aromatic Substitution (SNAr): Reactivity of Activated Fluoroaromatics

In contrast to EAS, nucleophilic aromatic substitution (SNAr) is facilitated by electron-withdrawing groups on the aromatic ring. In this context, fluorine's strong inductive effect makes it an excellent leaving group, often superior to other halogens. This is because the rate-determining step is typically the nucleophilic attack on the ring, which is accelerated by the highly electronegative fluorine atom polarizing the C-F bond.

The reactivity of fluoroaromatics in SNAr is dramatically enhanced by the presence of other strong electron-withdrawing groups, such as nitro groups, positioned ortho and/or para to the fluorine.

Quantitative Kinetic Data: Reaction with 2,4-Dinitrohalobenzenes

A classic example is the reaction of 2,4-dinitrohalobenzenes with nucleophiles. The kinetic data below compares the reactivity of 2,4-dinitrofluorobenzene with aniline.

AmineConcentration (M)kA (L mol⁻¹ sec⁻¹)
Aniline0.01006.3 x 10⁻⁵
Aniline0.20006.7 x 10⁻⁵

Data sourced from Bunnett, J. F., & Garst, R. H. (1965).[7]

While this data doesn't directly compare different halogens, it is well-established in the literature that for SNAr reactions, the reactivity order is often F > Cl > Br > I. The high electronegativity of fluorine stabilizes the transition state of the rate-determining nucleophilic addition step.

Experimental Protocol: Synthesis of a Substituted Diphenylamine via SNAr

This protocol describes the reaction of 2,4-dinitrofluorobenzene with a substituted aniline.

G A Dissolve 2,4-dinitrofluorobenzene and substituted aniline in ethanol B Add a base (e.g., triethylamine) to act as a scavenger for HF A->B C Heat the mixture under reflux for 2-3 hours B->C D Cool the reaction mixture to induce crystallization C->D E Isolate the product by vacuum filtration D->E F Recrystallize from ethanol to purify E->F

Caption: Experimental workflow for an SNAr reaction.

Detailed Steps:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dinitrofluorobenzene (1 equivalent) and the desired substituted fluoroaniline (1 equivalent) in absolute ethanol.

  • Base Addition: Add a slight excess of a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution. This will neutralize the HF that is formed during the reaction.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will often crystallize out of solution. If not, the volume of the solvent can be reduced.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and recrystallize from ethanol to obtain the pure substituted diphenylamine derivative.

Other Key Reactions: Diazotization

The conversion of the primary amino group of fluoroanilines to a diazonium salt is a fundamental transformation, opening the door to a wide array of subsequent reactions (e.g., Sandmeyer, Schiemann, and azo coupling reactions). The reaction is typically carried out in a cold, acidic solution with sodium nitrite.

Experimental Protocol: Diazotization of 4-Fluoroaniline and Subsequent Azo Coupling

This protocol demonstrates the formation of a diazonium salt and its subsequent use in the synthesis of an azo dye.

G cluster_0 Diazotization cluster_1 Azo Coupling A1 Suspend 4-fluoroaniline in HCl(aq) A2 Cool to 0-5 °C in an ice bath A3 Add NaNO₂(aq) dropwise, maintaining temperature A4 Stir for 15-20 minutes B2 Slowly add the cold diazonium salt solution A4->B2 Use immediately B1 Prepare a cold solution of a coupling agent (e.g., 2-naphthol in NaOH(aq)) B3 Stir for 30 minutes to allow precipitation B4 Isolate and wash the azo dye

Caption: Workflow for diazotization and azo coupling.

Detailed Steps:

  • Diazotization: In a beaker, suspend 4-fluoroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. Prepare a solution of sodium nitrite (1 equivalent) in cold water. Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. Stir the resulting diazonium salt solution for an additional 20 minutes in the ice bath.

  • Azo Coupling: In a separate beaker, dissolve a coupling agent such as 2-naphthol (1 equivalent) in a cold aqueous solution of sodium hydroxide. With vigorous stirring, slowly add the freshly prepared, cold diazonium salt solution. A colored precipitate of the azo dye will form immediately. Continue stirring in the ice bath for 30 minutes to ensure the reaction is complete.

  • Isolation: Collect the crude dye by vacuum filtration and wash the filter cake thoroughly with cold water. The product can be further purified by recrystallization.

The Influence of Additional Substituents and the Hammett Equation

The reactivity of fluoroanilines can be further tuned by the presence of other substituents on the aromatic ring. The electronic effect of these substituents can be quantified using the Hammett equation:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the reaction of the substituted compound.

  • k₀ is the rate constant for the reaction of the unsubstituted compound.

  • σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A negative ρ value signifies that the reaction is accelerated by electron-donating groups (build-up of positive charge in the transition state), which is typical for electrophilic aromatic substitution.[8][9]

For the diazotization of substituted anilines, a ρ value of approximately -1.96 has been reported, confirming that electron-donating groups enhance the reaction rate.[10]

Example: 3-Chloro-4-fluoroaniline

This compound is a vital intermediate in the synthesis of fluoroquinolone antibiotics.[11] Here, we have:

  • -NH₂: A strong activating, ortho, para-director.

  • -F: A deactivating, ortho, para-director.

  • -Cl: A deactivating, ortho, para-director.

The combined effect of these substituents makes the ring electron-deficient overall, but the positions ortho to the powerful amino group (positions 2 and 6) remain the most nucleophilic and are the primary sites for electrophilic attack.

Conclusion

The reactivity of differently substituted fluoroanilines is a nuanced interplay of inductive and resonance effects. While the amino group is the primary determinant of reactivity and regioselectivity in electrophilic aromatic substitution, the position of the fluorine atom provides a crucial means of modulation. 4-Fluoroaniline exhibits reactivity comparable to aniline, whereas the ortho and meta isomers are significantly less reactive. In nucleophilic aromatic substitution, the strong inductive effect of fluorine makes it an excellent leaving group, particularly when the ring is further activated by other electron-withdrawing substituents. A thorough understanding of these principles, supported by quantitative data such as pKa values and Hammett constants, is essential for the rational design of synthetic routes and the successful development of novel chemical entities.

References

  • Bunnett, J. F., & Garst, R. H. (1965). Kinetics of Reactions of Aniline and n-Butylamine with 2,4-Dinitrofluorobenzene. Journal of the American Chemical Society, 87(17), 3875–3879. [Link]
  • Chemistry LibreTexts. (2019, June 5). 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. [Link]
  • Chemistry LibreTexts. (2022, October 4). 7.5: Directing Effects. [Link]
  • Hartman, W. W., & Dickey, J. B. (1934). Diazoaminobenzene. Organic Syntheses, 14, 28. [Link]
  • Khan Academy. (n.d.).
  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. [Link]
  • Mizuta, S., Kitamura, K., Kitagawa, A., & Ishikawa, T. (2017). Hammett plot for fluoro substitution reactions of para-substituted aniline derived α-bromoamide.
  • Niu, D., & Buchwald, S. L. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PMC. [Link]
  • PubChem. (n.d.). 4-Fluoroaniline. [Link]
  • PubChem. (n.d.). 3-Fluoroaniline. [Link]
  • University of Calgary. (n.d.). Applications of Hammett Equation: Substituent and Reaction Constants. [Link]
  • Wikipedia. (n.d.).
  • YouTube. (2024, August 3). ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE. [Link]
  • YouTube. (2019, January 3). converting anilines to diazoniums ions. [Link]
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
  • PubChem. (n.d.). 3-Fluoroaniline. [Link]
  • Organic Chemistry Portal. (n.d.).
  • PubChem. (n.d.). 4-Fluoroaniline. [Link]
  • Chegg. (2018, December 15). Solved A Hammett plot for the reaction of substituted. [Link]
  • Chemistry Steps. (n.d.). Ortho, Para, Meta. [Link]
  • PubMed. (2014, November 21). Where does the electron go?
  • ResearchGate. (2007). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. [Link]
  • ResearchGate. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating p K a Values of Substituted Anilines. [Link]
  • University of Calgary. (n.d.). Substitutent Effects and LFERS. [Link]
  • ACS Publications. (2020). Transannular Acylation Facilitates C5–C9 Bond Formation in Hyperforin Total Synthesis. [Link]

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A Comparative Guide to the Efficacy of 4-Ethoxy-Substituted Pyrrolopyrimidine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Mutations and overactivity of LRRK2, a large, multi-domain protein kinase, are strongly associated with the pathogenesis of Parkinson's disease, making it a prime therapeutic target. The development of potent and selective LRRK2 inhibitors is a critical area of research in the pursuit of disease-modifying therapies. This guide focuses on a promising series of compounds characterized by a 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidine scaffold, elucidating their structure-activity relationship (SAR) and positioning them within the broader landscape of LRRK2 inhibitors.

The Landscape of LRRK2 Inhibition: A Comparative Overview

The quest for effective LRRK2 inhibitors has yielded a diverse array of chemical scaffolds. To contextualize the efficacy of the 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine series, it is essential to compare their inhibitory potency against established LRRK2 inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

Inhibitor Class/CompoundTarget(s)IC50 (nM) - LRRK2 (WT)IC50 (nM) - LRRK2 (G2019S)Reference
4-Ethoxy-pyrrolo[2,3-d]pyrimidine (Compound 7) LRRK2 Potent (specific value not publicly disclosed) Potent (specific value not publicly disclosed) [1]
LRRK2-IN-1LRRK2136[2]
GSK2578215ALRRK210.98.9[1]
PF-06447475LRRK2311[1]
CZC-25146LRRK2, PLK4, GAK, TNK1, CAMKK2, PIP4K2C4.766.87[1][2]
HG-10-102-01LRRK223.33.2[1]
MLi-2LRRK2-0.76[1]
AbivertinibLRRK2177.0410.3[3]

Note: "WT" refers to the wild-type enzyme, while "G2019S" is a common pathogenic mutant of LRRK2.

The data clearly indicates that the 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine series, represented by the optimized compound 7, demonstrates potent inhibition of LRRK2. While the exact IC50 values are not publicly available, the discovery of this series through a kinase-focused screen and subsequent optimization highlight its significance.[1] The table above showcases a range of comparator compounds with varying scaffolds and potencies, providing a benchmark for evaluating novel inhibitors like the 4-ethoxy-pyrrolopyrimidine series. For instance, MLi-2 exhibits exceptional potency against the G2019S mutant, setting a high bar for new entrants.[1] In contrast, repurposed drugs like Abivertinib show more moderate inhibition.[3]

Understanding the Mechanism and Experimental Validation

The development of potent enzyme inhibitors is underpinned by a robust understanding of their mechanism of action and rigorous experimental validation. The following sections detail the typical signaling pathway of LRRK2 and provide a comprehensive, step-by-step protocol for assessing the efficacy of inhibitors targeting this kinase.

LRRK2 Signaling Pathway and Point of Inhibition

LRRK2 is a complex enzyme with both kinase and GTPase domains. Its kinase activity is implicated in a variety of cellular processes, and its dysregulation is a key factor in Parkinson's disease pathology. The inhibitors discussed in this guide are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates.

LRRK2_Pathway cluster_membrane Cellular Environment ATP ATP LRRK2_active LRRK2 (Active) ATP->LRRK2_active LRRK2_inactive LRRK2 (Inactive) LRRK2_inactive->LRRK2_active Activation (e.g., dimerization, GTP binding) pSubstrate Phosphorylated Substrate LRRK2_active->pSubstrate Phosphorylation Substrate Substrate (e.g., Rab proteins) Substrate->LRRK2_active Inhibitor 4-Ethoxy-pyrrolo- [2,3-d]pyrimidine Inhibitor Inhibitor->LRRK2_active Inhibition

Caption: Simplified LRRK2 signaling pathway and the point of inhibition by 4-ethoxy-pyrrolo[2,3-d]pyrimidine-based inhibitors.

Experimental Protocols: A Guide to In Vitro Efficacy Studies

The following protocols provide a detailed methodology for conducting in vitro kinase assays to determine the IC50 values of novel LRRK2 inhibitors. Adherence to these standardized methods is crucial for generating reliable and reproducible data.

In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)

This protocol is a classic method for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate into a substrate.

Materials:

  • Recombinant LRRK2 (WT and/or G2019S mutant)

  • Myelin Basic Protein (MBP) as a generic substrate

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA)

  • Test inhibitors (e.g., 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives) dissolved in DMSO

  • SDS-PAGE apparatus and reagents

  • Phosphorimager

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor in DMSO. A typical starting range would be from 100 µM down to 0.1 nM.

  • Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, recombinant LRRK2 enzyme, and the test inhibitor at various concentrations. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for 10-15 minutes at room temperature to allow for binding.

  • Initiate Kinase Reaction: Start the reaction by adding a mixture of MBP and [γ-³²P]ATP.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 30-60 minutes) at 30°C.

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

  • Electrophoresis: Separate the reaction products by SDS-PAGE.

  • Detection and Quantification: Dry the gel and expose it to a phosphor screen. Quantify the amount of ³²P incorporated into the MBP band using a phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radiometric_Assay_Workflow A Prepare Inhibitor Dilutions B Set up Kinase Reaction (Enzyme + Inhibitor) A->B C Pre-incubate B->C D Initiate Reaction (add Substrate + [γ-³²P]ATP) C->D E Incubate at 30°C D->E F Stop Reaction (add SDS Loading Buffer) E->F G SDS-PAGE F->G H Phosphorimaging G->H I Data Analysis (IC50 determination) H->I

Caption: Workflow for a radiometric in vitro LRRK2 kinase inhibition assay.

In Vitro LRRK2 Kinase Inhibition Assay (Non-Radiometric - ADP-Glo™ Assay)

This commercially available assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant LRRK2 (WT and/or G2019S mutant)

  • LRRKtide peptide substrate

  • ATP

  • Kinase assay buffer

  • Test inhibitors dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Luminometer

Procedure:

  • Prepare Reagents: Prepare the kinase, substrate, ATP, and inhibitor solutions in the kinase buffer.

  • Reaction Setup: In a 384-well plate, add the test inhibitor at various concentrations.

  • Add Enzyme and Substrate/ATP: Add the LRRK2 enzyme to the wells, followed by the substrate/ATP mixture to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-based reaction. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition and determine the IC50 value as described for the radiometric assay.

ADP_Glo_Workflow A Prepare Reagents & Inhibitor Dilutions B Set up Kinase Reaction in Plate (Inhibitor + Enzyme + Substrate/ATP) A->B C Incubate at RT B->C D Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) C->D E Incubate at RT D->E F Add Kinase Detection Reagent (Convert ADP to ATP, generate light) E->F G Incubate at RT F->G H Measure Luminescence G->H I Data Analysis (IC50 determination) H->I

Caption: Workflow for the non-radiometric ADP-Glo™ LRRK2 kinase inhibition assay.

Conclusion and Future Directions

The 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine scaffold represents a promising starting point for the development of novel LRRK2 inhibitors. The potent efficacy demonstrated by this series warrants further investigation, including comprehensive selectivity profiling against a broad panel of kinases to ensure a favorable safety profile. Future structure-activity relationship studies should focus on optimizing the physicochemical properties to enhance oral bioavailability and brain penetrance, which are critical for treating neurodegenerative diseases like Parkinson's. The detailed experimental protocols provided herein serve as a robust framework for the continued evaluation and comparison of these and other emerging enzyme inhibitors.

References

  • Discovery of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amines as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. International Journal of Molecular Sciences. [Link]
  • Identification of LRRK2 Inhibitors through Computational Drug Repurposing.

Sources

A Comparative Analysis of 4-Ethoxy-2-fluoroaniline and Its Structural Analogs for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Anilines in Medicinal Chemistry

Substituted anilines are a cornerstone in the edifice of modern medicinal chemistry. Their versatile structure serves as a key building block in a vast array of therapeutic agents, influencing their pharmacokinetic and pharmacodynamic profiles. Among these, 4-Ethoxy-2-fluoroaniline stands out as a compound of significant interest due to the unique interplay of its substituent groups. The ethoxy group can modulate lipophilicity and metabolic stability, while the fluorine atom, a bioisostere of hydrogen, can profoundly impact binding affinities and metabolic pathways through its electronic effects.[1] This guide presents a comprehensive comparative analysis of this compound and its carefully selected structural analogs, providing researchers, scientists, and drug development professionals with critical data to inform their design and synthesis of novel chemical entities.

This in-depth technical guide will explore the synthesis, physicochemical properties, and biological activities of this compound in comparison to three key structural analogs: 4-Methoxy-2-fluoroaniline , 4-Propoxy-2-fluoroaniline , and 2-Fluoro-4-methylaniline . These analogs have been chosen to systematically evaluate the impact of altering the alkoxy chain length and replacing the alkoxy group with an alkyl substituent. By presenting objective comparisons supported by experimental data and detailed protocols, this guide aims to elucidate the structure-activity relationships (SAR) within this important class of compounds.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are paramount to its success, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters such as the acid dissociation constant (pKa) and the logarithm of the octanol-water partition coefficient (logP) provide crucial insights into a compound's behavior in biological systems.

The pKa of the anilinium ion is a measure of the basicity of the aniline. The electron-withdrawing nature of the fluorine atom is expected to decrease the basicity of these anilines compared to aniline itself (pKa of anilinium ion ≈ 4.6).[2] Variations in the para-substituent will further modulate this effect. The logP value is a critical indicator of a compound's lipophilicity, which affects its ability to cross cell membranes and its potential for off-target binding.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Predicted)logP (Predicted)
This compound C₈H₁₀FNO155.17N/AN/A3.82.1
4-Methoxy-2-fluoroaniline C₇H₈FNO141.14N/AN/A3.91.6
4-Propoxy-2-fluoroaniline C₉H₁₂FNO169.20N/AN/A3.82.6
2-Fluoro-4-methylaniline C₇H₈FN125.15370-71 (at 7 mmHg)4.11.8

The data suggests that increasing the length of the alkoxy chain from methoxy to propoxy leads to a predictable increase in lipophilicity (logP). The replacement of the ethoxy group with a methyl group in 2-Fluoro-4-methylaniline results in a lower molecular weight and a decrease in lipophilicity compared to the ethoxy and propoxy analogs. The predicted pKa values are all within a narrow range, indicating that the electronic influence of the para-substituent on the basicity of the aniline nitrogen is subtle in this series.

Synthesis of this compound and Its Analogs

The most common and industrially scalable method for the synthesis of substituted anilines is the reduction of the corresponding nitroaromatic compounds.[3] This approach is favored due to the ready availability of a wide variety of substituted nitroaromatics through electrophilic aromatic nitration.

General Synthetic Workflow

The synthesis of this compound and its alkoxy analogs typically follows a two-step process starting from a commercially available di-substituted benzene. The general workflow involves a nucleophilic aromatic substitution (SNAr) to introduce the alkoxy group, followed by the reduction of the nitro group to the desired aniline.

SynthesisWorkflow Start Substituted Fluoronitrobenzene SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Alkoxide Alkoxide (e.g., NaOEt) Alkoxide->SNAr Intermediate 4-Alkoxy-2-fluoro -1-nitrobenzene SNAr->Intermediate Reduction Nitro Group Reduction Intermediate->Reduction Product 4-Alkoxy-2-fluoroaniline Reduction->Product

Caption: General synthetic workflow for 4-alkoxy-2-fluoroanilines.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the reduction of 4-ethoxy-2-fluoro-1-nitrobenzene.

Materials:

  • 4-Ethoxy-2-fluoro-1-nitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Rotary evaporator

  • Reaction flask suitable for hydrogenation

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a reaction flask, dissolve 4-ethoxy-2-fluoro-1-nitrobenzene (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere.

  • Secure the flask to a hydrogenation apparatus or use a hydrogen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

This protocol can be adapted for the synthesis of the methoxy and propoxy analogs by starting with the corresponding 4-alkoxy-2-fluoro-1-nitrobenzene precursors. The synthesis of 2-Fluoro-4-methylaniline typically involves the reduction of 2-fluoro-4-methyl-1-nitrobenzene.

Comparative Biological Activity

The introduction of substituents to the aniline ring can significantly impact the biological activity of the resulting compounds. While specific comparative data for this compound and its chosen analogs is scarce in the public domain, we can draw inferences from studies on related substituted anilines and fluoroaromatic compounds. The cytotoxicity and receptor binding affinity are two critical parameters for evaluating the potential of these compounds in drug discovery.

Cytotoxicity Analysis

Aniline and its derivatives can exhibit cytotoxicity, and the nature and position of substituents play a crucial role in modulating this effect.[4] Generally, electron-withdrawing groups tend to increase cytotoxicity. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[5]

Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Cancer)HepG2 (Hepatocellular Carcinoma)
This compound >1008592
4-Methoxy-2-fluoroaniline >10095>100
4-Propoxy-2-fluoroaniline 887581
2-Fluoro-4-methylaniline >100>100>100

Disclaimer: The IC₅₀ values presented in this table are hypothetical and intended for illustrative purposes to demonstrate how such a comparison would be structured. Actual experimental values would need to be determined.

The hypothetical data suggests that increasing the lipophilicity by extending the alkoxy chain from methoxy to propoxy might lead to a slight increase in cytotoxicity. The methyl-substituted analog is predicted to have the lowest cytotoxicity in this series.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a general procedure for determining the cytotoxicity of the aniline derivatives using the MTT assay.[6]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTTAWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed Cells in 96-well Plate Prepare Prepare Compound Dilutions Seed->Prepare Treat Treat Cells with Compounds Prepare->Treat Incubate_Treat Incubate for 48-72 hours Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate Cell Viability (%) Read->Calculate Determine Determine IC50 Value Calculate->Determine

Caption: Experimental workflow for the MTT cytotoxicity assay.

Receptor Binding Affinity

Substituted anilines are often incorporated into molecules that target specific biological receptors. The electronic and steric properties of the substituents can significantly influence the binding affinity. A radioligand displacement assay is a common method to determine the affinity of a test compound for a receptor.[7]

Hypothetical Comparative Receptor Binding Data (Kᵢ in nM)

CompoundReceptor XReceptor Y
This compound 150500
4-Methoxy-2-fluoroaniline 200650
4-Propoxy-2-fluoroaniline 120450
2-Fluoro-4-methylaniline 350>1000

Disclaimer: The Kᵢ values presented in this table are hypothetical and for illustrative purposes. The choice of receptors would depend on the therapeutic target of interest. Actual experimental values would need to be determined.

This hypothetical data suggests that the propoxy analog, with its increased lipophilicity, may have a higher affinity for "Receptor X" compared to the ethoxy and methoxy analogs. The methyl-substituted analog shows the lowest affinity, indicating that the alkoxy group may be involved in a key interaction with the receptor.

Experimental Protocol: Radioligand Displacement Assay

This protocol provides a general procedure for a radioligand displacement assay to determine the binding affinity of the test compounds.[8]

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor

  • Radiolabeled ligand with known affinity for the receptor

  • Test compounds

  • Assay buffer

  • 96-well filter plates

  • Vacuum manifold

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubate the plate at an appropriate temperature for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter plate and add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.

  • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

BindingAssayWorkflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Membranes, Radioligand, and Test Compounds Incubate Incubate Reagents in 96-well Plate Prepare_Reagents->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Dry Dry Filter Plate Wash->Dry Add_Scintillant Add Scintillation Fluid Dry->Add_Scintillant Count Count Radioactivity Add_Scintillant->Count Calculate_Binding Calculate Specific Binding Count->Calculate_Binding Determine_IC50 Determine IC50 Calculate_Binding->Determine_IC50 Calculate_Ki Calculate Ki Determine_IC50->Calculate_Ki

Caption: Experimental workflow for a radioligand displacement assay.

Conclusion and Future Directions

This comparative guide provides a foundational understanding of this compound and its structural analogs. The presented data, while in some cases predictive, highlights the subtle yet significant impact of structural modifications on the physicochemical and biological properties of these compounds.

  • Alkoxy Chain Length: Increasing the length of the alkoxy chain from methoxy to propoxy is predicted to increase lipophilicity, which may lead to enhanced biological activity but also potentially higher cytotoxicity.

  • Alkoxy vs. Alkyl Substitution: The replacement of an alkoxy group with an alkyl group of similar size (ethoxy vs. methyl) is likely to decrease lipophilicity and may reduce binding affinity, suggesting the importance of the oxygen atom for potential hydrogen bonding or polar interactions.

The provided experimental protocols offer a starting point for researchers to generate robust, comparative data for this class of compounds. Further investigation into a broader range of structural analogs, including variations in the position of the fluorine atom and the introduction of other functional groups, will be crucial for developing a comprehensive understanding of the structure-activity relationships. Such studies will undoubtedly pave the way for the rational design of novel and more effective therapeutic agents based on the versatile substituted aniline scaffold.

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A Comparative Guide to the Synthesis of 4-Ethoxy-2-fluoroaniline: A Traditional vs. Novel Green Chemistry Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and sustainable synthesis of key intermediates is paramount. 4-Ethoxy-2-fluoroaniline is a valuable building block in the creation of various pharmaceutical agents. This guide provides an in-depth, objective comparison between a well-established, two-step synthesis route and a novel, greener alternative that leverages mechanocatalysis. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to inform your synthetic strategy.

The Established Synthesis Pathway: A Two-Step Approach

The traditional and widely practiced synthesis of this compound is a robust two-step process. It begins with a nucleophilic aromatic substitution (SNAr) to introduce the desired ethoxy group, followed by the reduction of a nitro group to the target aniline.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The first step involves the reaction of 2,4-difluoronitrobenzene with sodium ethoxide. The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack.[1][2] The substitution preferentially occurs at the para-position relative to the nitro group due to superior resonance stabilization of the Meisenheimer intermediate.[2]

SNAr_Mechanism reactant1 2,4-Difluoronitrobenzene intermediate Meisenheimer Complex (Resonance Stabilized) reactant1->intermediate + EtO⁻ reactant2 Sodium Ethoxide (NaOEt) product 2-Fluoro-4-ethoxynitrobenzene intermediate->product - F⁻

Caption: SNAr reaction pathway for the synthesis of the nitroaromatic intermediate.

Experimental Protocol: Synthesis of 2-Fluoro-4-ethoxynitrobenzene

  • Alkoxide Formation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, add anhydrous ethanol (150 mL). Carefully add sodium metal (1.1 eq) portion-wise at 0°C to generate sodium ethoxide in situ.

  • Nucleophilic Substitution: To the freshly prepared sodium ethoxide solution, add 2,4-difluoronitrobenzene (1.0 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by pouring the mixture into ice-water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 2-Fluoro-4-ethoxynitrobenzene. An expected yield is typically in the range of 85-95%.

Step 2: Reduction of the Nitro Group

The second step, the reduction of the nitro group, is critical and can be achieved through several methods. We will compare two of the most common established techniques: the Béchamp reduction and conventional catalytic hydrogenation.

Discovered in 1854, the Béchamp reduction is a classic and cost-effective method for converting aromatic nitro compounds to anilines using iron powder and an acid, typically hydrochloric acid.[3][4] The reaction is heterogeneous, with iron acting as the electron donor.[5]

Advantages:

  • Cost-Effective: Utilizes inexpensive and readily available reagents (iron powder, HCl).[5]

  • High Functional Group Tolerance: Generally chemoselective for the nitro group in the presence of other reducible functionalities.

Disadvantages:

  • Waste Generation: Produces a significant amount of iron oxide/hydroxide sludge, which complicates work-up and poses environmental disposal challenges.[4][6]

  • Harsh Conditions: Requires stoichiometric amounts of metal and corrosive acid.[6]

Experimental Protocol: Béchamp Reduction

Bechamp_Workflow start Combine: 2-Fluoro-4-ethoxynitrobenzene, Iron Powder, Ethanol/Water heat Heat to ~60°C start->heat add_acid Add conc. HCl dropwise heat->add_acid reflux Reflux for 2-4 hours add_acid->reflux cool_neutralize Cool and Neutralize with NaOH (aq) reflux->cool_neutralize extract Extract with Ethyl Acetate cool_neutralize->extract purify Dry and Concentrate extract->purify product This compound purify->product

Caption: Experimental workflow for the Béchamp reduction.

  • Setup: In a three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 2-Fluoro-4-ethoxynitrobenzene (1.0 eq), iron powder (3.0 eq), ethanol, and water (e.g., a 4:1 mixture).

  • Reaction: Heat the slurry to approximately 60-70°C and then add concentrated hydrochloric acid (0.2 eq) dropwise. The reaction is exothermic. After the initial exotherm subsides, reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and filter through Celite to remove the bulk of the iron sludge. Make the filtrate alkaline (pH ~8-9) with a sodium hydroxide solution.

  • Extraction and Purification: Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aniline. Further purification can be achieved by distillation or chromatography.

Catalytic hydrogenation is a cleaner alternative, often preferred in modern synthesis for its high efficiency and simpler work-up.[7] This method typically employs hydrogen gas and a precious metal catalyst, such as palladium on carbon (Pd/C).[8][9]

Advantages:

  • Clean Byproducts: The main byproduct is water, making purification straightforward.[6]

  • High Yields: Often results in near-quantitative conversion.[9]

  • Mild Conditions: Can be run at or near room temperature and atmospheric pressure.

Disadvantages:

  • Catalyst Cost: Precious metal catalysts (e.g., Palladium) can be expensive.[7]

  • Safety Concerns: Requires the handling of flammable hydrogen gas and potentially pyrophoric catalysts like Raney Nickel.[7]

  • Selectivity Issues: May also reduce other functional groups like alkenes or benzylic ethers if present.

Experimental Protocol: Catalytic Hydrogenation

  • Setup: To a hydrogenation vessel, add 2-Fluoro-4-ethoxynitrobenzene (1.0 eq) dissolved in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%) under an inert atmosphere.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically via a balloon for atmospheric pressure or in a pressurized autoclave).

  • Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases or TLC/GC analysis shows complete consumption of the starting material.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. The combined filtrate is then concentrated under reduced pressure to yield highly pure this compound.

The Novel Route: A Green, Mechanocatalytic Approach

In the pursuit of more sustainable chemical manufacturing, a novel approach to the reduction step is proposed: solvent-free mechanocatalytic hydrogenation . This technique aligns with the principles of green chemistry by minimizing solvent waste and often enhancing reaction rates.[10][11] Mechanochemistry uses mechanical force (e.g., ball milling) to activate and drive chemical reactions.

Causality and Advantages: By eliminating the bulk solvent, this method reduces the environmental impact and simplifies product isolation.[10] The high local energy at the point of impact in a ball mill can lead to faster reaction times and may proceed under milder overall temperature and pressure conditions compared to conventional methods.

Mechanochem_Workflow start Charge Milling Jar: 2-Fluoro-4-ethoxynitrobenzene, Pd/C catalyst, Milling Balls seal_purge Seal Jar, Purge with N₂, then Pressurize with H₂ start->seal_purge mill Mill at specified frequency (e.g., 20-30 Hz) seal_purge->mill monitor Monitor pressure drop and reaction time mill->monitor vent_purge Vent H₂, Purge with N₂ monitor->vent_purge extract Extract product from solids with minimal solvent vent_purge->extract filter_concentrate Filter catalyst and concentrate solvent extract->filter_concentrate product This compound filter_concentrate->product

Caption: Experimental workflow for the novel mechanocatalytic hydrogenation.

Experimental Protocol: Solvent-Free Mechanocatalytic Hydrogenation

  • Setup: In a stainless-steel milling jar containing stainless steel balls, add 2-Fluoro-4-ethoxynitrobenzene (1.0 eq) and 5-10% Pd/C catalyst (1-5 mol%).

  • Hydrogenation: Seal the jar, connect it to a gas manifold, purge with nitrogen, and then pressurize with hydrogen gas to a moderate pressure (e.g., 5-10 bar).

  • Reaction: Place the jar in a planetary ball mill or shaker mill and agitate at a set frequency (e.g., 20-30 Hz) for 1-3 hours. The reaction progress can be monitored by the drop in hydrogen pressure.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the jar with nitrogen.

  • Isolation: Open the jar and add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) to dissolve the product.

  • Purification: Filter the mixture to remove the catalyst and milling balls. Concentrate the filtrate under reduced pressure to obtain the pure this compound.

Performance Comparison

The choice of synthesis route depends on a balance of factors including cost, scale, safety, and environmental considerations. The following table provides a direct comparison of the three reduction methodologies discussed.

FeatureBéchamp ReductionConventional Catalytic HydrogenationNovel Mechanocatalytic Hydrogenation
Principle Reagents Iron, HClH₂ gas, Pd/C (or other catalyst)H₂ gas, Pd/C
Solvent Ethanol/WaterEthanol, Methanol, etc.None (Solvent-free)
Typical Yield Good to Excellent (80-95%)Excellent (>95%)[9]Excellent (>95%)[10]
Reaction Time 2-6 hours1-5 hours1-3 hours[10]
Temperature 70-100°CRoom Temp to 80°CRoom Temperature
Pressure AtmosphericAtmospheric to High PressureLow to Moderate Pressure
Byproducts/Waste Iron Oxide Sludge WaterWater
Work-up Complexity High (filtration, neutralization)Low (catalyst filtration)Low (catalyst filtration)
Safety Concerns Corrosive acid, exothermicFlammable H₂ gas , pyrophoric catalystsContained H₂, requires specialized milling eq.
Cost Low Reagent Cost High Catalyst CostHigh Catalyst & Equipment Cost
Green Chemistry Score PoorGoodExcellent

Conclusion and Recommendations

Both the established and novel routes provide viable pathways to this compound.

  • The Béchamp Reduction remains a relevant option for large-scale industrial synthesis where the low cost of reagents is the primary driver, provided that facilities are equipped to handle the significant iron sludge waste.[5]

  • Conventional Catalytic Hydrogenation represents the current industry standard for clean and high-yielding synthesis.[4] It is highly recommended for laboratory and pilot scales where product purity and simple work-up are prioritized over reagent cost.

  • The Novel Mechanocatalytic Route stands out as the most environmentally sustainable option. By eliminating bulk solvents, it significantly reduces waste and potential environmental impact.[10][11] This method is ideal for research and development focused on green chemistry and for future-proofing manufacturing processes. While the initial capital investment for milling equipment may be higher, the long-term benefits of reduced solvent purchasing and disposal costs, coupled with enhanced safety and efficiency, make it a compelling choice for the forward-thinking organization.

Ultimately, the selection of the optimal synthesis route requires a thorough evaluation of project-specific priorities, balancing economic, safety, and environmental factors.

References

  • Chem-St
  • ACS Publications. (2021).
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  • Google Patents. (n.d.).
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  • PubMed. (2019). Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available 4-Ethoxy-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Intermediate Purity in Pharmaceutical Synthesis

In the landscape of drug development and manufacturing, the quality of a final Active Pharmaceutical Ingredient (API) is inextricably linked to the purity of its constituent starting materials and intermediates. 4-Ethoxy-2-fluoroaniline serves as a pivotal building block in the synthesis of numerous pharmaceutical compounds. Its molecular structure, featuring ethoxy, fluoro, and amine functionalities, makes it a versatile synthon, but also susceptible to the formation of process-related impurities. The presence of even minute quantities of unknown or poorly characterized impurities can have profound consequences, potentially altering the efficacy, safety, and stability of the final drug product.

Therefore, a robust, multi-faceted analytical strategy for purity assessment is not merely a quality control checkbox; it is a fundamental requirement for regulatory compliance and ensuring patient safety. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity evaluation of commercially available this compound. We will move beyond simple protocol recitation to explore the causality behind methodological choices, enabling researchers and quality control professionals to design and execute a self-validating system for purity determination. Adherence to Good Manufacturing Practices (GMP) for intermediates, as outlined in guidelines like ICH Q7, is paramount once a compound reaches a "defined intermediate" stage, necessitating rigorous impurity control and traceability.[1][2]

Anticipating the Enemy: Potential Impurities in this compound

A logical purity assessment strategy begins with understanding the potential impurities that may arise from the synthetic route. While manufacturers' specific processes are proprietary, a common pathway to substituted fluoroanilines involves the reduction of a corresponding nitroaromatic compound.

Potential impurities can be categorized as:

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors, such as 1-ethoxy-3-fluoro-4-nitrobenzene.

    • Isomeric Impurities: Positional isomers (e.g., 2-Ethoxy-4-fluoroaniline) that may form due to non-selective synthesis steps.

    • Reaction Byproducts: Compounds resulting from incomplete reactions (e.g., nitroso or azoxy intermediates) or side reactions like de-fluorination or de-ethoxylation.

  • Degradation Products: Compounds formed during storage or handling.

  • Residual Solvents: Organic solvents used during synthesis and purification.

A comprehensive analytical approach must be capable of separating and detecting this diverse range of potential contaminants.

The Orthogonal Approach: A Foundation of Trustworthy Analysis

Relying on a single analytical technique can create blind spots. For instance, a chromatographic method might show a single, sharp peak, suggesting high purity, while co-eluting impurities remain undetected. To build a trustworthy and comprehensive purity profile, we employ an orthogonal approach, using multiple analytical methods that rely on different chemical and physical principles. This ensures that what one method might miss, another is likely to detect.

G cluster_0 Purity Assessment Workflow cluster_1 Chromatographic Purity & Impurity Profile cluster_2 Structural Confirmation & Identity cluster_3 Absolute Purity (Bulk Property) Sample Commercial this compound (Lot A, B, C) HPLC HPLC-UV (Quantitative Purity) Sample->HPLC Separation by Polarity GCMS GC-MS (Volatile Impurities & ID) Sample->GCMS Separation by Volatility/Boiling Point NMR ¹H NMR (Structural Integrity) Sample->NMR Analysis by Magnetic Properties DSC DSC (Thermodynamic Purity) Sample->DSC Analysis by Thermal Properties FinalPurity Comprehensive Purity Report (Assigned Value & Impurity Profile) HPLC->FinalPurity GCMS->FinalPurity NMR->FinalPurity DSC->FinalPurity

Caption: Orthogonal workflow for comprehensive purity analysis.

Comparative Experimental Guide

Here, we detail the protocols and rationale for four key analytical techniques. For illustrative purposes, we will present hypothetical data for three different commercial lots (Lot A, Lot B, and Lot C) of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle & Causality: HPLC is the workhorse for purity determination in the pharmaceutical industry.[3] We utilize reversed-phase chromatography, where a nonpolar stationary phase (C18) and a polar mobile phase are used. This compound and its potential organic impurities will partition differently between these two phases based on their polarity, allowing for separation. The choice of an acidic mobile phase modifier (formic acid) is critical; it protonates the basic aniline moiety, ensuring sharp, symmetrical peak shapes and preventing tailing. UV detection is chosen for its robustness and the strong chromophore present in the aniline ring structure.

Experimental Protocol: HPLC-UV Purity Assay

Parameter Setting
Instrumentation HPLC system with gradient pump, autosampler, column oven, and UV detector.
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
Mobile Phase A 0.1% Formic acid in Water.
Mobile Phase B 0.1% Formic acid in Acetonitrile.
Gradient 10% B to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and re-equilibrate for 5 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection Wavelength 254 nm.
Injection Volume 5 µL.

| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL. |

Data Interpretation: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks. This method is excellent for quantifying non-volatile, structurally similar impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Causality: GC-MS is a highly sensitive and specific method ideal for analyzing volatile and thermally stable compounds.[4] It is particularly effective for identifying residual solvents and volatile process impurities that might not be well-resolved by HPLC. The sample is vaporized and separated based on boiling point and interaction with the capillary column's stationary phase. The mass spectrometer detector then fragments the eluting compounds, providing a unique "fingerprint" that allows for positive identification of known impurities and tentative identification of unknowns.[5][6]

Experimental Protocol: GC-MS for Volatile Impurities

Parameter Setting
Instrumentation Gas chromatograph coupled to a mass spectrometer (GC-MS).
Column HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow of 1.2 mL/min.
Injector Temperature 260°C.
Oven Program Initial: 50°C, hold for 2 min. Ramp: 15°C/min to 280°C, hold for 5 min.
Ion Source Temp. 230°C.
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Scan Range m/z 35-400.

| Sample Preparation | Prepare a 1 mg/mL solution of the sample in a suitable volatile solvent like Dichloromethane. |

Data Interpretation: GC-MS is used to identify and quantify volatile impurities. The total ion chromatogram (TIC) is used for area percent calculations, while the mass spectra of individual peaks are compared against libraries (e.g., NIST) for identification.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle & Causality: ¹H NMR spectroscopy provides an unambiguous confirmation of the molecule's structure. It is a powerful tool for identity and can reveal impurities that have protons in a different chemical environment than the main compound. Unlike chromatographic techniques, NMR signal intensity is directly proportional to the number of nuclei, allowing for a quantitative assessment against a certified internal standard (qNMR) without the need for impurity-specific reference materials.

Experimental Protocol: ¹H NMR for Structural Confirmation

Parameter Setting
Instrumentation ≥400 MHz NMR Spectrometer.
Solvent Deuterated Chloroform (CDCl₃) or DMSO-d₆.
Sample Preparation Dissolve approximately 10-15 mg of the sample in ~0.7 mL of the deuterated solvent.

| Analysis | Acquire a standard ¹H spectrum. The presence of unexpected signals, particularly in the aromatic or aliphatic regions, indicates impurities. The integration of these signals relative to the main compound's signals can provide a semi-quantitative estimate of their levels. |

Data Interpretation: The ¹H NMR spectrum should be consistent with the structure of this compound. Key signals include the ethoxy group (a triplet and a quartet), and distinct aromatic signals characteristic of the substitution pattern. Any unexpected peaks should be integrated and investigated.

Differential Scanning Calorimetry (DSC)

Principle & Causality: DSC is a thermal analysis technique that measures the difference in heat flow into a sample and a reference as a function of temperature. For purity analysis of a crystalline solid, it operates on the thermodynamic principle of melting point depression. Impurities disrupt the crystal lattice, causing the material to melt at a lower temperature and over a broader range. The van't Hoff equation is used to calculate the mole percent purity. DSC is considered an absolute method as it does not require reference standards for the impurities.[3] However, its applicability is limited to compounds that are at least 98% pure, crystalline, and melt without decomposition.[3][7]

Experimental Protocol: DSC for Absolute Purity

Parameter Setting
Instrumentation Differential Scanning Calorimeter.
Sample Pan Aluminum, hermetically sealed.
Sample Size 1-3 mg, accurately weighed.
Temperature Program Heat from ambient temperature to a point well past the melt at a slow rate (e.g., 1-2°C/min) to maintain thermal equilibrium.
Atmosphere Inert, such as Nitrogen, at a flow rate of 50 mL/min.

| Analysis | The software uses the shape of the melting endotherm to calculate purity based on the van't Hoff equation. |

Data Interpretation: The output is a direct purity value in mole percent. A sharp melting peak indicates high purity, while a broad, shifted peak suggests the presence of impurities.

Comparative Data Summary

The following tables summarize the strengths of each technique and present hypothetical results for three commercial lots of this compound.

Table 1: Comparison of Analytical Method Performance

ParameterHPLC-UVGC-MS¹H NMRDSC
Primary Use Quantitative Purity, Non-volatile ImpuritiesVolatile Impurities, IdentificationStructural ID, Purity ConfirmationAbsolute Purity (Bulk)
Sensitivity High (ng level)Very High (pg level)Moderate (µg-mg level)Low (impurities >0.1%)
Specificity Moderate (retention time)High (mass spectrum)Very High (chemical shifts)Low (non-specific)
Quantitation Relative (Area %)Relative (Area %)Absolute (with standard)Absolute (mole %)
Key Advantage Robust & widely applicableConfirmatory identificationUnambiguous structure proofNo impurity standards needed
Key Limitation Co-elution possibleFor volatile compounds onlyLower sensitivityOnly for high-purity crystalline solids

Table 2: Hypothetical Purity Assessment of Commercial this compound Lots

Analytical TestLot ALot BLot C
Appearance Off-white crystalline solidOff-white crystalline solidYellowish-tinged solid
HPLC Purity (Area %) 99.85%99.52%98.91%
Impurity at RRT 1.150.08%0.31%0.82% (Likely isomer)
GC-MS (Residual Solvents) Toluene: 50 ppmToluene: 75 ppmDichloromethane: 650 ppm
¹H NMR Conforms to structureConforms, minor unidentified aromatic signals (~0.3%)Conforms, shows aromatic impurity signals (~1%) and residual DCM
DSC Purity (Mole %) 99.91%99.65%99.10%
Overall Assessment High Purity. Meets typical pharmaceutical intermediate specs.Good Purity. Higher level of a process impurity noted. Suitable for many applications.Lower Purity. Significant levels of an isomer and residual solvent. May require re-purification.

Conclusion and Recommendations

The comprehensive purity assessment of a critical pharmaceutical intermediate like this compound cannot be reliably achieved with a single analytical method. As demonstrated, an orthogonal approach provides a self-validating system that builds confidence in the material's quality.

  • HPLC-UV should be employed as the primary method for routine quality control and stability testing due to its robustness in quantifying non-volatile impurities.

  • GC-MS is indispensable for controlling volatile organic impurities and residual solvents, which are common in multi-step chemical syntheses.

  • ¹H NMR serves as the definitive identity test and provides crucial confirmation of the molecular structure, offering an unbiased view of proton-containing impurities.

  • DSC offers a valuable, independent measure of absolute purity for high-quality, crystalline batches, serving as an excellent cross-validation of chromatographic results.[3]

By integrating the data from these distinct analytical techniques, researchers and drug development professionals can make informed decisions about the suitability of a given batch of this compound, ensuring the integrity of their research and the quality of downstream pharmaceutical products.

References

  • Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC.
  • Generic Pharma Company. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
  • Zhang, Y., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 50(1), 35-41.
  • TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
  • AZoM. (2018). DSC Purity Determination.
  • Scribd. (n.d.). 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC.
  • Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information.
  • PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.
  • PharmaTutor. (2016). SPECIFICATIONS FOR STARTING MATERIALS, INTERMEDIATES AND FINISHED PRODUCTS.
  • Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 303-312.
  • Giam, C. S., et al. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & Environmental Mass Spectrometry, 14(5), 221-227.
  • BfArM. (2023). Guideline On Specifications: Test Procedures and Acceptance Criteria for new Active Pharmaceutical Ingredients and new Finished Pharmaceutical Products.
  • European Medicines Agency. (2006). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients.

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A Comparative Performance Analysis of 4-Ethoxy-2-fluoroaniline and 4-fluoroaniline in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Anilines, as a class of compounds, are foundational intermediates, and their derivatives offer a rich tapestry of chemical diversity. This guide provides an in-depth comparative analysis of 4-Ethoxy-2-fluoroaniline and a close structural analog, 4-fluoroaniline. Our focus will be on their performance in various solvent systems, directly impacting their utility in common synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in reactant selection and process optimization.

The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance metabolic stability and modulate pharmacokinetic properties.[1] 4-fluoroaniline is a widely used building block in medicinal chemistry for this reason.[2][3][4] The introduction of an ethoxy group at the 4-position, as in this compound, can further influence the molecule's electronic and steric properties, potentially offering advantages in specific synthetic contexts. However, a direct comparison of their performance characteristics is often lacking in readily available literature. This guide aims to bridge that gap by presenting a logical, data-driven comparison of these two anilines.

I. Comparative Solubility Profiles

Table 1: Comparative Solubility of this compound (estimated) and 4-fluoroaniline in Various Solvents at 298.15 K (25 °C)

SolventSolvent Polarity (Dielectric Constant)This compound (Estimated Mole Fraction Solubility, x)4-fluoroaniline (Qualitative/Quantitative Solubility)Rationale for Solubility Behavior
Water80.1Very LowSparingly soluble (33 g/L at 20°C)[6][8]The hydrophobic benzene ring and ethoxy group limit aqueous solubility. The amino group can participate in hydrogen bonding, but this is insufficient to overcome the hydrophobicity.
Methanol32.70.0348[5]Soluble[7]Both compounds are expected to be highly soluble due to hydrogen bonding between the amino group and the hydroxyl group of methanol.
Ethanol24.60.0421[5]Soluble[8]Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding with the anilines.
Acetonitrile37.5ModerateNot readily availableAs a polar aprotic solvent, acetonitrile can engage in dipole-dipole interactions, leading to moderate solubility.
Dichloromethane (DCM)9.1HighNot readily availableThe moderate polarity of DCM allows for effective solvation of the aromatic ring and the polar functional groups.
Toluene2.4LowNot readily availableThe nonpolar nature of toluene results in poor solvation of the polar amino group, leading to low solubility.
Dimethyl Sulfoxide (DMSO)46.7HighNot readily availableDMSO is a strong hydrogen bond acceptor and a highly polar aprotic solvent, leading to excellent solubility for both compounds.

Note: The mole fraction solubility for this compound is based on data for 4-Ethoxy-2-fluoro-1-nitrobenzene as a proxy.[5]

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Excess solid added to a known volume of solvent B Agitation at constant temperature (24-48h) A->B Ensure saturation C Withdraw a known mass of clear supernatant B->C After settling D Evaporate solvent to obtain solid solute C->D Under vacuum E Calculate solubility (mass of solute / mass of solvent) D->E

Caption: Gravimetric method for solubility determination.

II. Comparative Stability Analysis

The stability of reactants under various conditions is crucial for reaction reproducibility and safety. While quantitative kinetic data for the degradation of this compound is not available, we can infer its stability based on the known properties of 4-fluoroaniline. 4-fluoroaniline is generally stable under normal conditions but is incompatible with strong acids and oxidizing agents.[9][10] Both compounds are prone to oxidation and discoloration upon exposure to air and light.[11]

Table 2: Predicted Stability of this compound and 4-fluoroaniline

ConditionThis compound (Predicted)4-fluoroaniline (Known)Rationale
Acidic (pH < 4) Potential for salt formation; stable in dilute acid for short periods.Forms salts with strong acids; generally stable.[9]The basic amino group will be protonated.
Neutral (pH 6-8) Stable.Stable.[12]Optimal pH range for storage and handling.
Basic (pH > 10) Stable.Stable.Anilines are generally stable in basic conditions.
Oxidizing Agents Unstable; prone to oxidation and polymerization.Unstable; incompatible with oxidizing agents.[9][10]The electron-rich aromatic ring and amino group are susceptible to oxidation.
Light & Air Prone to discoloration (turns brown).Prone to discoloration.[11]Aromatic amines are known to be light and air sensitive.

III. Comparative Reactivity in Acylation: A Case Study

To provide a practical comparison of reactivity, we will consider the N-acylation of both anilines with acetic anhydride. This is a common transformation in organic synthesis. The nucleophilicity of the amino group is the primary determinant of the reaction rate. The electron-donating ethoxy group in this compound is expected to increase the electron density on the nitrogen atom, making it more nucleophilic and thus more reactive than 4-fluoroaniline.

Experimental Protocol: Comparative N-Acylation of Anilines

Objective: To compare the reaction rate and yield of the N-acylation of this compound and 4-fluoroaniline.

Materials:

  • This compound

  • 4-fluoroaniline

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In two separate round-bottom flasks, dissolve 1.00 g of this compound and an equimolar amount of 4-fluoroaniline in 20 mL of DCM.

  • To each flask, add 2.0 equivalents of DIPEA.

  • Slowly add 1.2 equivalents of acetic anhydride to each reaction mixture at room temperature.[13]

  • Stir the reactions at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at regular intervals (e.g., every 15 minutes).

  • Once the starting material is consumed, quench the reactions with 5 mL of deionized water.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the products by recrystallization or column chromatography.

  • Determine the yield and purity of the N-acylated products.

Analytical Workflow for Reaction Monitoring and Product Analysis

G cluster_reaction Reaction Monitoring cluster_analysis Analysis cluster_workup Workup & Purification cluster_characterization Product Characterization A Aliquots taken at t=0, 15, 30, 60 min B TLC Analysis (Spot starting material and reaction mixture) A->B C HPLC Analysis (Determine % conversion) A->C D Quench, Extract, Dry, Concentrate E Purify (Recrystallization/Column Chromatography) D->E F Determine Yield E->F G Assess Purity (HPLC, GC-MS, NMR) E->G

Caption: Workflow for comparative acylation reaction.

IV. Discussion and Recommendations

  • Solubility: Both anilines exhibit good solubility in polar organic solvents like methanol and ethanol. This compound is predicted to have slightly better solubility in less polar solvents compared to 4-fluoroaniline due to the presence of the ethoxy group. For reactions in nonpolar solvents, solubility may be a limiting factor for both compounds.

  • Stability: Both compounds require careful handling to avoid degradation, particularly from light, air, and strong oxidizing agents. Standard inert atmosphere techniques are recommended for sensitive reactions.

  • Reactivity: The ethoxy group in this compound is expected to enhance the nucleophilicity of the amino group, leading to faster reaction rates in nucleophilic substitution reactions like acylation compared to 4-fluoroaniline.

Recommendations for Researchers:

  • For reactions where higher nucleophilicity is desired, This compound is the recommended starting material.

  • When considering cost and availability for large-scale synthesis, 4-fluoroaniline might be a more practical choice, though reaction times may be longer.

  • Solvent selection should be guided by the solubility data provided. For optimal results, conduct small-scale solubility tests before proceeding with a large-scale reaction.

  • Rigorous analytical monitoring of reactions involving either aniline is crucial to determine the optimal reaction time and to minimize the formation of byproducts. HPLC and GC are suitable techniques for this purpose.[14][15][16]

V. Conclusion

This guide provides a comprehensive comparison of this compound and 4-fluoroaniline, focusing on their performance in various solvent systems. While direct experimental data for this compound is limited, by leveraging data from a close structural analog and established chemical principles, we have constructed a valuable framework for researchers. The choice between these two building blocks will ultimately depend on the specific requirements of the synthetic target, including desired reactivity, solubility, and economic considerations. It is our hope that this guide will empower scientists to make more informed decisions in their synthetic endeavors.

References

  • 4-Fluoroaniline. (n.d.). In Wikipedia.
  • Understanding the Chemical Properties of 4-Fluoroaniline for Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Fluoroaniline. (n.d.). PubChem.
  • 4-FLUOROANILINE FOR SYNTHESIS MSDS. (2015, April 9). Loba Chemie.
  • 4-Fluoroaniline. (n.d.). ChemBK.
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Introduction: Contextualizing 4-Ethoxy-2-fluoroaniline in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide to the Kinetic Studies of Chemical Reactions Involving 4-Ethoxy-2-fluoroaniline

This compound is a substituted aromatic amine that serves as a valuable intermediate in the synthesis of high-value chemical entities, particularly in the pharmaceutical and agrochemical sectors.[1][2] The strategic placement of a fluorine atom and an ethoxy group on the aniline scaffold imparts unique electronic properties that can significantly influence the molecule's reactivity and the ultimate properties of the final product, such as metabolic stability and binding affinity.[1]

Understanding the reaction kinetics of this molecule is paramount for drug development professionals and process chemists. Kinetic data provides the quantitative insights necessary to optimize reaction conditions, maximize yield, minimize byproducts, and ensure safe and scalable manufacturing processes.[3]

This guide addresses a notable gap in the existing literature: the scarcity of direct, published kinetic studies on this compound. To overcome this, we will employ established principles of physical organic chemistry to build a robust, predictive comparison. We will analyze the expected reactivity of this compound against a panel of structurally related anilines in the context of a common and well-understood chemical transformation: N-acetylation.

PART 1: The Theoretical Framework - Predicting Reactivity Through Substituent Effects

The reactivity of an aniline in many reactions, particularly those involving the nucleophilic amino group or electrophilic attack on the aromatic ring, is governed by the electronic nature of its substituents. These effects are primarily categorized as inductive and resonance effects.

  • Inductive Effect (-I/+I): The withdrawal (-I) or donation (+I) of electron density through the sigma (σ) bonds, influenced by the electronegativity of the atoms.

  • Resonance Effect (-M/+M): The withdrawal (-M) or donation (+M) of electron density through the pi (π) system of the aromatic ring.

For this compound, we have two key substituents to consider:

  • 2-Fluoro (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). However, due to its lone pairs, it also exerts a weak electron-donating resonance effect (+M). For fluorine, the -I effect typically dominates, making it a deactivating group overall, yet it directs incoming electrophiles to the ortho and para positions.

  • 4-Ethoxy (-OEt): The oxygen atom is highly electronegative (moderate -I effect), but its lone pairs are readily delocalized into the aromatic ring, resulting in a very strong electron-donating resonance effect (+M). The +M effect far outweighs the -I effect, making the ethoxy group a potent activating group, strongly directing incoming electrophiles to the ortho and para positions.

In this compound, these groups work in concert. The strong activating +M effect of the para-ethoxy group significantly increases the electron density of the aromatic ring, enhancing its nucleophilicity. The ortho-fluoro group's -I effect locally withdraws some of this electron density, particularly from the C2 and adjacent positions, and can sterically hinder the approach to the amino group. The net result is a complex electronic environment that dictates the molecule's kinetic profile.

The Hammett Equation: Quantifying Substituent Effects

The Hammett equation provides a powerful tool for correlating reaction rates with substituent electronic properties.[4][5] It is expressed as:

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the substituted aniline.

  • k₀ is the rate constant for the unsubstituted aniline.

  • σ (sigma) is the substituent constant , which quantifies the electronic effect of a substituent (positive for electron-withdrawing, negative for electron-donating).

  • ρ (rho) is the reaction constant , which indicates the sensitivity of the reaction to electronic effects (negative for reactions favored by electron-donating groups).

For reactions like N-acetylation, where the amino group acts as a nucleophile, the transition state develops a positive charge on the nitrogen. This process is accelerated by electron-donating groups that stabilize this charge, resulting in a negative ρ value.[5]

PART 2: Comparative Kinetic Analysis - N-Acetylation as a Model Reaction

N-acetylation is a fundamental transformation in organic synthesis. We will compare the expected kinetic performance of this compound with aniline, 2-fluoroaniline, and 4-ethoxyaniline.

Alternatives for Comparison:
  • Aniline (Baseline): The parent compound with no substituents.

  • 2-Fluoroaniline: Isolates the effect of the ortho-fluoro group, which is expected to decrease the nucleophilicity of the amino group due to its strong -I effect and potential intramolecular hydrogen bonding.

  • 4-Ethoxyaniline: Isolates the effect of the para-ethoxy group, which is expected to significantly increase the reaction rate due to its strong +M effect, enhancing the nucleophilicity of the amino group.

Predicted Kinetic Ranking:

Based on the electronic principles discussed, we can predict the relative rates of N-acetylation:

4-Ethoxyaniline > this compound > Aniline > 2-Fluoroaniline

  • 4-Ethoxyaniline will be the fastest due to the powerful electron-donating ethoxy group.

  • This compound will be slower than 4-ethoxyaniline because the electron-withdrawing fluoro group at the ortho position counteracts some of the activating effect of the ethoxy group.

  • Aniline serves as our neutral baseline.

  • 2-Fluoroaniline will be the slowest due to the strong deactivating inductive effect of the ortho-fluoro group, which significantly reduces the nucleophilicity of the amine.

Data Presentation

To provide a quantitative perspective, the table below includes Hammett substituent constants and hypothetical, yet realistic, second-order rate constants (k₂) for the N-acetylation of these anilines with acetic anhydride in a polar aprotic solvent at 298 K.

CompoundSubstituent(s)σₚ / σₘ / σₒExpected Relative k₂Hypothetical k₂ (M⁻¹s⁻¹)
4-Ethoxyaniline4-OEt-0.24Fastest1.85
This compound 4-OEt, 2-FN/A (Combined)Fast0.95
Aniline-H0.00Baseline0.40
2-Fluoroaniline2-F+0.06 (σₚ)Slowest0.12

Note: Hammett constants for ortho substituents are complex due to steric effects. The value for 2-F is provided for general comparison. The combined effect in this compound is predicted based on the additive nature of these electronic influences.

PART 3: Experimental Protocol - A Self-Validating Kinetic Study via UV-Vis Spectrophotometry

This protocol describes a robust method for determining the second-order rate constant for the N-acetylation of anilines using UV-Vis spectrophotometry.[6][7] The method relies on monitoring the disappearance of the aniline reactant over time, which typically absorbs at a different wavelength than the resulting acetanilide product.

Causality Behind Experimental Choices:
  • Technique: UV-Vis spectrophotometry is chosen for its accessibility, high sensitivity, and non-destructive nature, allowing for real-time monitoring of reactant concentration.[6]

  • Solvent: A polar aprotic solvent like acetonitrile is selected to ensure solubility of all reactants and to avoid interference with the reaction mechanism (e.g., protonolysis).

  • Pseudo-First-Order Conditions: By using a large excess of acetic anhydride (e.g., >10-fold), its concentration remains effectively constant throughout the reaction. This simplifies the kinetics, allowing the determination of a pseudo-first-order rate constant (k') from which the second-order rate constant (k₂) can be easily calculated. This approach linearizes the data, making for more reliable analysis.

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Prepare a 0.01 M stock solution of the specific aniline (e.g., this compound) in acetonitrile.

    • Prepare a 1.0 M stock solution of acetic anhydride in acetonitrile.

    • Safety Note: Handle anilines and acetic anhydride in a fume hood with appropriate personal protective equipment.

  • Determination of Analytical Wavelength (λ_max):

    • Dilute the aniline stock solution to a suitable concentration (e.g., 5 x 10⁻⁵ M).

    • Scan the UV-Vis spectrum from 200-400 nm to identify the λ_max where the aniline shows maximum absorbance and the product shows minimal absorbance.

  • Kinetic Run:

    • Equilibrate a quartz cuvette containing 2.0 mL of the diluted aniline solution (5 x 10⁻⁵ M) in the spectrophotometer's thermostatted cell holder at a constant temperature (e.g., 25.0 ± 0.1 °C).

    • Initiate the reaction by rapidly injecting a small volume (e.g., 50 µL) of the 1.0 M acetic anhydride stock solution into the cuvette and mixing thoroughly. This will create a large excess of acetic anhydride.

    • Immediately begin recording the absorbance at the predetermined λ_max at regular time intervals (e.g., every 15 seconds) for a duration sufficient for the reaction to proceed to at least 80% completion.

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics. Plot ln(Aₜ - A∞) versus time (t), where Aₜ is the absorbance at time t, and A∞ is the final absorbance after the reaction is complete.

    • The slope of this linear plot will be equal to -k', where k' is the pseudo-first-order rate constant.[8]

    • Calculate the true second-order rate constant (k₂) using the equation: k₂ = k' / [Acetic Anhydride] .

PART 4: Visualization of Concepts and Workflows

Diagrams provide a clear visual summary of complex relationships and processes.

Diagram 1: Influence of Substituents on Aniline Reactivity

This diagram illustrates how electron-donating groups (EDG) and electron-withdrawing groups (EWG) modulate the nucleophilicity of the amine and the reactivity of the aromatic ring.

Substituent_Effects cluster_aniline Aniline Core cluster_effects Kinetic Outcomes Aniline Aniline (Baseline Reactivity) Increased_Rate Increased Reaction Rate (Stabilizes positive charge in TS) Negative ρ in Hammett Plot Aniline->Increased_Rate Reaction with Electrophile Decreased_Rate Decreased Reaction Rate (Destabilizes positive charge in TS) Aniline->Decreased_Rate Reaction with Electrophile EDG Electron-Donating Group (EDG) e.g., -OEt, -NH2, -CH3 EDG->Aniline +M, +I effects Increases e⁻ density EWG Electron-Withdrawing Group (EWG) e.g., -NO2, -CN, -F EWG->Aniline -M, -I effects Decreases e⁻ density

Caption: Substituent effects on aniline reactivity.

Diagram 2: Experimental Workflow for Kinetic Analysis

This flowchart outlines the logical steps for the UV-Vis spectrophotometric kinetic study described in Part 3.

Kinetic_Workflow A 1. Prepare Stock Solutions (Aniline & Acetic Anhydride) B 2. Determine λ_max of Aniline Reactant A->B C 3. Set Up Reaction (Pseudo-First-Order Conditions) B->C D 4. Monitor Absorbance vs. Time at Constant Temperature C->D E 5. Plot ln(A_t - A_inf) vs. Time D->E F 6. Calculate k' (Slope of the line) E->F G 7. Calculate Second-Order Rate Constant (k₂ = k' / [Ac₂O]) F->G

Caption: Workflow for a spectrophotometric kinetic study.

Conclusion

While direct kinetic data for this compound remains elusive in peer-reviewed literature, a robust, predictive framework based on fundamental principles of physical organic chemistry allows for a confident estimation of its reactivity. We predict that this compound is a highly reactive aniline derivative, significantly more so than aniline itself, but slightly attenuated by the presence of the ortho-fluoro substituent when compared to 4-ethoxyaniline. The provided experimental protocol offers a clear, validated pathway for researchers to generate empirical data, confirming these predictions and enabling the precise optimization of synthetic processes involving this important chemical intermediate. This guide serves as both a predictive tool and a practical manual for scientists and drug development professionals working at the forefront of chemical synthesis.

References

  • Vangeel, S., Van den Mooter, G., & Augustijns, P. (n.d.).
  • Mezhuev, Y. O., et al. (2021).
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  • Kaushik, et al. (n.d.).
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  • Electrophilic aromatic substitution in substituted anilines; kinetics of the reaction with 4,6-dinitrobenzofuroxan.
  • Hammett equ
  • Visible light-catalyzed fluoroalkylation reactions of free aniline deriv
  • Hammett plot with respect to aniline derivatives.
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  • The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations. Journal of the Chemical Society B: Physical Organic.
  • Hammett Equation - Mechanisms of Organic Reactions. Pharmacy 180.
  • Sahoo, M. (n.d.). INSTRUMENTAL METHODS OF ANALYSIS. IPT, Salipur.
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Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 4-Ethoxy-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-tested procedures for the proper disposal of 4-Ethoxy-2-fluoroaniline (CAS No. 380430-46-6). Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental pillar of laboratory safety and environmental stewardship. This document moves beyond a simple checklist to explain the scientific rationale behind each step, ensuring a deep understanding and fostering a culture of safety for researchers, scientists, and drug development professionals.

Core Hazard Assessment and Immediate Safety Protocols

Before handling or disposing of this compound, a thorough understanding of its hazard profile is critical. This compound is a halogenated aromatic amine, a class of chemicals that requires careful handling due to potential toxicity and specific disposal requirements. The hydrochloride salt is classified with acute oral toxicity (Category 4)[1]. Related aniline compounds are known to be harmful if swallowed or upon skin contact, causing significant skin and eye irritation, and may cause respiratory irritation[2][3]. All work must be conducted with the assumption that this compound is hazardous.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to prevent exposure via inhalation, dermal contact, or accidental splashes. All handling and disposal procedures must be performed within a certified chemical fume hood.[4][5][6]

PPE ItemSpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves. An inner nitrile glove with an outer glove of a more robust material like butyl or Viton.Prevents skin absorption, a common exposure route for aniline derivatives[5][7]. Nitrile gloves alone may not provide sufficient protection for prolonged contact with aromatic amines; always consult the glove manufacturer's compatibility data[5][6].
Eye Protection Chemical splash goggles and a full-face shield.Provides comprehensive protection against accidental splashes to the eyes and face, which can cause serious irritation[2][4][8].
Body Protection Impermeable, disposable gown with a closed front and elasticated cuffs.Protects clothing and skin from contamination by spills or aerosols[4][8].
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge. A fit-tested N95 respirator is the minimum if there is a risk of generating dust or aerosols[4][8].Minimizes the risk of inhaling aerosolized particles or vapors, which can cause respiratory tract irritation[2][6].

Waste Characterization, Segregation, and Containment

Proper disposal begins at the point of generation. Under the Resource Conservation and Recovery Act (RCRA), this compound waste must be managed as hazardous waste due to its nature as a halogenated organic compound[9][10][11]. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular solid waste. [4][5][12]

Step-by-Step Waste Segregation

Segregating waste streams is crucial to prevent dangerous chemical reactions and to ensure proper final disposal[4][8].

  • Unused or Expired Product: Keep the pure chemical in its original, clearly labeled container. This is now considered hazardous waste and must be disposed of accordingly[4].

  • Contaminated Solid Waste: All non-sharp solid materials that have come into contact with this compound must be treated as hazardous waste. This includes:

    • Gloves, gowns, and other PPE

    • Weighing papers and pipette tips

    • Bench absorbents and wipes used for cleaning Place these items into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag[4][8].

  • Contaminated Liquid Waste: Solutions containing this compound must be collected in dedicated, leak-proof, and chemically compatible containers (e.g., high-density polyethylene or glass bottles)[4][5].

    • Aqueous Solutions: Collect separately from organic solutions.

    • Organic Solutions: Collect separately from aqueous solutions. Do not mix incompatible solvents.

Waste Containment and Labeling

Proper containment and labeling are mandated by law and are essential for the safety of all personnel, from the lab to the final disposal facility.

  • Select Appropriate Containers: Containers must be in good condition, compatible with the chemical waste, and have a securely sealing lid to prevent leaks or evaporation[4][5].

  • Apply Hazardous Waste Labels: As soon as waste is first added, label the container with the words "HAZARDOUS WASTE" .

  • Identify Contents: Clearly list all chemical constituents, including this compound and any solvents, with their approximate percentages.

  • Indicate Hazards: Mark the appropriate hazard characteristics (e.g., "Toxic," "Irritant").

On-Site Storage and Final Disposal Pathway

Satellite Accumulation Area (SAA)

Designated SAAs are crucial for the safe temporary storage of hazardous waste within the laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the operator[5].

  • Security: Store waste containers in a designated, secure area away from general laboratory traffic[8].

  • Secondary Containment: Use a larger, chemically resistant bin or tray to contain any potential leaks or spills from the primary container[4].

  • Ventilation: The storage area must be well-ventilated[5].

  • Incompatibility: Ensure the waste is stored away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases[5][13].

Final Disposal: High-Temperature Incineration

The required and environmentally responsible disposal method for this compound is through a licensed chemical destruction facility that utilizes high-temperature incineration[12].

  • Mechanism: As a halogenated organic compound, this chemical requires specific combustion conditions to ensure its complete destruction and to prevent the formation of highly toxic byproducts such as dioxins and furans[14][15][16].

  • Regulatory Requirement: The incineration temperature must be at least 1100°C for waste containing more than 1% halogenated organic substances[14]. This process must be coupled with a robust flue gas scrubbing system to neutralize and remove the resulting acidic gases (e.g., hydrogen fluoride and hydrogen chloride)[12][17].

  • Procedure: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor. Do not attempt to dispose of this chemical through any other means.

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct responses to mitigate harm.

Spill Management
  • Small Spills (manageable within 10 minutes by trained personnel):

    • Evacuate the immediate area and alert colleagues[4].

    • Don the full required PPE as detailed in Section 1.1[5].

    • Contain the spill and absorb it with an inert, dry material such as vermiculite, sand, or earth[4][5]. Do not use combustible materials.

    • Carefully collect the absorbed material using non-sparking tools and place it into a pre-labeled hazardous waste container[4].

    • Clean and decontaminate the spill area thoroughly[8].

  • Large Spills:

    • Immediately evacuate the area and secure it to prevent entry[4].

    • Contact your institution's EHS department or emergency response team without delay[4].

First-Aid for Exposure
Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention[3][6][18].
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention[3][12][18].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][12][19].
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention immediately[12][20].

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the proper management and disposal of this compound waste.

Caption: Decision workflow for this compound waste management.

Chemical Incompatibility for Storage

To prevent hazardous reactions, this compound and its waste must be stored separately from incompatible chemicals. The primary incompatibilities for aniline derivatives are listed below.[5][13][21]

Chemical ClassSpecific ExamplesPotential Hazard
Strong Oxidizing Agents Peroxides, nitrates, perchlorates, chromic acidCan cause violent reactions, fire, or explosions.
Strong Acids Hydrochloric acid, sulfuric acid, nitric acidCan cause vigorous, exothermic reactions.
Strong Bases Sodium hydroxide, potassium hydroxideCan cause vigorous reactions.
Acid Anhydrides & Chlorides Acetic anhydride, benzoyl chlorideCan cause violent reactions.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • This compound HYDROCHLORIDE SDS, 380430-46-6 Safety Data Sheets. (n.d.). ChemicalBook.
  • Safeguarding Research: Proper Disposal Procedures for Aniline-MPB-amino-C3-PBD. (n.d.). Benchchem.
  • Incineration. (n.d.). Zero Waste Europe.
  • Proper Disposal of Biotin-Aniline: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Halogenated Hydrocarbon Thermal Oxidizer. (n.d.). Zeeco.
  • Aniline. (n.d.). Washington State University - Environmental Health & Safety.
  • Safety Data Sheet - 2-Chloro-4-fluoroaniline. (n.d.). Fisher Scientific.
  • Kodavanti, P. R., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1986). U.S. Environmental Protection Agency.
  • Safety Data Sheet. (2024). Sigma-Aldrich.
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  • The problem with halogenated compounds emissions and its solution. (2021). Tecam Group.
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  • Safety Data Sheet - 2,4-Difluoroaniline. (n.d.). Fisher Scientific.
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  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
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Mastering Safety: A Guide to Personal Protective Equipment for Handling 4-Ethoxy-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, halogenated aromatic amines like 4-Ethoxy-2-fluoroaniline (CAS No: 380430-46-6) represent a class of compounds that, while instrumental in building complex molecules, demand our utmost respect and caution. This guide moves beyond a simple checklist, offering a deep dive into the essential personal protective equipment (PPE) protocols, operational planning, and disposal strategies required for the safe handling of this compound. Our objective is to instill a culture of safety that is both rigorous and rational, empowering you to conduct your research with confidence and control.

Hazard Assessment: Understanding the Adversary

A thorough risk assessment is the foundation of laboratory safety. While comprehensive toxicological data for this compound hydrochloride is not fully available, the chemical structure—a halogenated aromatic amine—provides critical clues to its potential hazards.[1] We must, therefore, operate under the precautionary principle, treating it with the caution afforded to similar, well-characterized compounds in its class.

Aromatic amines as a group are known for their potential toxicity, including carcinogenicity, mutagenicity, and the ability to cause organ damage with repeated exposure.[2][3] They are often readily absorbed through the skin.[2] The presence of a fluorine atom introduces halogen-specific hazards, necessitating specialized disposal considerations.[4][5]

Table 1: Hazard Profile based on Analogous Compounds

Hazard TypePotential Risks and Considerations
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[6][7][8]
Skin Corrosion/Irritation Causes skin irritation, and potentially severe burns.[6][7][8] Aromatic amines can be absorbed dermally.
Eye Damage/Irritation Risk of serious eye irritation or permanent damage.[6][7][8]
Respiratory Sensitization May cause respiratory irritation.[6][7] Inhalation of dust must be avoided.[1]
Specific Target Organ Toxicity Potential for damage to organs through prolonged or repeated exposure.[9]
Environmental Hazard Analogous compounds are noted as being toxic to aquatic life with long-lasting effects.[9]

The Shield: Your Personal Protective Equipment (PPE) Mandate

Selecting the correct PPE is not a matter of preference but a critical control measure dictated by the risk assessment. For this compound, a multi-layered approach is non-negotiable.

Core PPE for Routine Handling
  • Hand Protection: Double-gloving is mandatory.

    • Inner Glove: A thin, nitrile glove provides a second barrier and protects against incidental contamination when removing the outer glove.

    • Outer Glove: A thicker, chemical-resistant glove (e.g., butyl rubber or neoprene) should be worn. Studies on similar aromatic amines have shown that material choice is critical to prevent permeation.[3][10][11] Always check the manufacturer's glove compatibility chart for specific breakthrough times.

  • Eye and Face Protection:

    • Safety Goggles: Tightly-fitting, indirectly vented chemical splash goggles conforming to EN 166 or NIOSH standards are essential to protect against dust particles and splashes.[1]

    • Face Shield: A full-face shield must be worn over safety goggles whenever there is a risk of splashing, such as during solution preparation or transfers.[12]

  • Body Protection:

    • Chemical-Resistant Laboratory Coat: A lab coat made of a low-permeability material (e.g., polyester or a poly-cotton blend) with a fully buttoned front and tight-fitting cuffs is required.

    • Apron: For larger quantities or tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Footwear: Closed-toe, non-slip, chemical-resistant safety footwear is required at all times in the laboratory.[12][13]

Enhanced PPE for High-Risk Scenarios

For spill cleanup, handling large quantities, or when aerosolization is possible, respiratory protection is required.

  • Respiratory Protection: A full-face respirator with combination cartridges for organic vapors and particulates (e.g., P100) should be used.[1] All personnel requiring a respirator must be fit-tested and trained in its proper use and maintenance.

The Protocol: Operational and Disposal Plan

A safe outcome is the result of a well-executed plan. The following procedural guidance provides a framework for handling this compound from preparation to disposal.

Pre-Handling Workflow

All handling of this compound solid or its solutions must occur within a certified chemical fume hood to minimize inhalation exposure.[4][9]

Pre_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase A Verify Fume Hood Certification B Assemble All Required Materials A->B Operational C Don Full, Correct PPE B->C Safety D Designate Halogenated Waste Container C->D Logistics E Perform Work Within Fume Hood Sash Limit D->E Proceed to Handling F Clean & Decontaminate Work Area and Glassware E->F

Caption: Pre-Handling and Execution Workflow.

Step-by-Step Handling Procedure:

  • Preparation: Ensure the chemical fume hood is operational and the work area is clear of clutter.[4] Place absorbent, disposable bench paper on the work surface.

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, safety goggles, and face shield.

  • Weighing and Transfer: Carefully weigh the required amount of the chemical. Use appropriate tools to minimize dust formation.[1]

  • Post-Handling: After the procedure, decontaminate all surfaces and glassware. Rinse contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.[4]

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. Remove the outer gloves first, followed by the face shield, goggles, lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water.

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of chemical waste are critical for safety and environmental compliance. As a fluorinated compound, this compound is classified as a halogenated organic waste.[5]

Key Disposal Principles:

  • Segregation: Halogenated organic waste must never be mixed with non-halogenated waste.[4]

  • Containment: Use a designated, clearly labeled hazardous waste container. The label must include the words "Hazardous Waste" and the full chemical name(s) of the contents.[4]

  • Collection: All waste, including contaminated solids (gloves, bench paper) and solvent rinsates, must be collected in the designated halogenated waste container.[4]

  • Pickup: Follow your institution's Environmental Health and Safety (EHS) procedures for scheduling a hazardous waste pickup.[4]

Disposal_Decision_Tree Start Waste Generated (Solid or Liquid) CheckHalogen Does it contain This compound or its rinsate? Start->CheckHalogen Halogenated Place in Designated HALOGENATED Waste Container CheckHalogen->Halogenated  Yes   NonHalogenated Place in Appropriate NON-HALOGENATED Waste Container CheckHalogen->NonHalogenated  No   EHS Arrange Pickup via Institutional EHS Halogenated->EHS NonHalogenated->EHS

Sources

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethoxy-2-fluoroaniline
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-2-fluoroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.